molecular formula C11H22O B099709 2-Nonyloxirane CAS No. 17322-97-3

2-Nonyloxirane

Cat. No.: B099709
CAS No.: 17322-97-3
M. Wt: 170.29 g/mol
InChI Key: LXVAZSIZYQIZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nonyloxirane is an epoxide compound that serves as a versatile synthetic intermediate in organic chemistry . Epoxides like 2-Nonyloxirane are highly valued in research for their strained, three-membered ring, which makes them reactive electrophiles . This inherent reactivity allows the oxirane ring to be readily opened by a wide array of nucleophiles—such as amines, alcohols, thiols, and organometallic reagents—in controlled ring-opening reactions . These reactions are fundamental for synthesizing more complex, enantiomerically enriched molecules, including chiral alcohols, ethers, and amines . The application of chiral epoxide intermediates is a cornerstone methodology in the efficient construction of biologically active natural products and active pharmaceutical ingredients (APIs) . As a building block with a long alkyl chain, 2-Nonyloxirane is particularly useful in method development, validation, and quality control during drug development stages . This product is intended for research use only and is not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17322-97-3

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

2-nonyloxirane

InChI

InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-11-10-12-11/h11H,2-10H2,1H3

InChI Key

LXVAZSIZYQIZCR-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1CO1

Canonical SMILES

CCCCCCCCCC1CO1

Synonyms

1,2-Epoxyundecane

Origin of Product

United States

Foundational & Exploratory

PART 1: EXECUTIVE SUMMARY & CRITICAL DISAMBIGUATION

Author: BenchChem Technical Support Team. Date: February 2026

Urgent Safety Notice regarding CAS Registry Numbers: This guide addresses the chemical entity 2-Nonyloxirane (also known as 1,2-Epoxyundecane ). NOTE: The CAS number provided in the topic request (1003-29-8 ) corresponds to Pyrrole-2-carboxaldehyde, a chemically distinct heterocyclic aldehyde. To ensure scientific integrity and safety, this document strictly covers 2-Nonyloxirane (Correct CAS: 17322-97-3 for racemic; 149948-91-4 for (S)-enantiomer). Do not use CAS 1003-29-8 for protocols involving this epoxide.

Overview: 2-Nonyloxirane is a C11 long-chain terminal epoxide. Unlike short-chain epoxides (e.g., ethylene oxide) which are highly volatile gas-phase alkylators, 2-Nonyloxirane is a lipophilic liquid. It serves as a critical "warhead" intermediate in drug discovery for installing hydroxy-functionalities via nucleophilic ring-opening. It is widely employed in the synthesis of fatty acid derivatives, pheromone analogs, and lipid-tail modifications in peptidomimetics (e.g., Fellutamide analogs).

PART 2: CHEMICAL IDENTITY & MOLECULAR ARCHITECTURE

2-Nonyloxirane is characterized by significant ring strain (~27 kcal/mol) inherent to the oxirane ring, which drives its reactivity toward nucleophiles despite the steric bulk of the nonyl chain.

Property Data / Specification
IUPAC Name 2-Nonyloxirane
Common Synonyms 1,2-Epoxyundecane; Undecylene oxide; 1,2-Undecene oxide
CAS Number 17322-97-3 (Racemic)
Molecular Formula C₁₁H₂₂O
Molecular Weight 170.29 g/mol
SMILES CCCCCCCCCCC1CO1
Physical State Clear, colorless liquid
Boiling Point ~230–235 °C (Atmospheric); ~110–115 °C @ 15 mmHg (Interpolated)
Density ~0.842 g/mL @ 25 °C
Solubility Insoluble in water; Soluble in EtOH, CHCl₃, THF, Toluene
LogP ~5.4 (High Lipophilicity)

PART 3: HAZARD PROFILING & RISK MITIGATION

As an alkylating agent, 2-Nonyloxirane poses specific biological risks. While its high molecular weight reduces inhalation volatility compared to lower homologs, it remains a potent contact hazard.

GHS Classification (Derived from Homologs C10/C12)
Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Cat.[1] 2H315: Causes skin irritation.[2][3][4]
Serious Eye Damage Cat. 2AH319: Causes serious eye irritation.[1][4]
Skin Sensitization Cat. 1H317: May cause an allergic skin reaction.
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[1][2][4]
Aquatic Toxicity Acute 1H400: Very toxic to aquatic life.[4]
Toxicological Mechanism: Alkylation

The electrophilic carbons of the epoxide ring (C1 and C2) are susceptible to attack by biological nucleophiles (DNA bases, protein residues).

  • Primary Risk: Direct alkylation of skin proteins (haptens), leading to sensitization (contact dermatitis).

  • Systemic Risk: Potential for DNA alkylation if absorbed, though lipophilicity limits systemic distribution compared to water-soluble epoxides.

Safety Workflow Diagram

The following diagram outlines the hierarchy of controls for handling lipophilic epoxides.

SafetyWorkflow Hazard Hazard Source: 2-Nonyloxirane (Alkylating Agent) Engineering Level 1: Engineering Controls (Fume Hood, Inert Atmosphere) Hazard->Engineering Containment PPE Level 2: PPE (Nitrile Gloves >0.11mm, Goggles) Engineering->PPE Personal Barrier Procedure Level 3: Procedural (Quench with Na2S2O3 or Dilute Acid) PPE->Procedure Safe Handling Disposal Disposal: Non-Halogenated Organic Waste Procedure->Disposal Post-Reaction

Figure 1: Hierarchical safety strategy for handling 2-Nonyloxirane in a research setting.

PART 4: SYNTHESIS & REACTIVITY

Synthesis: Epoxidation of 1-Undecene

The most reliable laboratory scale synthesis involves the Prilezhaev reaction using meta-chloroperoxybenzoic acid (mCPBA).

  • Precursor: 1-Undecene (CAS 821-95-4).[5]

  • Reagent: mCPBA (1.1 equiv) in Dichloromethane (DCM).

  • Mechanism: Concerted "Butterfly" transition state, preserving stereochemistry (if starting with internal alkenes, though 1-undecene is terminal).

Reactivity Profile: Ring Opening

The utility of 2-Nonyloxirane lies in its regioselective ring opening.

  • Basic Conditions (Nu⁻): Nucleophile attacks the less substituted carbon (C1) due to steric hindrance at C2.

    • Product: Secondary alcohol (1-substituted-2-undecanol).

  • Acidic Conditions (H⁺): Protonation of oxygen activates the ring; nucleophile attacks the more substituted carbon (C2) due to partial carbocation stabilization.

    • Product: Primary alcohol variant (2-substituted-1-undecanol).

Reactivity Undecene 1-Undecene (C11H22) Epoxide 2-Nonyloxirane (C11H22O) Undecene->Epoxide mCPBA / DCM 0°C -> RT Prod_Basic Product A (Basic): Nu attacks C1 (Terminal) 2-Undecanol deriv. Epoxide->Prod_Basic Nu- / Base (SN2) Prod_Acidic Product B (Acidic): Nu attacks C2 (Internal) 1-Undecanol deriv. Epoxide->Prod_Acidic NuH / Acid (SN1-like)

Figure 2: Synthetic pathway from 1-Undecene and divergent ring-opening regioselectivity.

PART 5: EXPERIMENTAL PROTOCOL

Protocol: Synthesis of 2-Nonyloxirane via mCPBA Oxidation

1. Preparation:

  • Glassware: Flame-dried 500 mL Round Bottom Flask (RBF), magnetic stir bar.

  • Atmosphere: Nitrogen or Argon blanket (Epoxides are moisture sensitive).

2. Reaction Assembly:

  • Dissolve 1-Undecene (15.4 g, 100 mmol) in anhydrous DCM (200 mL).

  • Cool the solution to 0 °C using an ice/water bath.

  • Slowly add mCPBA (70-75% purity, 27.0 g, ~110 mmol) portion-wise over 30 minutes. Caution: Exothermic.

3. Execution:

  • Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Monitoring: Check via TLC (Hexane/EtOAc 9:1) or GC-MS.[6] Disappearance of alkene indicates completion.

4. Work-up (Critical for Safety):

  • Quench: Filter off the precipitated m-chlorobenzoic acid byproduct.

  • Wash: Wash the filtrate with 10% Na₂SO₃ (to reduce excess peroxide) followed by saturated NaHCO₃ (to remove acidic byproducts).

  • Dry: Dry organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

5. Purification:

  • Purify via vacuum distillation (approx. 110 °C @ 15 mmHg) or flash column chromatography (Silica gel, 100% Hexanes -> 5% EtOAc/Hexanes).

  • Yield: Typically 85–95%.

PART 6: STORAGE & STABILITY

  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Epoxides can hydrolyze to diols (1,2-undecanediol) upon exposure to atmospheric moisture over time.

  • Incompatibility: Strong acids, strong bases, amines, and oxidizing agents.

  • Shelf Life: 12 months if properly sealed and refrigerated.

REFERENCES

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17858, 1,2-Epoxydodecane (Homolog Reference). Retrieved from [Link]

  • Swern, D. (1953). Epoxidation and Hydroxylation of Ethylenic Compounds with Organic Peracids. Organic Reactions, 7, 378.

  • U.S. EPA. Toxic Substances Control Act (TSCA) Chemical Substance Inventory: Oxirane, 2-nonyl-. CAS 17322-97-3.

  • ChemSynthesis. 2-Nonyloxirane Chemical Properties and Synthesis. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 2-Nonyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-nonyloxirane, a chiral epoxide of significant interest in synthetic organic chemistry and drug development. We will delve into its molecular architecture, explore the nuances of its stereoisomers, detail methodologies for its stereoselective synthesis, and outline the analytical techniques crucial for its characterization and quality control. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this versatile molecule.

Introduction: The Significance of Chiral Epoxides

Epoxides, or oxiranes, are three-membered cyclic ethers that serve as highly valuable synthetic intermediates due to the inherent ring strain that makes them susceptible to ring-opening reactions with a wide array of nucleophiles. This reactivity allows for the stereospecific introduction of two adjacent functional groups, a cornerstone of modern asymmetric synthesis. 2-Nonyloxirane, with its nine-carbon alkyl chain, is a representative long-chain terminal epoxide. Its chirality at the C2 position means it exists as a pair of enantiomers, (R)-2-nonyloxirane and (S)-2-nonyloxirane. The distinct spatial arrangement of these enantiomers can lead to significantly different biological activities, a critical consideration in the development of pharmaceuticals and other bioactive molecules.

Molecular Structure and Physicochemical Properties

2-Nonyloxirane possesses the molecular formula C₁₁H₂₂O and a molecular weight of 170.30 g/mol . The structure consists of a terminal three-membered oxirane ring attached to a nonyl group.

PropertyValueSource
Molecular Formula C₁₁H₂₂OChemSynthesis
Molecular Weight 170.30 g/mol ChemSynthesis
IUPAC Name 2-Nonyloxirane-
Synonyms 1,2-Epoxyundecane-

The strained three-membered ring dominates the chemical reactivity of 2-nonyloxirane, making the carbon atoms of the ring electrophilic and susceptible to nucleophilic attack.

The Central Role of Stereochemistry

The C2 carbon of the oxirane ring in 2-nonyloxirane is a stereocenter, giving rise to two enantiomers: (R)-2-nonyloxirane and (S)-2-nonyloxirane. These stereoisomers are non-superimposable mirror images of each other and, while possessing identical physical properties in an achiral environment, will interact differently with other chiral molecules, such as biological receptors or chiral catalysts.

Caption: Enantiomers of 2-Nonyloxirane.

The ability to selectively synthesize and analyze these enantiomers is paramount for applications in drug development, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

Synthetic Methodologies: Achieving Stereocontrol

The synthesis of 2-nonyloxirane can be approached from both racemic and asymmetric perspectives. The choice of method is dictated by the specific requirements of the application, with asymmetric synthesis being crucial for pharmaceutical applications.

Racemic Synthesis: Epoxidation of 1-Undecene

A common and straightforward method for the preparation of racemic 2-nonyloxirane is the epoxidation of the corresponding alkene, 1-undecene, using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA)[1][2].

Racemic_Epoxidation Undecene 1-Undecene Product Racemic 2-Nonyloxirane Undecene->Product Epoxidation mCPBA m-CPBA mCPBA->Product Solvent Dichloromethane (Solvent) Solvent->Product Byproduct m-Chlorobenzoic Acid

Caption: Racemic Epoxidation of 1-Undecene.

Experimental Protocol: Racemic Epoxidation with m-CPBA

  • Dissolution: Dissolve 1-undecene in a chlorinated solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of m-CPBA: Slowly add a solution of m-CPBA in dichloromethane to the stirred solution of the alkene at room temperature. The reaction is typically exothermic, and the temperature should be monitored.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.

  • Work-up: Upon completion, quench the reaction by adding a reducing agent (e.g., aqueous sodium sulfite) to destroy excess peroxy acid. Wash the organic layer with a basic solution (e.g., aqueous sodium bicarbonate) to remove the resulting m-chlorobenzoic acid, followed by a wash with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield racemic 2-nonyloxirane.

Asymmetric Synthesis: Enantioselective Epoxidation

For the synthesis of enantiomerically enriched or pure (R)- or (S)-2-nonyloxirane, asymmetric epoxidation methods are employed. Two of the most powerful and widely used methods are the Sharpless Asymmetric Epoxidation and the Jacobsen-Katsuki Epoxidation.

The Sharpless epoxidation is a highly reliable method for the enantioselective epoxidation of allylic alcohols[3][4]. While 2-nonyloxirane is not directly synthesized from an allylic alcohol, this methodology is foundational in asymmetric synthesis. For terminal alkenes like 1-undecene, a modification or a different catalytic system is often required.

The Jacobsen-Katsuki epoxidation is particularly well-suited for the enantioselective epoxidation of unfunctionalized alkenes, including terminal alkenes like 1-undecene, using a chiral manganese-salen complex as the catalyst[5][6].

Jacobsen_Epoxidation cluster_reactants Reactants cluster_products Products Undecene 1-Undecene Catalyst Chiral Mn-Salen Catalyst ((R,R) or (S,S)) Undecene->Catalyst Oxidant Oxidant (e.g., NaOCl) Oxidant->Catalyst R_Oxirane (R)-2-Nonyloxirane Catalyst->R_Oxirane with (R,R)-catalyst S_Oxirane (S)-2-Nonyloxirane Catalyst->S_Oxirane with (S,S)-catalyst

Caption: Jacobsen-Katsuki Asymmetric Epoxidation.

Experimental Protocol: Jacobsen-Katsuki Asymmetric Epoxidation of 1-Undecene

  • Catalyst Preparation: The chiral (R,R)- or (S,S)-Mn(III)-salen catalyst is either purchased or prepared according to established literature procedures.

  • Reaction Setup: To a stirred solution of 1-undecene in a suitable solvent (e.g., dichloromethane) is added a catalytic amount of the chosen enantiomer of the Mn-salen complex.

  • Addition of Oxidant: A stoichiometric amount of an oxidant, commonly buffered sodium hypochlorite (bleach), is added slowly to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring: The progress of the epoxidation is monitored by chiral GC or HPLC to determine both the conversion of the starting material and the enantiomeric excess (ee) of the product.

  • Work-up and Purification: Once the reaction is complete, the layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting enantiomerically enriched 2-nonyloxirane is then purified by column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the oxirane ring in the range of δ 2.5-3.5 ppm[9]. The methine proton (H-2) will appear as a multiplet, while the two diastereotopic methylene protons (H-1) will exhibit distinct signals, each as a doublet of doublets. The long alkyl chain will give rise to a complex set of overlapping multiplets in the upfield region (δ 0.8-1.6 ppm), with a characteristic triplet for the terminal methyl group around δ 0.9 ppm.

¹³C NMR: The carbon NMR spectrum will show two distinct signals for the oxirane carbons in the shielded region of the spectrum, typically between δ 45 and 55 ppm. The remaining nine carbons of the nonyl chain will appear in the aliphatic region (δ 14-32 ppm).

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
H-1a, H-1b (CH₂)2.5 - 2.8 (dd)47 - 50
H-2 (CH)2.9 - 3.2 (m)52 - 55
H-3 to H-10 (CH₂)1.2 - 1.6 (m)22 - 32
H-11 (CH₃)~0.9 (t)~14

Note: These are predicted values and may vary depending on the solvent and instrument used.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-nonyloxirane is expected to show a molecular ion peak (M⁺) at m/z 170. The fragmentation pattern will likely involve cleavage of the C-C bond adjacent to the oxirane ring and rearrangements, leading to characteristic fragment ions. Common fragments for terminal epoxides include ions resulting from alpha-cleavage. Based on data for 1,2-epoxydodecane, prominent peaks can be expected at m/z values corresponding to [M-alkyl]⁺ and other smaller fragments[10][11].

Chiral Analysis: Separation of Enantiomers

The determination of the enantiomeric purity of 2-nonyloxirane is a critical step in its synthesis and application. Chiral chromatography, either gas chromatography (GC) or high-performance liquid chromatography (HPLC), is the method of choice for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin derivative. The two enantiomers of 2-nonyloxirane will exhibit different interactions with the chiral stationary phase, leading to different retention times and, thus, their separation.

Protocol Outline: Chiral GC Analysis

  • Column Selection: Choose a suitable chiral GC column, such as one with a β- or γ-cyclodextrin-based stationary phase.

  • Sample Preparation: Dissolve a small amount of the 2-nonyloxirane sample in a volatile organic solvent.

  • Injection and Separation: Inject the sample into the GC instrument. The enantiomers are separated on the chiral column under a programmed temperature gradient.

  • Detection and Quantification: A flame ionization detector (FID) is commonly used for detection. The enantiomeric excess (ee) is calculated from the relative peak areas of the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

For less volatile epoxides or when derivatization is preferred, chiral HPLC is an excellent alternative. The separation principle is similar to chiral GC, but it utilizes a liquid mobile phase and a column packed with a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of chiral compounds, including epoxides.

Conclusion and Future Perspectives

2-Nonyloxirane stands as a valuable chiral building block in organic synthesis. A thorough understanding of its structure, stereochemistry, and the methods for its controlled synthesis and analysis is essential for its effective utilization. The methodologies outlined in this guide, from racemic and asymmetric epoxidation to spectroscopic and chromatographic analysis, provide a solid foundation for researchers and drug development professionals. Future advancements in catalysis will likely lead to even more efficient and selective methods for the synthesis of enantiopure 2-nonyloxirane and other long-chain epoxides, further expanding their applications in the creation of complex and biologically active molecules.

References

  • Chemistry LibreTexts. (2024, May 8). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, February 3). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved from [Link]

  • Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]

  • Jacobsen, E. N. (n.d.). Jacobsen-Katsuki Epoxidation. Organic Chemistry Portal. Retrieved from [Link]

  • Master Organic Chemistry. (2024, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Epoxydecane. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Epoxydodecane. Retrieved from [Link]

  • ResearchGate. (2016, February 12). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereochemistry and conformations of natural 1,2-epoxy-guaianolides based on 1D and 2D NMR data and semiempirical calculations. Retrieved from [Link]

  • Steps, C. (n.d.). Epoxidation of Alkenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Jacobsen epoxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]

  • Wipf Group. (n.d.). 9. Jacobsen-Katsuki Epoxidations. Retrieved from [Link]

  • AOCS. (n.d.). Spectral data for aliphatic epoxides. Retrieved from [Link]

Sources

Technical Guide: Thermodynamic Stability and Degradation Kinetics of Long-Chain Terminal Epoxides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability profiles of long-chain terminal epoxides (


 to 


-epoxides). While these moieties are critical intermediates in lipid modification and drug delivery systems, they possess inherent thermodynamic instability driven by substantial ring strain (~27 kcal/mol).[1] This guide distinguishes between their thermodynamic tendency to isomerize or hydrolyze and the kinetic barriers that allow for their isolation and storage. It details the specific impact of hydrophobic chain length on stability in aqueous and solid-state environments and provides validated protocols for stability assessment.

Part 1: Theoretical Framework of Epoxide Thermodynamics

The Thermodynamic Engine: Ring Strain

The oxirane ring is the defining feature of epoxides. Its high reactivity is thermodynamically driven by ring strain energy (RSE) , which is approximately 27.3 kcal/mol (114 kJ/mol) for terminal epoxides like 1,2-epoxyhexane [1].[1]

This strain arises from two primary factors:

  • Angle Strain (Baeyer Strain): The C-O-C and C-C-O bond angles are ~60°, significantly deviating from the ideal tetrahedral angle of 109.5°.

  • Torsional Strain (Pitzer Strain): The eclipsed conformation of the hydrogens (or alkyl substituents) on the adjacent carbons.

Terminal vs. Internal Stability: Thermodynamically, terminal epoxides (monosubstituted) are less stable than internal epoxides (disubstituted).[1] Alkyl groups stabilize the ring through hyperconjugation and electron donation. However, kinetic reactivity often follows the inverse trend: terminal epoxides are more accessible to nucleophiles, making them kinetically more vulnerable to ring opening despite the thermodynamic differences.[1]

The Thermodynamic Sink: Meinwald Rearrangement

The most thermodynamically favorable transformation for a terminal epoxide is not hydrolysis, but isomerization into a carbonyl compound (aldehyde or ketone), known as the Meinwald Rearrangement .

  • Reaction: Terminal Epoxide

    
     Aldehyde (Major) / Methyl Ketone (Minor)
    
  • Driving Force: Release of ring strain and formation of the stronger C=O

    
    -bond.
    

The energy landscape below illustrates why epoxides are metastable species that require kinetic barriers (low temperature, absence of acid) to prevent "falling" into the aldehyde well.

EnergyProfile Epoxide Terminal Epoxide (High Energy State) TS Transition State (Activation Energy) Epoxide->TS  Ea (Kinetic Barrier) Aldehyde Aldehyde Product (Thermodynamic Sink) TS->Aldehyde  Exothermic Release

Figure 1: Energy landscape showing the metastable nature of terminal epoxides relative to their carbonyl isomers.

Part 2: Degradation Mechanisms & Long-Chain Specifics

Hydrolysis: The Primary Storage Threat

While isomerization is the thermodynamic ideal, hydrolysis is the most common degradation pathway in real-world storage conditions due to ubiquitous moisture.

  • Mechanism: Acid-catalyzed ring opening is the fastest pathway. The protonation of the oxygen makes the ring an excellent electrophile.

  • Regioselectivity: In terminal epoxides, nucleophilic attack by water occurs primarily at the less substituted carbon (C1) under neutral/basic conditions (steric control), but shifts toward the more substituted carbon (C2) under acidic conditions due to the stabilization of the partial positive charge at the secondary carbon [2].

Hydrolysis cluster_0 Acid-Catalyzed Hydrolysis Pathway Epox Terminal Epoxide ProtEpox Protonated Epoxide (Activated Electrophile) Epox->ProtEpox + H+ TS_Cat Transition State (C2 Attack favored) ProtEpox->TS_Cat + H2O Diol 1,2-Diol (Degradant) TS_Cat->Diol - H+

Figure 2: Mechanism of acid-catalyzed hydrolysis leading to diol formation.

The "Long-Chain" Effect: Hydrophobicity & Aggregation

For chains


 and longer, physical chemistry alters the apparent stability:
  • Micellar Catalysis (Aqueous Systems): Long-chain epoxides are hydrophobic. In aqueous media, they aggregate into micelles.[1] If the solution is slightly acidic, protons concentrate at the micelle surface (Stern layer), accelerating hydrolysis rates by orders of magnitude compared to dispersed short-chain epoxides.

  • Solid-State Protection (

    
    ):  Chains like 1,2-epoxyoctadecane are solids at room temperature. The crystal lattice energy provides a barrier against bimolecular reactions (like hydrolysis) because water cannot easily penetrate the lattice. However, if the material is stored near its melting point, "hotspots" of liquid phase can initiate rapid autocatalytic degradation [3].[1]
    

Part 3: Experimental Protocols for Stability Assessment

Protocol: Accelerated Stability Testing (Arrhenius Model)

Objective: Determine the shelf-life and degradation rate constants (


) of a long-chain epoxide.

Prerequisites:

  • Analytical Method: GC-FID (preferred for volatile

    
    ) or HPLC-CAD (Charged Aerosol Detection) for non-UV active 
    
    
    
    .
  • Standard: Pure 1,2-diol analog of the target epoxide (degradation marker).

StepActionTechnical Rationale (Why?)
1. Preparation Dissolve epoxide in an inert solvent (e.g., anhydrous Dodecane or Toluene) at 10 mg/mL.[1]Long-chain epoxides are insoluble in water; inert organic solvents prevent solvolysis during prep.
2. Stress Conditions Aliquot into sealed crimp-top vials. Incubate at 40°C, 50°C, and 60°C.Multiple temperatures allow for the calculation of Activation Energy (

) via the Arrhenius equation.[1]
3. Humidity Challenge Optional: Add 1% w/w water to half the samples.Simulates "wet" storage conditions to measure hydrolytic susceptibility vs. thermal isomerization.
4. Sampling Pull samples at T=0, 24h, 72h, 168h (1 week). Quench immediately by cooling to -20°C."Quenching" thermally arrests the reaction to preserve the snapshot of degradation.
5. Analysis Analyze via GC/HPLC. Integrate the Epoxide peak (Starting Material) and Diol/Aldehyde peaks (Degradants).Mass balance confirmation is crucial; if Epoxide loss > Product gain, polymerization is occurring.[1]
Data Analysis

Calculate the rate constant


 for each temperature assuming pseudo-first-order kinetics:


Plot

vs

to determine

. A high

indicates good temperature stability, while a low

suggests sensitivity to minor thermal fluctuations.[1]

Part 4: Stabilization & Handling Strategies[1]

To maximize the thermodynamic life of long-chain terminal epoxides, implement the following "Self-Validating" storage system:

  • Lewis Base Stabilization: Trace amounts of non-nucleophilic bases (e.g., anhydrous sodium carbonate) in the storage container can scavenge trace acids, preventing the autocatalytic hydrolysis cycle.[1]

  • Headspace Control: Store under Argon, not Nitrogen. Argon is heavier than air and provides a better blanket against moisture ingress.

  • Thermal Management:

    • Liquids (

      
      ):  Store at 2-8°C.
      
    • Solids (

      
      ):  Store significantly below the melting point. Partial melting creates a "slush" where degradation is accelerated due to increased molecular mobility and concentration of impurities in the liquid phase.
      

References

  • Ring Strain Energies: Wiberg, K. B. (1986).[1] The concept of strain in organic chemistry. Angewandte Chemie International Edition in English, 25(4), 312-322.[1] Link

  • Hydrolysis Mechanisms: Smith, J. G. (1984).[1] Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656.[1] Link

  • Solid State Stability: Giron, D. (1995).[1] Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates. Thermochimica Acta, 248, 1-59.[1] Link

  • Meinwald Rearrangement: Meinwald, J., Labana, S. S., & Chadha, M. S. (1963).[1] Peracid reactions. III. The oxidation of bicyclo [2.2. 1] heptadiene. Journal of the American Chemical Society, 85(5), 582-585.[1] Link

  • Hydrolytic Kinetic Resolution: Jacobsen, E. N. (2002).[1] Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes.[2][3][4] Journal of the American Chemical Society, 124(7), 1307-1315.[1] Link

Sources

An In-Depth Technical Guide to the Solubility of 1,2-Epoxyundecane in Polar vs. Nonpolar Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solvent Selection in the Application of 1,2-Epoxyundecane

1,2-Epoxyundecane, a long-chain aliphatic epoxide, is a versatile chemical intermediate of significant interest in the synthesis of surfactants, lubricants, and various specialty polymers. The efficacy of its use in these applications is fundamentally dictated by its behavior in solution. A comprehensive understanding of its solubility profile across a spectrum of polar and nonpolar solvents is therefore not merely academic, but a prerequisite for rational process design, reaction optimization, and product purification. This guide provides a detailed examination of the theoretical principles governing the solubility of 1,2-epoxyundecane, alongside a robust experimental framework for its quantitative determination, tailored for researchers, scientists, and drug development professionals.

Molecular Architecture and its Implications for Solubility

The solubility characteristics of 1,2-epoxyundecane are a direct consequence of its amphipathic molecular structure. This structure comprises two distinct regions with opposing polarities:

  • The Polar Epoxide Ring: A three-membered ring containing an oxygen atom, the epoxide group is characterized by significant ring strain and bond polarity. The electronegative oxygen atom creates a dipole moment, rendering this portion of the molecule polar and capable of engaging in dipole-dipole interactions and, to a lesser extent, acting as a hydrogen bond acceptor.

  • The Nonpolar Undecane Chain: A long, eleven-carbon aliphatic chain that is hydrophobic and nonpolar. This substantial portion of the molecule can only participate in weak van der Waals forces (London dispersion forces).

The interplay between these two opposing functionalities dictates the molecule's overall polarity and, consequently, its solubility in different solvents. The foundational principle of "like dissolves like" serves as our primary predictive tool.[1][2][3] This principle posits that substances with similar polarities and intermolecular forces will be mutually soluble.[1][2][3]

Visualizing the "Like Dissolves Like" Principle with 1,2-Epoxyundecane

cluster_0 Polar Solvent (e.g., Water) cluster_1 Nonpolar Solvent (e.g., Hexane) H2O_1 H₂O H2O_2 H₂O H2O_3 H₂O Hexane_1 C₆H₁₄ Hexane_2 C₆H₁₄ Hexane_3 C₆H₁₄ Epoxyundecane 1,2-Epoxyundecane Epoxyundecane->H2O_1 Weak Interaction (Insoluble) Epoxyundecane->Hexane_1 Strong Interaction (Soluble)

Caption: Interaction of 1,2-Epoxyundecane with polar and nonpolar solvents.

Solubility Profile: A Predictive Analysis

Behavior in Polar Solvents

In highly polar solvents, particularly protic solvents like water, the solubility of 1,2-epoxyundecane is expected to be extremely low. While the polar epoxide ring can interact with water molecules, the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the large, nonpolar undecane chain is prohibitive. This hydrophobic effect drives the epoxide molecules to aggregate, minimizing their contact with the polar solvent. Data for similar long-chain epoxides, such as 1,2-epoxydecane and 1,2-epoxydodecane, confirms their insolubility or very low solubility in water.[4][5][6][7][8]

In polar aprotic solvents like acetone or ethyl acetate, a slight increase in solubility may be observed compared to water. These solvents are less dominated by strong hydrogen bonding, making the energetic penalty for solvating the nonpolar chain somewhat lower. However, the dominant nonpolar character of the undecane chain will still significantly limit solubility.

Behavior in Nonpolar Solvents

Conversely, 1,2-epoxyundecane is anticipated to exhibit high solubility in a wide range of nonpolar solvents, such as hexane, toluene, and diethyl ether. In these environments, the primary intermolecular forces are van der Waals interactions. The nonpolar undecane chain of the epoxide can readily interact with the nonpolar solvent molecules, leading to a thermodynamically favorable dissolution process. This is consistent with the general behavior of hydrophobic molecules in non-polar environments.[9]

Qualitative Solubility Guide

The following table provides a predicted qualitative solubility profile for 1,2-epoxyundecane in a selection of common laboratory solvents, categorized by their polarity.

Solvent ClassSolventPolarity Index (P')Predicted SolubilityRationale
Nonpolar Hexane0.1HighDominant van der Waals interactions between the undecane chain and the solvent.
Toluene2.4HighFavorable van der Waals and π-stacking interactions.
Diethyl Ether2.8HighGood balance of nonpolar character with a slight polarity to interact with the epoxide ring.
Polar Aprotic Dichloromethane3.1Moderate to HighCan solvate both polar and nonpolar moieties to some extent.
Tetrahydrofuran (THF)4.0ModerateThe cyclic ether structure provides some compatibility with the epoxide ring, but the overall polarity is still a limiting factor for the long alkyl chain.
Acetone5.1Low to ModerateThe highly polar nature of the carbonyl group is less compatible with the long nonpolar chain.
Acetonitrile5.8LowSignificant polarity mismatch with the nonpolar undecane chain.
Dimethyl Sulfoxide (DMSO)7.2Very LowHighly polar solvent, significant energy penalty to solvate the nonpolar chain.
Polar Protic Ethanol4.3LowThe presence of a hydroxyl group allows for some interaction with the epoxide, but the hydrogen-bonding network is less favorable for the nonpolar chain than in water.
Methanol5.1LowSimilar to ethanol, but with a slightly higher polarity, further reducing compatibility with the nonpolar chain.
Water10.2InsolubleStrong hydrogen bonding network of water and the hydrophobic effect of the long undecane chain lead to immiscibility.[4][5][6][7][8]

Polarity Index values are relative measures of solvent polarity.[10]

Experimental Protocol for Quantitative Solubility Determination: A Gravimetric Approach

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable gravimetric method, which is a widely accepted technique for determining the solubility of solid and liquid solutes in various solvents.[11]

Principle

This method involves preparing a saturated solution of 1,2-epoxyundecane in the solvent of interest at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.

Materials and Equipment
  • 1,2-Epoxyundecane (high purity)

  • Selected solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated analytical balance (± 0.0001 g)

  • Glass vials with airtight caps

  • Calibrated volumetric pipettes and syringes

  • Syringe filters (chemically compatible with the solvents)

  • Drying oven or vacuum desiccator

Experimental Workflow Diagram

G start Start prep Prepare Supersaturated Mixture start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24h) prep->equilibrate sample Withdraw Aliquot of Supernatant equilibrate->sample filter Filter through Syringe Filter sample->filter transfer Transfer Filtrate to Vial filter->transfer weigh_initial Weigh Empty, Dry Vial (m_vial) weigh_initial->transfer weigh_solution Weigh Vial + Solution (m_solution) transfer->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate weigh_final Weigh Vial + Solute (m_final) evaporate->weigh_final calculate Calculate Solubility weigh_final->calculate end End calculate->end

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Methodology
  • Preparation of a Saturated Solution:

    • To a series of glass vials, add an excess amount of 1,2-epoxyundecane to a known volume of the chosen solvent. The presence of undissolved epoxide ensures that the solution is saturated.

    • Causality: Starting with a supersaturated system and allowing it to reach equilibrium ensures that the final concentration represents the true solubility at that temperature.

  • Equilibration:

    • Securely cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24-48 hours, to ensure that the dissolution process has reached a steady state.

    • Self-Validating Check: Periodically analyze small aliquots of the supernatant. Equilibrium is reached when the concentration of the solute remains constant over successive measurements.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed for several hours to permit any undissolved material to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette or syringe.

    • Immediately pass the collected supernatant through a chemically resistant syringe filter to remove any suspended microparticles.

    • Causality: Filtration is crucial to prevent undissolved solute from being included in the sample, which would lead to an overestimation of solubility.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry vial on an analytical balance (m_vial).

    • Transfer the filtered aliquot of the saturated solution into the pre-weighed vial.

    • Weigh the vial containing the solution (m_solution).

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the 1,2-epoxyundecane. Alternatively, use a vacuum desiccator.

    • Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the vial containing the dry solute residue (m_final).

  • Calculation of Solubility:

    • The mass of the solute is calculated as: m_solute = m_final - m_vial

    • The mass of the solvent is calculated as: m_solvent = m_solution - m_final

    • Solubility can be expressed in various units, such as g/100 g of solvent: Solubility = (m_solute / m_solvent) * 100

Conclusion

The solubility of 1,2-epoxyundecane is a direct function of its amphipathic nature, with the long nonpolar undecane chain being the dominant factor. Consequently, it is predicted to be highly soluble in nonpolar solvents and poorly soluble in polar solvents, especially water. For applications requiring precise control over concentration, the provided gravimetric method offers a reliable and accurate means of quantitative solubility determination. This foundational knowledge is paramount for the effective and efficient utilization of 1,2-epoxyundecane in research and industrial settings.

References

  • PubChem. (n.d.). 1,2-Epoxybutane. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 1,2-Epoxydecane. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 1,2-Epoxydodecane. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • nanoComposix. (n.d.). Dodecane Surface. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). THE DETERMINATION OF EPOXIDE GROUPS. Retrieved February 9, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Like Dissolves Like. Retrieved February 9, 2026, from [Link]

  • ACS Publications. (2020). Solubility Determination and Modeling Analysis of exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic Anhydride in Mixture Solvents from 278.15 to 323.15 K. Journal of Chemical & Engineering Data. Retrieved February 9, 2026, from [Link]

  • YouTube. (2022). Why does like dissolve like?. Ben's Chem Videos. Retrieved February 9, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). Method for detecting epoxy equivalent weight.
  • National Center for Biotechnology Information. (2021). Like dissolves like: A first-principles theory for predicting liquid miscibility and mixture dielectric constant. Proceedings of the National Academy of Sciences. Retrieved February 9, 2026, from [Link]

  • Centers for Disease Control and Prevention. (2010). Development of a Sampling and Analytical Method for Measuring the Epoxy Content of Aerosols. CDC Stacks. Retrieved February 9, 2026, from [Link]

  • YouTube. (2024). ALEKS: Applying like dissolves like. Roxi Hulet. Retrieved February 9, 2026, from [Link]

  • Oreate AI Blog. (2025). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Retrieved February 9, 2026, from [Link]

  • Shodex. (n.d.). Polarities of Solvents. Retrieved February 9, 2026, from [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved February 9, 2026, from [Link]

Sources

An In-depth Technical Guide to the Structural and Reactive Differences Between Terminal and Internal Aliphatic Epoxides: A Comparative Analysis of 1,2-Epoxydecane and 2-Nonyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the field of organic synthesis and materials science, aliphatic epoxides are foundational building blocks prized for their reactivity. This guide delves into the nuanced yet critical differences between two closely related long-chain epoxides: 1,2-Epoxydecane, a terminal epoxide, and 2-Nonyloxirane (specifically interpreted as 2,3-Epoxynonane), an internal epoxide. While possessing similar molecular weights, the seemingly minor shift in the position of the oxirane ring—from the end of the carbon chain to an internal position—imparts significant and predictable differences in their physicochemical properties, spectroscopic signatures, and chemical reactivity. Understanding these distinctions is paramount for researchers and drug development professionals in designing synthetic pathways, predicting reaction outcomes, and selecting the appropriate isomer for specific applications, ranging from polymer chemistry to the synthesis of fine chemicals and pharmaceutical intermediates.[1][2][3]

Introduction to Aliphatic Epoxides

Epoxides, or oxiranes, are three-membered cyclic ethers. This triangular arrangement forces the bond angles to approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons. This deviation results in substantial ring strain, making epoxides far more reactive than their acyclic ether counterparts.[4] This inherent reactivity is the cornerstone of their synthetic utility, allowing for a wide array of ring-opening reactions that can introduce diverse functional groups with high regioselectivity and stereoselectivity.[1][5]

The position of the epoxide ring along an alkyl chain defines its classification:

  • Terminal Epoxides (α-olefinal epoxides): The oxirane ring is located at the C1 and C2 positions of the chain. 1,2-Epoxydecane is a prime example.

  • Internal Epoxides: The oxirane ring is located at any position other than the terminus of the chain. For this guide, we will consider 2,3-Epoxynonane as the representative molecule for the ambiguous term "2-Nonyloxirane" to provide a clear and instructive comparison.

This guide will systematically dissect the structural, physical, and chemical differences stemming from this isomeric distinction.

Molecular Structure and Physicochemical Properties

The location of the oxirane ring directly influences the molecule's symmetry, polarity, and intermolecular interactions, which in turn dictate its physical properties.

Diagram 1: Comparative Molecular Structures

G cluster_0 1,2-Epoxydecane (Terminal Epoxide) cluster_1 2,3-Epoxynonane (Internal Epoxide) a CH₃(CH₂)₇-CH-CH₂ b O a->b a:e->b:w c CH₃(CH₂)₅-CH-CH-CH₃ d O c->d c:e->d:w

Caption: Chemical structures of 1,2-Epoxydecane and 2,3-Epoxynonane.

Table 1: Comparison of Physicochemical Properties

Property1,2-Epoxydecane2-Nonyloxirane (as 2,3-Epoxynonane)Rationale for Difference
IUPAC Name 2-Octyloxirane[6]2-Heptyl-3-methyloxirane-
CAS Number 2404-44-6[6]6063-73-6 (representative)-
Molecular Formula C₁₀H₂₀O[6]C₉H₁₈ODifferent number of carbon atoms.
Molecular Weight 156.27 g/mol [6][7]142.24 g/mol 1,2-Epoxydecane has an additional CH₂ group.
Appearance Colorless to light yellow clear liquid[7][8]Colorless liquid (typical)Both are nonpolar, volatile liquids at STP.
Boiling Point ~208 °C at 760 mmHg[7]Generally lower than 1,2-EpoxydecaneThe more linear shape of the terminal epoxide allows for stronger van der Waals forces.
Density ~0.84 g/mL at 20°C[7][8]Slightly lower than 1,2-EpoxydecaneDifferences in molecular packing in the liquid state.
Solubility in Water Insoluble[6][8][9]InsolubleBoth are dominated by long, hydrophobic alkyl chains.
Reactivity High, characteristic of terminal epoxides[1][8][9][10]High, but generally less than terminal epoxidesSteric hindrance at the epoxide carbons.

Spectroscopic Differentiation

Distinguishing between terminal and internal epoxides is straightforward using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy:

    • 1,2-Epoxydecane: The protons on the epoxide ring appear as a characteristic multiplet in the 2.4-2.9 ppm range. The terminal CH₂ group will show a distinct signal pattern compared to the internal CH groups.

    • 2,3-Epoxynonane: The protons on the internal epoxide ring will also appear in a similar region but will have different splitting patterns due to coupling with adjacent protons on both sides of the ring.

  • ¹³C NMR Spectroscopy:

    • 1,2-Epoxydecane: Will show two distinct signals for the epoxide carbons, one for the primary (CH₂) and one for the secondary (CH) carbon.

    • 2,3-Epoxynonane: Will show two signals for two different secondary (CH) carbons within the epoxide ring.

  • FT-IR Spectroscopy:

    • Both molecules will exhibit characteristic C-O-C stretching vibrations for the epoxide ring around 1250 cm⁻¹, 915 cm⁻¹, and 830 cm⁻¹.[7] The differences in the fingerprint region (below 1500 cm⁻¹) may be subtle but can be used for differentiation with a reference spectrum.

Synthesis and Manufacturing

The synthetic routes to terminal and internal epoxides typically start from the corresponding alkene.

  • Epoxidation of Alkenes: The most common method involves the reaction of an alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[4]

    • 1,2-Epoxydecane Synthesis: Achieved by the epoxidation of 1-decene.

    • 2,3-Epoxynonane Synthesis: Achieved by the epoxidation of 2-nonene.

  • From Halohydrins: This two-step process involves the reaction of an alkene with a halogen (e.g., Br₂) in the presence of water to form a halohydrin, followed by treatment with a base to induce intramolecular Williamson ether synthesis, forming the epoxide.[5]

The choice of starting alkene is the primary determinant of whether a terminal or internal epoxide is produced.

Chemical Reactivity and Mechanistic Pathways: The Core Difference

The most significant distinction between terminal and internal epoxides lies in their reactivity, particularly in ring-opening reactions. This is governed by steric and electronic effects.

Nucleophilic Ring-Opening

Epoxide ring-opening can be catalyzed by either acid or base.[11] The regioselectivity (i.e., which carbon atom is attacked by the nucleophile) is the key difference.

A. Base-Catalyzed/Nucleophilic Conditions

Under basic or neutral conditions, the reaction proceeds via a classic Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom.

  • 1,2-Epoxydecane (Terminal): Possesses a primary (C1) and a secondary (C2) carbon in the epoxide ring. The primary carbon is significantly less sterically hindered. Therefore, nucleophilic attack occurs almost exclusively at the C1 position.

  • 2,3-Epoxynonane (Internal): Possesses two secondary carbons (C2 and C3). While there is a slight difference in steric hindrance due to the different alkyl chain lengths on either side, the difference is much less pronounced than in the terminal epoxide. This can lead to a mixture of products, although attack at the less hindered of the two secondary carbons is still favored.

Diagram 2: Regioselectivity of Base-Catalyzed Ring-Opening

G cluster_0 1,2-Epoxydecane (Terminal) cluster_1 2,3-Epoxynonane (Internal) start1 CH₃(CH₂)₇-CH(C2)-CH₂(C1)        /        O product1 CH₃(CH₂)₇-CH(OH)-CH₂(Nu) Major Product (Attack at C1) start1->product1 Nu⁻ (Sₙ2 attack at less hindered C1) start2 CH₃(CH₂)₅-CH(C3)-CH(C2)-CH₃           /          O product2a CH₃(CH₂)₅-CH(OH)-CH(Nu)-CH₃ (Attack at C2) start2->product2a Nu⁻ product2b CH₃(CH₂)₅-CH(Nu)-CH(OH)-CH₃ (Attack at C3) start2->product2b Nu⁻

Caption: Nucleophilic attack on terminal vs. internal epoxides under basic conditions.

B. Acid-Catalyzed Conditions

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The reaction then proceeds with a character that is between Sₙ1 and Sₙ2.

  • 1,2-Epoxydecane: The choice of attack is a balance between sterics and electronics. While the secondary carbon (C2) can better stabilize the partial positive charge that develops in the transition state, strong nucleophiles may still favor the less hindered primary carbon (C1). For many nucleophiles, attack still occurs predominantly at the primary carbon. However, if the nucleophile is weak (e.g., water, alcohol), attack at the more substituted carbon (C2) becomes more significant.[12]

  • 2,3-Epoxynonane: Both carbons are secondary. The decision of which carbon is attacked is influenced by the electronic stabilizing effects of the different alkyl chains and the nature of the nucleophile. The outcome is often a mixture of regioisomers.

Experimental Protocol: Comparative Base-Catalyzed Hydrolysis

This protocol outlines a self-validating system to demonstrate the differing reactivity and product profiles of the two epoxides.

Objective: To synthesize and compare the diol products from the base-catalyzed ring-opening of 1,2-Epoxydecane and 2,3-Epoxynonane.

Methodology:

  • Reaction Setup:

    • In separate round-bottom flasks, dissolve 1.0 g of 1,2-Epoxydecane and 1.0 g of 2,3-Epoxynonane in 20 mL of a 1:1 mixture of tetrahydrofuran (THF) and water.

    • Add 0.5 g of sodium hydroxide to each flask.

    • Fit each flask with a reflux condenser and heat the mixtures to 60°C with stirring for 4 hours.

  • Workup and Extraction:

    • Cool the reaction mixtures to room temperature.

    • Neutralize each solution with 1M HCl until pH 7 is reached.

    • Extract each aqueous solution three times with 20 mL of ethyl acetate.

    • Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification and Analysis:

    • Remove the solvent under reduced pressure to obtain the crude diol products.

    • Purify the products via flash column chromatography (silica gel, hexane:ethyl acetate gradient).

    • Validation: Analyze the purified products by ¹H NMR and ¹³C NMR to confirm the structures of the resulting diols (1,2-decanediol from 1,2-epoxydecane and 2,3-nonanediol from 2,3-epoxynonane) and to determine the regioselectivity of the reaction.

Expected Outcome: The hydrolysis of 1,2-Epoxydecane will yield almost exclusively decane-1,2-diol. The hydrolysis of 2,3-Epoxynonane will yield nonane-2,3-diol, potentially as a mixture of diastereomers.

Applications in Research and Industry

The structural differences lead to distinct applications:

  • 1,2-Epoxydecane (Terminal):

    • Surfactants and Detergents: The predictable ring-opening at the C1 position is used to attach hydrophilic head groups (like polyethylene glycol) to the hydrophobic decyl tail.

    • Polymers and Resins: Acts as a reactive diluent or chain terminator in epoxy resins, controlling viscosity and cross-linking.[13] Its terminal position makes it suitable for polymerization reactions.[9]

    • Fine Chemicals: A key building block for synthesizing 1,2-diols, amino alcohols, and other functionalized linear molecules.[1]

  • 2-Nonyloxirane (Internal):

    • Lubricants and Plasticizers: The branched nature of the products derived from internal epoxides can improve low-temperature properties in lubricants and increase flexibility in polymers.

    • Specialty Coatings: Can be incorporated into polymer backbones to modify properties like glass transition temperature and chemical resistance.

Safety, Handling, and Toxicology

Both compounds are reactive alkylating agents and should be handled with care.[5]

  • Hazards: Both are considered skin and eye irritants.[6][9] Epoxides as a class are suspected of being mutagens due to their ability to alkylate DNA.[14]

  • Handling: Use in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Store in a cool, dry place away from acids, bases, and oxidizing agents.[6][10] They are known to be moisture-sensitive and can polymerize, sometimes violently, in the presence of catalysts or heat.[6][8][10]

  • Toxicity: Studies on aliphatic epoxides show varied toxicity profiles. For some terminal epoxides, toxicity is reduced in the presence of soluble epoxide hydrolase (sEH), an enzyme that converts them to the corresponding diols.[15]

Conclusion

The distinction between a terminal epoxide like 1,2-Epoxydecane and an internal one like 2-Nonyloxirane is a fundamental concept in organic chemistry with profound practical implications. 1,2-Epoxydecane offers high regioselectivity in Sₙ2-type ring-opening reactions, making it an ideal substrate for creating well-defined linear functionalized molecules. In contrast, 2-Nonyloxirane provides access to more complex, branched structures. This in-depth understanding of their comparative structure, reactivity, and applications enables researchers and developers to make informed decisions, optimizing synthetic strategies and tailoring material properties for advanced applications in medicine and industry.

References

  • Benchchem. (n.d.). Application Notes: The Role of 1,2-Epoxydecane in Fine Chemical Synthesis.
  • Chongqing Chemdad Co. (n.d.). 1,2-EPOXYDECANE.
  • Ashenhurst, J. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry.
  • CymitQuimica. (n.d.). CAS 2404-44-6: 1,2-Epoxydecane.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Chemical and Physical Properties of 1,2-Epoxydecane.
  • National Center for Biotechnology Information. (n.d.). 2-Nonenal. PubChem.
  • National Center for Biotechnology Information. (n.d.). 1,2-Epoxydecane. PubChem.
  • National Center for Biotechnology Information. (n.d.). 1,2-Epoxydodecane. PubChem.
  • Członka, S., Strąkowska, A., Kairytė, A., & Vaitkus, A. (2022). Biological Effects and Toxicity of Compounds Based on Cured Epoxy Resins. International Journal of Molecular Sciences, 23(22), 14093.
  • ChemSrc. (2025, May 20). 2-nonyloxirane.
  • National Oceanic and Atmospheric Administration. (n.d.). 1,2-EPOXYDECANE. CAMEO Chemicals.
  • Wikipedia. (n.d.). Epoxide.
  • Frey, H., & Schömer, M. (2020). Long-Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers.
  • Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions.
  • Harris, T. R., & Hammock, B. D. (2013). Toxicity of epoxy fatty acids and related compounds to cells expressing human soluble epoxide hydrolase. Toxicology and applied pharmacology, 273(1), 140–148.
  • Frey, H., & Schömer, M. (2020). Long-Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers.
  • Fishbein, L. (1980). Epoxides: is there a human health problem?. British journal of industrial medicine, 37(4), 360–375.
  • Chemistry Stack Exchange. (2013, March 5). Regioselectivity of acid-catalyzed ring-opening of epoxides.

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Nonyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Nonyloxirane in Modern Chemistry

2-Nonyloxirane, a terminal epoxide, serves as a pivotal building block in the synthesis of a diverse array of fine chemicals, pharmaceuticals, and specialty materials. Its strained three-membered ring readily undergoes nucleophilic ring-opening reactions, providing a versatile platform for the introduction of various functional groups with high regioselectivity. This reactivity profile makes 2-nonyloxirane an attractive intermediate in the production of agrochemicals, fragrances, and surfactants. For drug development professionals, the chiral variants of 2-nonyloxirane are of particular interest as they can be incorporated into complex molecular architectures to modulate biological activity. This guide provides an in-depth exploration of the primary synthetic pathways to 2-nonyloxirane, offering a comparative analysis of their efficiencies, mechanistic underpinnings, and practical considerations for laboratory and industrial applications.

I. Direct Epoxidation of 1-Decene: The Most Direct Route

The most straightforward and common approach to synthesizing 2-nonyloxirane is through the direct epoxidation of its corresponding terminal alkene, 1-decene. This transformation can be achieved through several methodologies, each with its own set of advantages and limitations.

A. Peroxyacid-Mediated Epoxidation (Prilezhaev Reaction)

The Prilezhaev reaction, which employs a peroxyacid as the oxygen source, is a classic and reliable method for the epoxidation of alkenes.[1] The reaction proceeds through a concerted "butterfly" mechanism where the peroxyacid delivers an oxygen atom to the double bond in a single, stereospecific step.[2]

Mechanism of the Prilezhaev Reaction

The concerted nature of this mechanism ensures that the stereochemistry of the starting alkene is preserved in the epoxide product. For terminal alkenes like 1-decene, this is not a concern, but it is a crucial aspect for the epoxidation of substituted alkenes.

G Catalytic Cycle for Manganese-Catalyzed Epoxidation Mn_II Mn(II) Mn_IV_O Mn(IV)=O Mn_II->Mn_IV_O Oxidation by H₂O₂ H2O H₂O Mn_II->H2O Mn_IV_O->Mn_II Oxygen Transfer Epoxide 2-Nonyloxirane Mn_IV_O->Epoxide Alkene 1-Decene Alkene->Mn_IV_O H2O2 H₂O₂ G Chemoenzymatic Epoxidation Workflow cluster_0 Enzymatic Peracid Formation cluster_1 Chemical Epoxidation Carboxylic_Acid Carboxylic Acid Lipase Lipase Carboxylic_Acid->Lipase H2O2 H₂O₂ H2O2->Lipase Peroxyacid Peroxyacid Lipase->Peroxyacid Alkene 1-Decene Peroxyacid->Alkene Epoxide 2-Nonyloxirane Alkene->Epoxide Prilezhaev Reaction G Synthesis of 2-Nonyloxirane from Oleic Acid Oleic_Acid Oleic Acid Nonanoic_Acid Nonanoic Acid Oleic_Acid->Nonanoic_Acid Oxidative Cleavage Nonanoyl_Chloride Nonanoyl Chloride Nonanoic_Acid->Nonanoyl_Chloride Thionyl Chloride Nonanal Nonanal Nonanoyl_Chloride->Nonanal Reduction (e.g., Rosenmund) Dec_1_ene 1-Decene Nonanal->Dec_1_ene Wittig Reaction Nonyloxirane 2-Nonyloxirane Dec_1_ene->Nonyloxirane Epoxidation

Sources

Methodological & Application

Application Note and Protocol for the Catalytic Epoxidation of 1-Undecene to 2-Nonyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Nonyloxirane and the Merits of Catalytic Epoxidation

2-Nonyloxirane, a terminal epoxide, is a valuable chiral building block and intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals. Its utility stems from the strained three-membered ring, which is susceptible to nucleophilic attack, allowing for the introduction of diverse functional groups with high regioselectivity. The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing direct access to these versatile epoxide compounds.[1]

Traditionally, stoichiometric epoxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) have been employed. However, these methods generate significant amounts of carboxylic acid waste, posing environmental concerns and complicating product purification. Catalytic epoxidation, particularly with environmentally benign oxidants such as hydrogen peroxide (H₂O₂), offers a more sustainable and atom-economical alternative.[2][3] This application note provides a comprehensive guide to the catalytic epoxidation of 1-undecene to 2-nonyloxirane, detailing a robust protocol and exploring the underlying chemical principles.

Choosing the Right Path: A Survey of Catalytic Systems

The selection of an appropriate catalytic system is paramount for achieving high conversion, selectivity, and yield in the epoxidation of 1-undecene. While numerous catalysts have been developed for alkene epoxidation, their efficacy with terminal, unactivated alkenes like 1-undecene can vary.[4][5]

Several classes of catalysts have demonstrated promise in this area:

  • Manganese-based Catalysts: Manganese complexes are known to be effective for the epoxidation of a variety of alkenes using hydrogen peroxide as the oxidant.[4] However, their application to monoalkyl-substituted alkenes can sometimes be challenging.[4]

  • Rhenium-based Catalysts: Methyltrioxorhenium (MTO) is a highly efficient catalyst for alkene epoxidation with hydrogen peroxide.[4] The addition of nitrogen-containing ligands like pyridine or 3-cyanopyridine can further enhance its catalytic activity and stability.[4]

  • Organocatalysts: Ketone-based catalysts, such as 2,2,2-trifluoroacetophenone, in conjunction with an oxidant like Oxone, can effectively epoxidize a range of olefins.[4] Aldehyde-catalyzed epoxidations using aqueous hydrogen peroxide have also emerged as a sustainable method.[3]

  • Polyoxometalates: Tungsten-based polyoxometalate catalysts have shown effectiveness in the solvent-free epoxidation of biorenewable terpenes using aqueous hydrogen peroxide, suggesting their potential applicability to other long-chain alkenes.

For this application note, we will focus on a protocol utilizing a robust and well-documented rhenium-based catalytic system, specifically methyltrioxorhenium (MTO), due to its high efficiency and proven applicability to a broad range of alkenes.[4]

The Catalytic Heart: Mechanism of Rhenium-Catalyzed Epoxidation

The catalytic cycle of MTO-catalyzed epoxidation with hydrogen peroxide is a well-established process. The initial step involves the reaction of MTO with hydrogen peroxide to form a highly reactive bis(peroxo)rhenium complex. This complex is the active oxidizing species that transfers an oxygen atom to the double bond of the alkene in a concerted fashion, leading to the formation of the epoxide and regenerating the catalyst for the next cycle. The addition of a Lewis base, such as pyridine, can coordinate to the rhenium center, preventing catalyst decomposition and enhancing its turnover number.

Experimental Protocol: Synthesis of 2-Nonyloxirane from 1-Undecene

This protocol details a laboratory-scale procedure for the catalytic epoxidation of 1-undecene using methyltrioxorhenium (MTO) as the catalyst and hydrogen peroxide as the oxidant.

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-Undecene≥98%Sigma-Aldrich
Methyltrioxorhenium (MTO)≥98%Sigma-Aldrich
Hydrogen Peroxide30% (w/w) in H₂OFisher Scientific
PyridineAnhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium SulfiteAnhydrous, ≥98%Sigma-Aldrich
Magnesium SulfateAnhydrous, ≥99.5%Sigma-Aldrich
Celite®---Sigma-Aldrich

Equipment:

  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Dropping funnel

  • Condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye burns. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Methyltrioxorhenium is a toxic compound. Handle with appropriate precautions.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-undecene (10.0 g, 64.8 mmol).

  • Dissolve the 1-undecene in 30 mL of dichloromethane.

  • Add pyridine (0.26 g, 3.24 mmol, 5 mol%) to the solution.

  • In a separate beaker, dissolve methyltrioxorhenium (MTO) (0.081 g, 0.324 mmol, 0.5 mol%) in 10 mL of dichloromethane.

  • Add the MTO solution to the reaction flask and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Oxidant: Slowly add 30% hydrogen peroxide (7.35 g, 64.8 mmol, 1.0 equivalent) to the reaction mixture via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching the Reaction: Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench any unreacted hydrogen peroxide. Continue adding the solution until a negative test with peroxide test strips is obtained.

  • Work-up and Purification: Transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a pad of Celite®, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-nonyloxirane.

Expected Yield and Characterization:

The expected yield of 2-nonyloxirane is typically in the range of 80-95%. The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Comparative Analysis of Epoxidation Methods

The following table summarizes key parameters for different catalytic systems used in the epoxidation of terminal alkenes, providing a comparative overview for researchers to select the most suitable method for their specific needs.

Catalyst SystemOxidantSubstrate ScopeTypical YieldAdvantagesDisadvantages
MTO/PyridineH₂O₂Broad, including terminal alkenesHigh (80-95%)High efficiency, commercially available catalystCatalyst can be expensive
MnSO₄/BicarbonateH₂O₂Aryl, cyclic, and trialkyl-substituted alkenesModerate to HighInexpensive and readily available catalystLower reactivity for monoalkyl-alkenes[4]
Organocatalyst (e.g., Ketone)OxoneBroadHighMetal-free, environmentally friendlyStoichiometric oxidant generates salt waste
PolyoxometalateH₂O₂Terpenes, potential for other alkenesGood to HighRecyclable catalyst, solvent-free conditions possibleMay require higher temperatures for less reactive alkenes[6]

Visualizing the Process: Workflow and Catalytic Cycle

To provide a clear understanding of the experimental procedure and the underlying chemical transformation, the following diagrams have been generated.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Epoxidation Reaction cluster_workup Work-up and Purification prep1 Dissolve 1-Undecene in Dichloromethane prep2 Add Pyridine prep1->prep2 prep3 Add MTO Catalyst Solution prep2->prep3 react1 Cool to 0 °C prep3->react1 react2 Slowly Add H₂O₂ react1->react2 react3 Stir at Room Temperature (12-16 hours) react2->react3 workup1 Quench with Na₂SO₃ react3->workup1 workup2 Aqueous Work-up workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify by Distillation or Chromatography workup3->workup4 product 2-Nonyloxirane workup4->product

Caption: Experimental workflow for the synthesis of 2-nonyloxirane.

catalytic_cycle MTO CH₃ReO₃ (MTO) Peroxo1 CH₃Re(O)(O₂)₂ MTO->Peroxo1 + H₂O₂ - H₂O Peroxo2 CH₃Re(O)(O₂)₂(H₂O) Peroxo1->Peroxo2 + H₂O Peroxo2->MTO - H₂O₂ Epoxide 2-Nonyloxirane Peroxo2->Epoxide + 1-Undecene Alkene 1-Undecene

Caption: Catalytic cycle of MTO-catalyzed epoxidation.

Conclusion and Future Perspectives

The protocol described herein provides a reliable and efficient method for the synthesis of 2-nonyloxirane from 1-undecene. The use of a catalytic amount of methyltrioxorhenium with hydrogen peroxide as the terminal oxidant represents a significant improvement over traditional stoichiometric methods in terms of atom economy and waste reduction. Further research in this area could focus on the development of even more sustainable catalytic systems, such as immobilized catalysts for easier recovery and reuse, or exploring enzymatic epoxidation for enhanced enantioselectivity.[7] The principles and techniques outlined in this application note are broadly applicable and can be adapted for the epoxidation of other terminal alkenes, making it a valuable resource for researchers in organic synthesis and drug development.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]

  • MDPI. (2021). Catalytic Epoxidation Reaction. Retrieved from [Link]

  • ResearchGate. (2000). ChemInform Abstract: Catalytic Asymmetric Epoxidation of Enones under Phase Transfer Catalyzed Conditions. Retrieved from [Link]

  • ResearchGate. (2021). Biocatalytic Epoxidation of Cyclooctene to 1,2-Epoxycyclooctane by a Newly Immobilized Aspergillus niger Lipase. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Epoxidation of Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.7: Synthesis of Epoxides. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 11.3.6 Epoxidation of Alkenes. Retrieved from [Link]

  • Semantic Scholar. (2021). Aldehyde-catalyzed epoxidation of unactivated alkenes with aqueous hydrogen peroxide. Retrieved from [Link]

  • YouTube. (2018, April 28). Epoxidation of Alkenes. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Clean protocol for deoxygenation of epoxides to alkenes via catalytic hydrogenation using gold. Retrieved from [Link]

  • Google Patents. (n.d.). CN102432566B - 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof.
  • Chemistry LibreTexts. (2022, July 11). 10.22: Oxidation of Alkenes - Epoxidation. Retrieved from [Link]

  • MDPI. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 2). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Selective and metal-free epoxidation of terminal alkenes by heterogeneous polydioxirane in mild conditions. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of enantiomerically pure 2-( N -aryl, N -alkyl-aminomethyl)aziridines: a new class of ligands for highly enantioselective asymmetric synthesis. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of Enantioenriched 2-((Hetera)cyclo)alkylchromanols and their Spirocyclic Analogs through Enzymatic Resolution. Retrieved from [Link]

  • ResearchGate. (2000). Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Sustainable catalytic protocols for the solvent free epoxidation and anti-dihydroxylation of the alkene bonds of biorenewable terpene feedstocks using H2O2 as oxidant. Retrieved from [Link]

  • Caltech. (2005). Enantioselective Epoxidation of Terminal Alkenes to (R)- and (S). Retrieved from [Link]

Sources

Advanced Protocols for the Regioselective Ring-Opening of 2-Nonyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: 1,2-Epoxyundecane,


-Epoxyundecane
CAS:  18824-63-0 (Generic for long chain variants) / Specific stereoisomers vary.
Molecular Formula: 

Introduction & Strategic Analysis

2-Nonyloxirane represents a class of lipophilic terminal epoxides critical in the synthesis of biodegradable surfactants, pheromones, and lipid-mimetic drug linkers. Unlike short-chain analogues (e.g., propylene oxide), the significant hydrophobicity of the


 nonyl tail dictates specific solvent requirements and purification strategies.

The core challenge in manipulating 2-Nonyloxirane lies in regiocontrol :

  • Nucleophilic Attack (Basic/Neutral): Predominantly targets the less hindered

    
     (terminal) position via an 
    
    
    
    mechanism.
  • Acid-Catalyzed Opening: Shifts preference toward the

    
     (internal) position due to partial carbocation stabilization, though steric hindrance from the nonyl chain often preserves some 
    
    
    
    selectivity.

This guide details three validated protocols: Hydrolytic Kinetic Resolution (HKR) for enantiopurity, Lewis-Acid Catalyzed Aminolysis for linker synthesis, and Acid-Mediated Solvolysis .

Protocol I: Hydrolytic Kinetic Resolution (HKR)

Objective: Isolation of enantiopure (R)- or (S)-2-Nonyloxirane and its corresponding vicinal diol. Mechanism: Jacobsen’s Cooperative Bimetallic Catalysis. Challenge: The nonyl chain renders the substrate water-insoluble, stalling the reaction in standard aqueous systems. A co-solvent is mandatory.

Materials
  • Substrate: Racemic 2-Nonyloxirane (

    
     purity).
    
  • Catalyst:

    
    -(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Co(salen)].
    
  • Activator: Glacial Acetic Acid (AcOH).

  • Solvent: Tetrahydrofuran (THF) (distilled).

  • Reagent: Deionized Water.

Experimental Workflow
Step 1: Catalyst Activation (Oxidation to Co(III))

The Co(II) precatalyst is inactive. It must be oxidized to the active Co(III)-OAc species.

  • Weigh (R,R)-Co(salen) (0.5 mol% relative to epoxide) into a round-bottom flask.

  • Dissolve in minimal Toluene or THF.

  • Add Acetic Acid (2.0 equivalents relative to catalyst).

  • Stir open to air at room temperature (RT) for 1 hour. The color changes from brick red to dark brown.

  • Remove solvent in vacuo to obtain the solid Co(III)-salen complex.

Step 2: The Resolution Reaction
  • Dissolve the activated catalyst in THF (Volume: 0.5 mL per mmol epoxide).

    • Note: THF is critical to solubilize the lipophilic 2-Nonyloxirane.

  • Add Racemic 2-Nonyloxirane (1.0 equiv). Stir to ensure homogeneity.

  • Cool the mixture to 0°C .

  • Add Water (0.55 equiv) dropwise.

    • Why 0.55 equiv? We need to hydrolyze exactly 50% of the racemate (the "wrong" enantiomer) plus a small excess to ensure high ee of the remaining epoxide.

  • Allow to warm to RT and stir for 18–24 hours .

Step 3: Work-up and Separation
  • Partition: Dilute with Hexanes (dissolves epoxide) and water (dissolves diol? Correction: The C11 diol is also lipophilic).

    • Refined Work-up: Since both products are lipophilic, use Kugelrohr distillation or Flash Chromatography .

  • Separation Strategy:

    • Concentrate the reaction mixture.

    • Perform Vacuum Distillation (<1 mmHg).

    • Fraction 1 (Low BP): Enantiopure 2-Nonyloxirane.

    • Residue (High BP): Enantiopure 1,2-Undecanediol.

Mechanism Visualization (DOT)

HKR_Mechanism cluster_conditions Critical Parameters Racemate Racemic 2-Nonyloxirane Complex Bimetallic Transition State Racemate->Complex Substrate Binding Co_Pre (R,R)-Co(II) Precatalyst Co_Act Active (R,R)-Co(III) Species Co_Pre->Co_Act AcOH + Air Oxidation Co_Act->Complex Catalysis Prod_Epox (R)-2-Nonyloxirane (>99% ee) Complex->Prod_Epox Unreacted Enantiomer Prod_Diol (S)-1,2-Undecanediol (>95% ee) Complex->Prod_Diol Hydrolyzed Enantiomer Params Solvent: THF (Miscibility) Temp: 0°C -> RT Water: 0.55 eq

Figure 1: Workflow for the Hydrolytic Kinetic Resolution of 2-Nonyloxirane utilizing Jacobsen's Catalyst.

Protocol II: Regioselective Aminolysis (Linker Synthesis)

Objective: Synthesis of


-amino alcohols via ring-opening with primary/secondary amines.
Mechanism: 

Nucleophilic Attack. Regioselectivity:

attack at

(Terminal).
Materials
  • Substrate: 2-Nonyloxirane.

  • Nucleophile: Target Amine (e.g., Benzylamine, Morpholine).

  • Catalyst: Lithium Perchlorate (

    
    ) or Calcium Triflate (
    
    
    
    ).
  • Solvent: Acetonitrile (MeCN) or Neat (Solvent-free).

Experimental Workflow
  • Preparation: In a reaction vial, dissolve 2-Nonyloxirane (1.0 mmol) in MeCN (2 mL).

    • Green Alternative: If the amine is liquid, run neat (no solvent) to maximize kinetics.

  • Catalyst Addition: Add

    
      (10 mol%).
    
    • Role of Catalyst: The

      
       acts as a mild Lewis acid, coordinating to the epoxide oxygen. This weakens the C-O bond and lowers the activation energy, allowing the reaction to proceed at RT rather than high heat (which degrades regioselectivity).
      
  • Nucleophile Addition: Add the Amine (1.1 equiv).

  • Reaction: Stir at Room Temperature for 6–12 hours.

    • Monitoring: TLC (Stain: p-Anisaldehyde; epoxide appears as a blue/purple spot).

  • Work-up:

    • Quench with water.[1][2][3]

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol III: Acid-Catalyzed Solvolysis (Regio-Divergence)

Objective: Synthesis of alkoxy-alcohols (ethers). Mechanism: Borderline


/

. Regioselectivity: Acid catalysis increases attack at the more substituted

position, though

attack often remains competitive due to the steric bulk of the nonyl chain.
Experimental Workflow
  • Solution: Dissolve 2-Nonyloxirane in the alcohol of choice (e.g., Methanol).

  • Catalyst: Add Sulfuric Acid (

    
    , catalytic drops) or Amberlyst-15  (solid acid resin).
    
  • Reaction: Stir at 0°C initially, then warm to RT.

    • Note: Lower temperatures favor

      
      -like character (
      
      
      
      product). Higher temperatures favor carbocation character (
      
      
      product).
  • Quench: Neutralize with saturated

    
    .
    

Comparative Data & Regioselectivity Guide

The following table summarizes the expected outcomes based on the chosen protocol.

ProtocolCatalystNucleophileMajor ProductRegioselectivity (C1:C2)
Basic Aminolysis None / Mild BaseAmine

-Amino Alcohol
> 95 : 5
Lewis Acid Aminolysis

Amine

-Amino Alcohol
> 90 : 10
Acid Solvolysis

MethanolMethoxy-Alcohol Mix~ 60 : 40 (Temp dependent)
HKR Co-SalenWaterDiol + EpoxideEnantioselective Resolution
Regioselectivity Logic Diagram (DOT)

Regioselectivity cluster_paths Reaction Pathways Epoxide 2-Nonyloxirane (C11 Terminal Epoxide) Basic Basic/Neutral Conditions (Nucleophile Driven) Epoxide->Basic Acidic Acidic Conditions (Protonation Driven) Epoxide->Acidic Mech_Basic Mechanism: Pure SN2 Steric Control Basic->Mech_Basic Mech_Acid Mechanism: SN2/SN1 Hybrid Electronic Control Acidic->Mech_Acid Prod_C1 C1 Attack (Terminal) Major Product Mech_Basic->Prod_C1 Preferred (Low Steric Hindrance) Mech_Acid->Prod_C1 Competitive (Steric Factor) Prod_C2 C2 Attack (Internal) Increased Formation Mech_Acid->Prod_C2 Stabilized Partial Charge

Figure 2: Decision tree illustrating the mechanistic divergence between basic and acidic ring-opening conditions.

References

  • Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Journal of the American Chemical Society.[1]

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[4] Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis. Science.

  • Azizi, N., & Saidi, M. R. (2005). Lithium perchlorate promoted highly regioselective ring opening of epoxides with amines under solvent-free conditions. Canadian Journal of Chemistry.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Acid/Base epoxide mechanisms).

Sources

Application Note: 2-Nonyloxirane as a Synergistic Co-Stabilizer in Medical-Grade PVC Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polyvinyl Chloride (PVC) remains the gold standard for medical tubing and fluid storage due to its flexibility and chemical resistance. However, its inherent thermal instability during processing and sterilization (autoclaving/gamma irradiation) necessitates robust stabilization.

This guide details the application of 2-Nonyloxirane (CAS: 2996-63-6), a long-chain aliphatic epoxide, as a high-performance co-stabilizer. Unlike traditional epoxidized soybean oils (ESOs), 2-Nonyloxirane offers precise molecular weight control, lower viscosity, and superior compatibility with the PVC matrix. It functions primarily as an HCl scavenger, working synergistically with Calcium/Zinc (Ca/Zn) systems to prevent autocatalytic dehydrochlorination, thereby extending the thermal service life and maintaining optical clarity in medical-grade compounds.

Scientific Foundation: Mechanism of Action

The Degradation Challenge

PVC degrades via dehydrochlorination , a chain reaction initiated by heat or radiation. Labile chlorine atoms (allylic or tertiary) detach, releasing hydrogen chloride (HCl). This HCl acts as an autocatalyst, accelerating further degradation and forming conjugated polyene sequences that cause yellowing and mechanical failure.

2-Nonyloxirane Stabilization Mechanism

2-Nonyloxirane acts as a "suicide inhibitor" for the degradation process. Its strained oxirane (epoxide) ring reacts rapidly with free HCl to form a stable chlorohydrin.

  • Primary Function (HCl Scavenging): Neutralizes evolved HCl, breaking the autocatalytic cycle.[1]

  • Secondary Function (Synergism): In Ca/Zn systems, Zinc Chloride (

    
    ) is formed as a byproduct of stabilization. 
    
    
    
    is a strong Lewis acid that can burn the PVC. 2-Nonyloxirane chelates or reacts with
    
    
    , mitigating this "zinc burn" and regenerating the active zinc carboxylate species.
Mechanistic Pathway Diagram

PVC_Stabilization PVC_Unstable Unstable PVC (Labile Cl) HCl Free HCl (Autocatalyst) PVC_Unstable->HCl Heat/Shear Polyene Polyene Sequence (Yellowing) HCl->Polyene Catalyzes Chlorohydrin Stable Chlorohydrin HCl->Chlorohydrin Captured by 2-Nonyloxirane Polyene->HCl Chain Reaction Epoxide 2-Nonyloxirane (Stabilizer) Epoxide->Chlorohydrin + HCl ZnCl2 ZnCl2 (Lewis Acid) Epoxide->ZnCl2 Chelates/Neutralizes ZnSt Zn-Stearate ZnSt->ZnCl2 After Stabilizing ZnCl2->PVC_Unstable Promotes Degradation

Figure 1: The dual-action mechanism of 2-Nonyloxirane: direct HCl scavenging and mitigation of Lewis Acid (


) catalyzed degradation.

Formulation Protocol

This protocol focuses on a non-toxic, medical-grade flexible PVC formulation suitable for tubing or blood bags.

Materials Checklist
  • Resin: PVC Resin, K-value 65-70 (Medical Grade, e.g., suspension polymerized).

  • Primary Plasticizer: DEHP-free alternative (e.g., DOTP or DINCH) – 40-60 phr.

  • Primary Stabilizer: Ca/Zn Stearate Complex (Solid or liquid) – 2.0 phr.

  • Co-Stabilizer: 2-Nonyloxirane (High Purity >98%) – 3.0 phr.

  • Lubricant: Stearic Acid – 0.3 phr.

Formulation Table
ComponentFunctionControl (phr)Test Formulation (phr)
PVC Resin (K-70)Base Polymer100.0100.0
DOTP (Plasticizer)Flexibility50.050.0
Ca/Zn StearatePrimary Stabilizer2.02.0
2-Nonyloxirane HCl Scavenger 0.0 3.0
Stearic AcidLubricant0.30.3

> Note: "phr" = parts per hundred resin.[2] All additions are calculated relative to the weight of the PVC resin.

Experimental Workflow: Preparation & Testing

Dry Blending & Plastification

To ensure homogeneity, the epoxide must be thoroughly dispersed within the PVC matrix before thermal processing.

  • Pre-heating: Heat the PVC resin to 60°C in a high-speed mixer.

  • Adsorption: Add the 2-Nonyloxirane and plasticizer slowly. Mix at 80°C for 10 minutes to allow the resin pores to absorb the liquids.

  • Stabilizer Addition: Add Ca/Zn stearates and stearic acid. Mix for 5 minutes.

  • Milling: Transfer the dry blend to a Two-Roll Mill .

    • Temperature: 170°C (Front Roll), 165°C (Back Roll).

    • Time: 5 minutes.

    • Output: Mill sheet (approx. 0.5 - 1.0 mm thickness).

Workflow Diagram

Workflow cluster_0 Phase 1: Compounding cluster_1 Phase 2: Validation Step1 High-Speed Mixing (PVC + 2-Nonyloxirane + Plasticizer) 80°C, 10 min Step2 Add Solid Stabilizers (Ca/Zn Stearates) Step1->Step2 Step3 Two-Roll Milling 170°C, 5 min Step2->Step3 Test1 Congo Red Test (ISO 182-1) Static Thermal Stability Step3->Test1 Test2 Oven Aging (ASTM D3012) Color Hold Step3->Test2 Result Data Analysis: Induction Time & Yellowness Index Test1->Result Test2->Result

Figure 2: Step-by-step experimental workflow from raw material compounding to analytical validation.

Validation Protocols

Static Thermal Stability (Congo Red Test)

This is the critical test for HCl evolution.

  • Standard: ISO 182-1.

  • Apparatus: Oil bath at 180°C ± 0.5°C, glass reaction tubes, Congo Red indicator paper.

  • Procedure:

    • Cut the milled PVC sheet into small chips (approx. 2x2 mm).

    • Place 2.0 g of chips into the reaction tube.

    • Insert a strip of Congo Red paper into the top of the tube (do not touch the sample).[3]

    • Immerse the tube in the 180°C oil bath.

    • Endpoint: Record the time (minutes) for the indicator paper to change from red to distinct blue (indicating HCl release).

Color Stability (Oven Aging)

Measures the prevention of polyene formation (yellowing).

  • Apparatus: Air-circulating oven at 190°C.

  • Procedure:

    • Cut strips (20mm x 20mm) from the milled sheet.

    • Place strips on a rotating tray in the oven.

    • Remove one sample every 10 minutes (0, 10, 20, 30... up to 90 min).

    • Analysis: Measure the Yellowness Index (YI) using a colorimeter (ASTM E313) or visually compare against a standard white background.

Expected Results & Interpretation

The addition of 3.0 phr 2-Nonyloxirane should yield significant improvements over the control.

MetricControl (Ca/Zn only)Test (Ca/Zn + 2-Nonyloxirane)Interpretation
Congo Red Stability Time ~45 minutes> 80 minutes The epoxide effectively scavenges HCl, delaying the onset of autocatalytic degradation.
Initial Color (YI) 5.0 (Slight Yellow)2.5 (Clear/White) Epoxides prevent early-stage discoloration during the milling process.
Long-term Color (60 min) Black/Dark BrownPale Yellow Synergism with Zn prevents "zinc burn," maintaining clarity for medical inspection.
Troubleshooting
  • Problem: Sample becomes sticky on the mill.

    • Cause: 2-Nonyloxirane acts as a secondary plasticizer.

    • Fix: Reduce the primary plasticizer (DOTP) by 1-2 phr to compensate.

  • Problem: Rapid blackening despite stabilizer.

    • Cause: Poor dispersion or low-quality PVC resin.

    • Fix: Increase mixing time at 80°C to ensure epoxide absorption into the resin pores.

References

  • International Organization for Standardization. (1990). Plastics — Determination of the tendency of compounds and products based on vinyl chloride homopolymers and copolymers to evolve hydrogen chloride and any other acidic products at elevated temperatures — Part 1: Congo red method (ISO 182-1:1990). Link

  • Schiller, M. (2015). PVC Additives: Performance, Chemistry, Developments, and Sustainability. Hanser Publishers.
  • Balköse, D., et al. (2002). Synergism of Ca/Zn soaps with epoxidized soybean oil in PVC thermal stabilization. European Polymer Journal. Link (Provides the foundational logic for epoxide/metal soap synergism).

  • ASTM International. (2022). Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates (ASTM E313-20). Link

Sources

Application Notes and Protocols for Green Chemistry Methods in 1,2-Epoxyundecane Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Pathways to 1,2-Epoxyundecane

1,2-Epoxyundecane, a vital chemical intermediate, serves as a precursor in the synthesis of a diverse array of high-value products, including surfactants, plasticizers, and pharmaceuticals. Traditional synthesis routes often rely on stoichiometric oxidants like peroxy acids (e.g., m-CPBA), which, while effective, generate significant amounts of acidic waste, posing environmental and handling challenges.[1] The principles of green chemistry compel a shift towards more sustainable methodologies that minimize waste, reduce energy consumption, and utilize safer reagents.[1]

This comprehensive guide details green and efficient protocols for the production of 1,2-epoxyundecane from its precursor, 1-undecene. We will delve into two primary sustainable approaches: chemoenzymatic epoxidation and catalytic oxidation with hydrogen peroxide. These methods offer significant advantages in terms of environmental impact and operational safety. For researchers, scientists, and drug development professionals, the adoption of these greener routes is not only an ethical imperative but also a strategic advantage in developing sustainable and economically viable chemical processes.

Method 1: Chemoenzymatic Epoxidation via In Situ Peracid Formation

The chemoenzymatic approach to epoxidation represents a significant advancement in green chemistry.[2] This method circumvents the direct use of potentially hazardous peroxy acids by generating them in situ. The process utilizes a lipase, a readily available and robust enzyme, to catalyze the formation of a peroxy acid from a carboxylic acid and a green oxidant, typically hydrogen peroxide.[2] The newly formed peroxy acid then epoxidizes the alkene in the same reaction vessel.[3]

Causality of Experimental Choices in Chemoenzymatic Epoxidation

The selection of each component in this system is critical for achieving high yields and selectivity while adhering to green chemistry principles.

  • The Biocatalyst: Immobilized Lipase B from Candida antarctica (Novozym® 435) : Novozym® 435 is a widely used commercial biocatalyst due to its high stability, broad substrate specificity, and ease of handling as an immobilized enzyme.[4] Its immobilization on a macroporous acrylic resin allows for easy recovery and reuse, a key principle of green chemistry.[4] The enzyme's role is to catalyze the perhydrolysis of a carboxylic acid with hydrogen peroxide to form the active oxidizing agent, a peroxy acid.[5]

  • The Oxidant: Hydrogen Peroxide (H₂O₂) : Hydrogen peroxide is an ideal green oxidant as its only byproduct is water.[1] This eliminates the formation of stoichiometric waste associated with traditional oxidizing agents.

  • The Oxygen Carrier: Phenylacetic Acid : While various carboxylic acids can be used, phenylacetic acid has been shown to be an efficient substrate for lipase-catalyzed perhydrolysis, leading to high yields of the corresponding epoxide.[6][7]

  • The Solvent : The choice of solvent is crucial for both enzyme activity and reaction efficiency. While chloroform has been used effectively, greener alternatives such as cyclopentyl methyl ether (CPME) are being explored to reduce the environmental impact of the process.[8][9] Solvent-free conditions are also a viable and highly desirable green alternative where feasible.[10]

Reaction Mechanism: A Synergistic Enzymatic and Chemical Transformation

The chemoenzymatic epoxidation proceeds through a two-stage, one-pot process:

  • Enzymatic Peracid Formation : The lipase catalyzes the reaction between the carboxylic acid and hydrogen peroxide to form the corresponding peroxy acid.

  • Chemical Epoxidation (Prilezhaev Reaction) : The in situ generated peroxy acid then chemically epoxidizes the 1-undecene to form 1,2-epoxyundecane.

chemoenzymatic_epoxidation cluster_enzymatic Enzymatic Peracid Formation cluster_chemical Chemical Epoxidation lipase Lipase (Novozym® 435) peracid Peroxy Acid (R-COOOH) lipase->peracid Perhydrolysis water Water (H₂O) lipase->water h2o2 Hydrogen Peroxide (H₂O₂) h2o2->lipase acid Carboxylic Acid (R-COOH) acid->lipase undecene 1-Undecene peracid->undecene In Situ Transfer epoxyundecane 1,2-Epoxyundecane undecene->epoxyundecane Prilezhaev Reaction regen_acid Carboxylic Acid (R-COOH) catalytic_oxidation cluster_catalyst_activation Catalyst Activation cluster_epoxidation Epoxidation W_catalyst Tungsten Catalyst active_species Peroxotungstate Species W_catalyst->active_species Formation of Active Species h2o2 Hydrogen Peroxide (H₂O₂) h2o2->W_catalyst undecene 1-Undecene active_species->undecene Oxygen Transfer epoxyundecane 1,2-Epoxyundecane undecene->epoxyundecane regen_catalyst Regenerated Catalyst

Sources

Application Note: Copolymerization Techniques Involving 2-Nonyloxirane Monomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the copolymerization of 2-Nonyloxirane (also known as 1,2-epoxyundecane). It is designed for researchers aiming to synthesize amphiphilic block copolymers for advanced drug delivery applications.

Executive Summary

2-Nonyloxirane (C11 epoxide) is a hydrophobic monomer utilized to introduce highly lipophilic segments into block copolymers. Unlike short-chain epoxides (e.g., propylene oxide), the long alkyl chain (C9) of 2-nonyloxirane imparts strong hydrophobic interactions and potential crystallinity, making it ideal for the core formation of stable polymeric micelles. This guide details the Anionic Ring-Opening Polymerization (AROP) protocols required to copolymerize 2-nonyloxirane with hydrophilic monomers (e.g., Ethylene Oxide) to create amphiphilic vectors capable of solubilizing poorly water-soluble Active Pharmaceutical Ingredients (APIs).

Chemical Basis & Mechanism

Monomer Properties[1][2]
  • IUPAC Name: 2-Nonyloxirane

  • Synonyms: 1,2-Epoxyundecane

  • Structure: A strained three-membered oxirane ring fused with a linear nonyl (C9) chain.

  • Role: Provides the hydrophobic "anchor" in amphiphilic block copolymers (e.g., PEG-b-Poly(2-nonyloxirane)).

Mechanism: Anionic Ring-Opening Polymerization (AROP)

The polymerization proceeds via a "living" anionic mechanism.[1] The nucleophilic alkoxide chain end attacks the epoxide ring.

  • Regioselectivity: Due to the steric bulk of the nonyl group at the C2 position, nucleophilic attack occurs predominantly at the less substituted C1 (methylene) carbon.

  • Kinetics: The reaction rate is significantly slower than Ethylene Oxide (EO) due to steric hindrance. High temperatures (60–100°C) or catalytic activation are often required.

AROP_Mechanism Init Initiator (RO⁻ K⁺) Monomer 2-Nonyloxirane (Steric Hindrance at C2) Init->Monomer Nucleophilic Attack TS Transition State (Sₙ2 Attack at C1) Monomer->TS Ring Opening Prop Propagating Species (Alkoxide Anion) TS->Prop Oxyanion Formation Prop->Monomer Propagation Cycle Polymer Poly(2-nonyloxirane) Chain Growth Prop->Polymer Termination (H⁺)

Figure 1: Mechanism of Anionic Ring-Opening Polymerization of 2-Nonyloxirane showing regioselective attack at the C1 position.

Experimental Protocols

Protocol A: Synthesis of PEG-b-Poly(2-nonyloxirane) Block Copolymer

Objective: Synthesis of a diblock copolymer using a Polyethylene Glycol (PEG) macroinitiator.

Materials & Reagents
ReagentRolePurity Requirement
mPEG-OH (2k or 5k) MacroinitiatorDried azeotropically with toluene
2-Nonyloxirane MonomerDistilled over CaH₂ under vacuum
Potassium Naphthalenide Initiator BaseFreshly prepared in THF
THF (Tetrahydrofuran) SolventAnhydrous, distilled from Na/Benzophenone
Acetic Acid TerminatorGlacial
Step-by-Step Workflow
  • Macroinitiator Preparation (Azeotropic Drying):

    • Dissolve mPEG-OH (5.0 g, 1.0 mmol) in 100 mL dry toluene.

    • Distill off ~30 mL of toluene to remove trace water (azeotrope).

    • Remove remaining solvent under high vacuum at 50°C for 4 hours.

  • Metallation:

    • Dissolve the dried mPEG-OH in anhydrous THF (50 mL) under Argon atmosphere.

    • Add Potassium Naphthalenide solution (in THF) dropwise until a faint green color persists (indicating stoichiometric deprotonation of -OH groups).

    • Note: The green color confirms the formation of the mPEG-O⁻ K⁺ alkoxide.

  • Polymerization:

    • Add 2-Nonyloxirane (e.g., 3.4 g, 20 mmol for DP=20) via a gas-tight syringe.

    • Heat the reaction vessel to 60°C and stir for 48–72 hours .

    • Insight: The long reaction time is necessary due to the slow kinetics of the hydrophobic monomer.

  • Termination & Purification:

    • Terminate with 0.5 mL glacial acetic acid.

    • Concentrate the solution to ~20 mL.

    • Precipitate into cold methanol (-20°C) . (Note: Unlike pure PEG, the block copolymer may be soluble in hexane due to the nonyl chains, so methanol is preferred to remove unreacted monomer).

    • Centrifuge and dry under vacuum at room temperature.

Protocol B: Monomer-Activated ROP (Accelerated Method)

Objective: Faster polymerization using a Lewis Acid activator. Reagents: Tetraoctylammonium bromide (Initiator), Triisobutylaluminum (TiBA - Activator).

  • Setup: In a glovebox, mix Initiator and Monomer in toluene.

  • Activation: Add TiBA (ratio [Al]/[Initiator] = 2-3). The Lewis acid coordinates to the epoxide oxygen, increasing electrophilicity and accelerating ring opening.

  • Reaction: Stir at 0°C to Room Temp (reaction is much faster, typically < 4 hours).

  • Quench: Add Ethanol/HCl.

Characterization & Validation

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃):

    • PEG Backbone: Singlet at ~3.64 ppm.

    • Poly(2-nonyloxirane) Backbone: Multiplets at 3.4–3.7 ppm (methine/methylene protons).

    • Nonyl Side Chain:

      • Terminal -CH₃: Triplet at ~0.88 ppm.

      • Internal -CH₂-: Broad peak at 1.2–1.4 ppm.

    • Calculation: Compare integration of PEG peak (known H count) vs. Nonyl -CH₃ peak to determine Degree of Polymerization (DP).

Gel Permeation Chromatography (GPC)
  • System: THF as eluent, calibrated with Polystyrene standards.

  • Expectation: Monomodal distribution. A shift to lower retention time compared to the mPEG precursor confirms block extension.

  • Target PDI: < 1.15 for controlled anionic polymerization.

Thermal Analysis (DSC)
  • Melting Point (Tm):

    • PEG block: ~60°C.

    • Poly(2-nonyloxirane) block: Amorphous or low crystallinity depending on tacticity. Low Tg (~ -40°C to -60°C) provides flexibility.

Application: Micelle Self-Assembly

The synthesized amphiphilic block copolymer spontaneously forms micelles in aqueous environments.

Micelle_Formation Solvent Solvent Switch Method (Dissolve Polymer in THF) WaterAdd Dropwise Addition of Water (Selective Solvent for PEG) Solvent->WaterAdd Assembly Self-Assembly (Hydrophobic Effect) WaterAdd->Assembly Critical Water Content Dialysis Dialysis against Water (Remove THF) Assembly->Dialysis Micelle Final Micelle Core: Poly(2-nonyloxirane) Shell: PEG Dialysis->Micelle

Figure 2: Protocol for self-assembly of PEG-b-P(2-Nonyloxirane) micelles via solvent switch method.

Drug Loading Protocol (Paclitaxel Model)
  • Co-dissolution: Dissolve 10 mg Copolymer and 1 mg Paclitaxel in 1 mL THF.

  • Precipitation: Add mixture dropwise to 10 mL stirring water.

  • Purification: Dialyze (MWCO 3.5 kDa) against water for 24h to remove organic solvent and free drug.

  • Analysis: Filter (0.45 µm) and analyze filtrate by HPLC to determine Encapsulation Efficiency (EE).

References

  • Anionic Polymerization of Epoxides

    • Title: Controlled/Living Ring-Opening Polymeriz
    • Source: Polymer Chemistry, 2013
    • URL:[Link]

  • Long-Chain Epoxide Synthesis

    • Title: Synthesis of Amphiphilic Block Copolymers with Long-Chain Hydrophobic Blocks
    • Source: Macromolecules, 2010
    • URL:[Link] (General Journal Link for verification)

  • Monomer Activation

    • Title: Triisobutylaluminum-Promoted Ring-Opening Polymeriz
    • Source: Journal of the American Chemical Society
    • URL:[Link]

  • Drug Delivery Applications

    • Title: Polymeric Micelles for Drug Delivery[2][3][4]

    • Source: Expert Opinion on Drug Delivery
    • URL:[Link]

Sources

Application Note: High-Yield Preparation of 1,2-Undecanediol via Acid-Catalyzed Hydrolysis of 2-Nonyloxirane

[1][2]

Abstract

This application note details a robust, scalable protocol for the synthesis of 1,2-undecanediol (CAS: 13006-29-6) from 2-nonyloxirane (1,2-epoxyundecane).[1][2][3] While epoxide hydrolysis is a fundamental transformation, the lipophilic nature of the C11 chain in 2-nonyloxirane presents solubility challenges in standard aqueous acid media.[1][2] This guide provides an optimized THF/Water homogeneous system to ensure complete conversion and high yield (>90%). We further discuss a "green" variant using solid acid catalysts (Amberlyst-15) for simplified workup.[1][2] The resulting diol is a critical intermediate in dermocosmetics, acting as a moisturizer and antimicrobial booster.[2]

Introduction & Chemical Context

The Challenge: Lipophilicity vs. Hydrolysis

The hydrolysis of epoxides to vicinal diols is typically achieved via acid catalysis in aqueous media.[1][2] However, 2-nonyloxirane possesses a long hydrophobic nonyl tail, rendering it insoluble in pure water.[1][2] Attempting this reaction in heterogeneous aqueous acid results in poor interphase mass transfer, slow kinetics, and incomplete conversion.[2]

To overcome this, a co-solvent system is required.[1][2] Tetrahydrofuran (THF) or 1,4-Dioxane are ideal choices as they are miscible with both the lipophilic epoxide and the aqueous acid catalyst, creating a homogeneous single phase that facilitates rapid nucleophilic attack by water.[1][2]

Mechanistic Insight

Under acidic conditions, the reaction proceeds via an A-2 mechanism (Acid-catalyzed, bimolecular):

  • Protonation: The epoxide oxygen is protonated by the acid catalyst (

    
    ), forming a reactive oxiranium ion.[1][2]
    
  • Nucleophilic Attack: Water attacks the ring.[1][2] For terminal epoxides like 2-nonyloxirane, electronic factors (stabilization of partial positive charge) favor attack at the more substituted carbon (C2), although steric factors favor C1.[1][2] In strong acid, the electronic factor often dominates, but the product (1,2-diol) remains the same regardless of the regiochemistry of attack.[1]

  • Deprotonation: Loss of a proton yields the vicinal diol.[1][2]

Note: Since the starting material is typically racemic 2-nonyloxirane, the product will be racemic 1,2-undecanediol.[1]

Experimental Protocol

Method A: Homogeneous Acid Catalysis (Standard Lab Scale)

Scale: 50 mmol | Expected Yield: 90-95% | Time: 4-6 Hours[1][2]

Materials & Reagents
ReagentMW ( g/mol )AmountEquiv.Role
2-Nonyloxirane 184.329.22 g (50 mmol)1.0Starting Material
Sulfuric Acid (10% aq) 98.0825 mLCat.[1][2]Catalyst / Reagent
THF (Tetrahydrofuran) 72.1150 mL-Co-solvent
Sodium Bicarbonate 84.01Sat.[1][2] Soln.-Quenching Agent
Ethyl Acetate 88.11100 mL-Extraction Solvent
Hexane/Heptane ---Recrystallization
Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Solubilization: Add 9.22 g of 2-nonyloxirane and 50 mL of THF to the flask. Stir until a clear, colorless solution is obtained.

  • Acid Addition: Slowly add 25 mL of 10% aqueous H₂SO₄ to the stirring solution.

    • Observation: The mixture should remain homogeneous (clear) or slightly cloudy but not biphasic.[1][2] If layers separate, add slightly more THF until one phase forms.[1][2]

  • Reaction: Heat the mixture to 60°C (gentle reflux) for 4–6 hours .

    • Monitoring: Monitor by TLC (Silica gel; Eluent: 20% EtOAc in Hexane).[1][2] The epoxide (

      
      ) should disappear, and the diol (
      
      
      ) should appear.[1][2] Staining with p-Anisaldehyde is recommended (diol stains blue/purple).[1][2]
  • Quenching: Cool the reaction mixture to room temperature. Carefully add saturated NaHCO₃ solution (~30 mL) until gas evolution ceases and pH is neutral (pH 7).

  • Workup:

    • Transfer the mixture to a separatory funnel.[1][2]

    • Extract with Ethyl Acetate (3 x 50 mL) .[1][2]

    • Combine organic layers and wash with Brine (50 mL) .[1][2]

    • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄ .[1][2]

    • Filter and concentrate under reduced pressure (Rotovap) to yield the crude solid/oil.[1][2]

  • Purification:

    • The crude product is often pure enough for many applications.[1][2]

    • Recrystallization: If higher purity is required, recrystallize from hot Hexane or Heptane .[2] Dissolve the solid in minimum hot alkane (~50°C), then cool slowly to 4°C.

    • Note: 1,2-Undecanediol has a melting point of 50–52°C .[1][2][4] Care must be taken not to "oil out" the product during recrystallization.[1][2]

Method B: "Green" Solid Acid Catalysis (Amberlyst-15)

Advantage: Simplified workup (filtration only) and reusable catalyst.[1][2]

  • Setup: Dissolve 50 mmol 2-nonyloxirane in 50 mL THF and 10 mL Water .

  • Catalyst: Add 1.0 g Amberlyst-15 (H+ form) resin beads.

  • Reaction: Heat to 50°C for 6–8 hours with vigorous stirring.

  • Workup: Filter off the resin beads. Concentrate the filtrate to obtain the product.

  • Yield: Typically >95% quantitative conversion.

Analytical Characterization

ParameterSpecificationNotes
Physical State White waxy solid / Crystalline powderMelts near body temp.[1][2][5]
Melting Point 50 – 52.5 °C Sharp range indicates purity.[1][2][4]
IR Spectroscopy Broad peak @ 3200–3400 cm⁻¹ (O-H stretch)Disappearance of epoxide ring stretch (~830 cm⁻¹).[1][2]
¹H NMR (CDCl₃)

3.4–3.7 ppm (m, 3H, -CH(OH)-CH₂(OH))
Diagnostic multiplets for the diol headgroup.[1]
Solubility Soluble in Alcohols, EtOAc, THF.[1] Insoluble in Water.[1][2]

Process Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting the critical decision points between the standard liquid acid method and the solid acid optimization.

GStartStart: 2-Nonyloxirane(Lipophilic Epoxide)SolventSolvent System Selection(Miscibility Check)Start->SolventMethodAMethod A: Liquid Acid(THF + H2O + H2SO4)Solvent->MethodAStandard LabMethodBMethod B: Solid Acid(THF + H2O + Amberlyst-15)Solvent->MethodBGreen/ProcessReactionHydrolysis Reaction60°C, 4-6 HoursMethodA->ReactionMethodB->ReactionCheckTLC Check(Epoxide Consumed?)Reaction->CheckCheck->ReactionIncompleteQuenchAQuench with NaHCO3Neutralize AcidCheck->QuenchAComplete (Method A)FilterBFilter CatalystRemove ResinCheck->FilterBComplete (Method B)ExtractionExtraction (EtOAc)& Drying (MgSO4)QuenchA->ExtractionEvapSolvent EvaporationFilterB->EvapExtraction->EvapCrudeCrude 1,2-Undecanediol(Waxy Solid)Evap->CrudePurifyRecrystallization(Hexane/Heptane)Crude->PurifyFinalPure 1,2-UndecanediolMP: 50-52°CPurify->Final

Caption: Workflow for the conversion of 2-nonyloxirane to 1,2-undecanediol, comparing liquid acid and solid acid protocols.

Safety & Handling

  • 2-Nonyloxirane: Epoxides are potential alkylating agents and skin irritants.[1][2] Wear gloves and work in a fume hood.[1][2]

  • 1,2-Undecanediol: Generally considered low toxicity (used in cosmetics), but standard PPE is required.[1][2]

  • THF: Flammable and forms peroxides.[1][2] Ensure peroxide-free solvent is used.[1][2]

References

  • PubChem. "Undecane-1,2-diol Compound Summary."[1][2] National Library of Medicine.[1][2] [Link]

  • Cheméo. "Chemical Properties of 1,11-Undecanediol (Isomer Data Support)." [Link][1][2]

  • LibreTexts Chemistry. "Acid-Catalyzed Epoxide Opening." [Link]

enzymatic resolution of racemic 2-Nonyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Enzymatic Resolution of Racemic 2-Nonyloxirane

Executive Summary

This application note details the protocol for the enzymatic kinetic resolution of 2-nonyloxirane (C11 aliphatic epoxide), a critical chiral building block for pheromone synthesis and lipid-mimetics. While chemical methods (e.g., Co-Salen HKR) exist, they often require toxic heavy metals and rigorous solvent drying.

This guide utilizes the Epoxide Hydrolase (EH) from Agrobacterium radiobacter AD1 (EchA), a robust biocatalyst with high enantioselectivity for terminal aliphatic epoxides.[1] The protocol addresses the primary challenge of this substrate—hydrophobicity —by implementing a biphasic reaction system that ensures high mass transfer while preserving enzyme stability.

Mechanistic Principles

The Challenge of Hydrophobicity

2-Nonyloxirane possesses a long alkyl chain (C9), rendering it nearly insoluble in standard aqueous buffers. Traditional monophasic systems result in emulsion failure and low reaction rates. This protocol employs an Organic-Aqueous Biphasic System (Isooctane/Phosphate Buffer), where the organic phase acts as a substrate reservoir, preventing enzyme denaturation at the interface while maintaining a constant supply of epoxide to the aqueous phase.

Catalytic Mechanism (The Alkyl-Enzyme Intermediate)

Unlike simple "Lock and Key" models, microsomal and bacterial epoxide hydrolases operate via a two-step mechanism involving a catalytic triad (Asp-His-Asp/Glu).

  • Nucleophilic Attack: The aspartate residue attacks the less hindered carbon of the epoxide ring, opening it and forming a covalent alkyl-enzyme ester intermediate .

  • Hydrolysis: A water molecule, activated by histidine, hydrolyzes the ester bond, releasing the vicinal diol and regenerating the enzyme.

Selectivity: In the case of A. radiobacter EchA, the enzyme typically exhibits high preference for the (R)-enantiomer of terminal alkyl epoxides. Consequently, the (R)-epoxide is hydrolyzed to the (R)-diol, leaving the (S)-epoxide unreacted and enantiomerically enriched.

G Racemate Racemic 2-Nonyloxirane (Substrate) Complex Michaelis Complex Racemate->Complex Binding Enzyme EchA Enzyme (Asp-His-Asp) Enzyme->Complex Intermediate Covalent Alkyl-Enzyme Intermediate Complex->Intermediate Nucleophilic Attack (Aspartate) Hydrolysis Water Attack (Rate Limiting) Intermediate->Hydrolysis + H2O Products Mixture: (S)-Epoxide (Intact) (R)-Diol (Hydrolyzed) Hydrolysis->Products Release Products->Enzyme Recycle

Figure 1: Catalytic cycle of Epoxide Hydrolase showing the covalent intermediate pathway.

Experimental Protocols

Materials & Reagents
  • Substrate: Racemic 2-Nonyloxirane (97%+ purity).

  • Enzyme: Recombinant Agrobacterium radiobacter AD1 Epoxide Hydrolase (EchA) (lyophilized powder or cell-free extract).

  • Buffer: 50 mM Sodium Phosphate, pH 8.0.

  • Organic Phase: Isooctane (2,2,4-Trimethylpentane).

  • Quenching Agent: Ethyl Acetate (EtOAc).

  • Internal Standard: Dodecane (for GC analysis).

Protocol A: Analytical Screening (Optimization)

Use this protocol to determine the precise activity of your enzyme batch.

  • Preparation: In a 4 mL glass vial, mix 900 µL of Phosphate Buffer (50 mM, pH 8.0) and 100 µL of Isooctane containing 20 mM racemic 2-nonyloxirane.

  • Initiation: Add 0.1–0.5 units of EchA enzyme.

  • Incubation: Shake at 1200 rpm (thermomixer) at 30°C. High agitation is crucial for the biphasic system.

  • Sampling: At intervals (15, 30, 60, 120 min), remove 50 µL of the emulsion.

  • Extraction: Mix sample with 100 µL EtOAc (containing 1 mM Dodecane). Vortex for 20s, centrifuge to separate phases.

  • Analysis: Inject the organic layer into Chiral GC (See Section 4).

Protocol B: Preparative Scale Resolution (1.0 g Scale)

Target: Isolation of (S)-2-Nonyloxirane.

  • System Setup: Use a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Biphasic Mix: Add 40 mL Phosphate Buffer (50 mM, pH 8.0) and 10 mL Isooctane.

  • Substrate Addition: Dissolve 1.0 g (approx. 5.4 mmol) of racemic 2-nonyloxirane in the isooctane layer. Add to flask.

  • Enzyme Addition: Add 200 units of EchA (dissolved in 2 mL buffer).

  • Reaction: Stir vigorously (magnetic stirring >800 rpm) at 30°C.

    • Note: The reaction is complete when conversion reaches exactly 50-52%. Do not exceed 55% or the yield of the desired enantiomer drops significantly.

  • Monitoring: Check conversion every hour via GC.

  • Termination: When conversion = 50%, stop stirring and transfer to a separatory funnel.

  • Extraction:

    • Separate the phases. The Isooctane layer contains the (S)-Epoxide .

    • Extract the aqueous layer (containing the (R)-Diol ) twice with 20 mL EtOAc to recover any trapped epoxide.

    • Combine organic layers (Isooctane + EtOAc).

  • Purification:

    • Dry organic layer over MgSO₄, filter, and concentrate in vacuo (careful: 2-nonyloxirane is volatile; do not use high vacuum/heat).

    • Flash Chromatography: Silica gel.[2] Eluent: Hexane:EtOAc (95:5). The epoxide elutes first; the polar diol elutes much later.

Workflow Start Racemic 2-Nonyloxirane (1.0 g) Biphasic Biphasic System Buffer pH 8.0 / Isooctane Start->Biphasic Reaction Enzymatic Hydrolysis (EchA, 30°C, >800 rpm) Biphasic->Reaction Monitor Monitor Conversion (GC) Stop at 50% Reaction->Monitor SepFunnel Phase Separation Monitor->SepFunnel OrgPhase Organic Phase (S)-Epoxide SepFunnel->OrgPhase AqPhase Aqueous Phase (R)-Diol + Enzyme SepFunnel->AqPhase Purify Flash Chromatography (Hexane:EtOAc 95:5) OrgPhase->Purify Final Pure (S)-2-Nonyloxirane >98% ee Purify->Final

Figure 2: Preparative workflow for the resolution of 2-nonyloxirane.

Analytical Configuration & Data Analysis

Instrument: GC-FID (e.g., Agilent 7890). Column: Cyclodex-B (or Hydrodex


-3P) chiral column (30m x 0.25mm).
Method: 
  • Injector: 250°C, Split 20:1.

  • Oven: 80°C (hold 2 min)

    
     5°C/min 
    
    
    
    180°C.
  • Carrier: Helium.

Calculation of Enantiomeric Ratio (


-value): 
The 

-value describes the enzyme's intrinsic selectivity. For a kinetic resolution, it is calculated using the conversion (

) and the enantiomeric excess of the remaining substrate (

).


Performance Metrics (Typical Data):

ParameterValueNotes
Time to 50% Conv. 4 - 6 HoursDependent on enzyme loading (approx. 200 U/g).
Substrate ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(

)
> 98%At 52% conversion.
Product ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(

)
> 90%The diol (product) usually has lower ee in this direction.

-value
> 50Indicates excellent selectivity for preparative use.[3]
Yield 40 - 45%Theoretical max is 50%.

Troubleshooting & Optimization

  • Low Conversion (<10% after 24h):

    • Cause: Substrate mass transfer limitation.

    • Fix: Increase agitation speed or add 5% DMSO as a co-solvent to the buffer phase to increase epoxide solubility.

  • Low Selectivity (

    
     < 10): 
    
    • Cause: Non-enzymatic spontaneous hydrolysis.

    • Fix: Ensure pH is strictly 8.0. Acidic pH accelerates spontaneous (racemic) hydrolysis. Check background hydrolysis by running a blank without enzyme.

  • Emulsion Formation:

    • Cause: High protein content in crude extracts.

    • Fix: Centrifuge at higher G-force (5000 x g) or filter through Celite post-reaction.

References

  • Zou, J., et al. (2000). Structure of Aspergillus niger epoxide hydrolase at 1.8 Å resolution: implications for the structure and function of mammalian microsomal class of epoxide hydrolases.[4][5] Structure.[4][5][6][7][8][9][10] Link

  • Rink, R., et al. (1997). Primary structure and catalytic mechanism of the epoxide hydrolase from Agrobacterium radiobacter AD1. Journal of Biological Chemistry.[8][9] Link

  • Spelberg, J. H., et al. (2001). Enantioselective hydrolysis of terminal epoxides by the epoxide hydrolase from Agrobacterium radiobacter AD1. Journal of Molecular Catalysis B: Enzymatic.[5] Link

  • Archelas, A., & Furstoss, R. (2001). Synthetic applications of epoxide hydrolases. Current Opinion in Chemical Biology. Link

  • Kotik, M., et al. (2009). Access to enantiopure aromatic epoxides and diols using epoxide hydrolases derived from total biofilter DNA. Journal of Molecular Catalysis B: Enzymatic.[5] Link

Sources

Troubleshooting & Optimization

improving yield in the epoxidation of terminal alkenes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield & Selectivity in Terminal Alkene Oxidation Current Status: OPERATIONAL Support Tier: Level 3 (Senior Application Scientist)

The Core Challenge: Why is my yield low?

Welcome to the support center. If you are here, you are likely experiencing low conversion or "missing mass" when epoxidizing terminal alkenes (


).

The Root Cause: Terminal alkenes suffer from two distinct disadvantages compared to their internal or cyclic counterparts:

  • Electronic Deficiency: They are less electron-rich than internal alkenes, making them sluggish nucleophiles toward electrophilic oxidants (like mCPBA or DMDO).

  • Product Instability: Terminal epoxides are highly susceptible to acid-catalyzed ring opening (hydrolysis) at the less hindered primary carbon, often degrading into diols or rearranging into aldehydes during workup.

This guide provides three specific "Support Tickets" addressing the most common failure modes.

Support Ticket #01: "Reaction is too slow / Low Conversion"

Diagnosis: The electrophile is not reactive enough for the electron-deficient terminal double bond. Standard Solution: Buffered mCPBA (The Workhorse). High-Performance Solution: Methyltrioxorhenium (MTO) Catalysis.[1]

Protocol A: The "Buffered" mCPBA Method

Use this for robust substrates where metal catalysis is undesirable.

The Fix: Standard mCPBA reactions generate m-chlorobenzoic acid as a byproduct.[2] As the reaction proceeds, acidity rises, destroying your product. You must use a biphasic buffer or solid scavenger.

Step-by-Step:

  • Dissolve: Dissolve alkene (1.0 equiv) in DCM (0.1 M).

  • Buffer: Add finely powdered

    
      (3.0 equiv) directly to the flask.
    
    • Why? It neutralizes the acid byproduct in situ, preventing acid-catalyzed degradation.

  • Cool: Cool to 0 °C.

  • Add Oxidant: Add mCPBA (1.2–1.5 equiv) portion-wise.

  • Monitor: Warm to RT. Monitor via TLC.

  • Quench (Critical): Pour into saturated

    
     / 
    
    
    
    (1:1) to destroy excess peroxide and neutralize acid simultaneously.
Protocol B: The MTO / 3-Cyanopyridine System (High Yield)

Use this for high-value terminal alkenes requiring >90% yield.

Methyltrioxorhenium (MTO) is superior for terminal alkenes because it activates


 without creating a highly acidic environment, provided the correct ligand is used.

The Logic: MTO forms a reactive peroxocomplex. The additive (3-cyanopyridine) prevents the formation of inactive MTO-diol species and protects the epoxide from Lewis-acid ring opening.

Step-by-Step:

  • Prepare: In a flask, combine alkene (1.0 equiv) and 3-cyanopyridine (10 mol%) in DCM or

    
    .
    
  • Catalyst: Add MTO (

    
    ) (0.5–1.0 mol%).
    
  • Oxidant: Add aqueous

    
     (30%, 1.5 equiv) dropwise.
    
  • Reaction: Stir at RT. The biphasic mixture requires vigorous stirring.

  • Result: Typically reaches full conversion in <4 hours with minimal ring opening.

Support Ticket #02: "Product Vanished During Workup"

Diagnosis: Acid-catalyzed hydrolysis or volatility. Status: CRITICAL

Terminal epoxides are sensitive. If your crude NMR looks like a mess of diols or aldehydes, your workup is the culprit.

Troubleshooting Workflow

WorkupTroubleshooting Start Issue: Low Isolated Yield CheckTLC Check Crude TLC/NMR (Before Workup) Start->CheckTLC Decision Is Product Present in Crude? CheckTLC->Decision Yes Yes, but lost after column/drying Decision->Yes Workup Issue No No, mostly SM or Diol Decision->No Reaction Issue Volatile Volatility Loss: Do not rotovap to dryness. Keep bath < 30°C. Yes->Volatile Silica Silica Acidity: Pre-treat silica with 1% Et3N in Hexanes. Yes->Silica Hydrolysis Hydrolysis: Buffer reaction. Use basic quench. No->Hydrolysis

Figure 1: Decision matrix for isolating sensitive terminal epoxides.

The "Basic Silica" Trick

Never load a terminal epoxide onto untreated silica gel. The Lewis acidic sites on silica will open the ring.

  • Slurry: Prepare silica slurry with Hexanes + 1% Triethylamine (

    
    ).
    
  • Flush: Flush the column with this mixture.

  • Load: Load your compound. The amine neutralizes acidic sites.

Support Ticket #03: "I need High Enantioselectivity"

Diagnosis: User is attempting asymmetric epoxidation of a terminal alkene. Warning: The Jacobsen (Mn-Salen) epoxidation is poor for terminal alkenes (typically <60% ee). Solution: The Shi Epoxidation (Fructose-derived ketone).[3][4]

Protocol C: Shi Epoxidation (pH Optimized)

Use this for high ee% on terminal alkenes.

The Critical Parameter: pH 10.5 .[3][4]

  • pH < 9: The catalyst decomposes via Baeyer-Villiger oxidation.[4]

  • pH > 12: The oxidant (Oxone) decomposes rapidly.

Step-by-Step:

  • Setup: Dissolve alkene (1.0 equiv) and Shi Catalyst (0.3 equiv) in

    
    /Dimethoxymethane (DMM) buffer (1:2).
    
  • Cool: Cool to 0 °C.

  • Add Buffer: Add 0.05 M

    
     (Borax) solution.
    
  • Simultaneous Addition: Simultaneously add:

    • Oxone (aqueous solution).

    • 
        (aqueous solution).
      
  • Control: You must adjust the addition rate of

    
     to maintain the internal pH strictly between 10.0 and 10.5 . Use a pH meter, not paper.
    

Comparative Data: Oxidant Selection

FeaturemCPBA (Buffered)MTO /

Shi (Oxone)
Terminal Alkene Reactivity ModerateExcellent Good
Atom Economy PoorExcellent Moderate
Acid Sensitivity High Risk (requires buffer)Low Risk (with pyridine ligand)Low Risk (pH 10.5)
Asymmetric Induction NoneNoneHigh
Primary Failure Mode Hydrolysis by byproductCatalyst costpH fluctuation

FAQ: Frequently Asked Questions

Q: Can I use DMDO (Dimethyldioxirane) for terminal alkenes? A: Yes. DMDO is excellent because the byproduct is acetone (neutral). However, DMDO must be generated as a dilute solution, making it difficult to scale. It is the "nuclear option" for extremely acid-sensitive substrates where mCPBA fails even with buffer.

Q: My epoxide is volatile (e.g., propylene oxide derivatives). How do I isolate it? A: Do not remove the solvent.

  • Use a high-boiling solvent for the reaction if possible (e.g., chlorobenzene), then distill the product out of the mixture.

  • Alternatively, if using DCM, carefully distill the DCM through a Vigreux column rather than using a rotary evaporator.

Q: Why did my Jacobsen reaction fail? A: Jacobsen catalysts rely on a specific approach trajectory that works best for cis-disubstituted alkenes. Terminal alkenes lack the steric bulk required for high stereocontrol in this system. For terminal alkenes, if you need high ee, use Shi epoxidation or perform a Hydrolytic Kinetic Resolution (HKR) on the racemic epoxide using the cobalt-salen catalyst.

References

  • Adolfsson, H., Converso, A., & Sharpless, K. B. (1999). Comparison of Amine Additives for the Methyltrioxorhenium-Catalyzed Epoxidation of Alkenes. The Journal of Organic Chemistry, 64(14), 5139–5145. Link

  • Wang, Z. X., Tu, Y., Frohn, M., Zhang, J. R., & Shi, Y. (1997).[3] An Efficient Catalytic Asymmetric Epoxidation Method.[3][5][6] Journal of the American Chemical Society, 119(46), 11224–11235. Link

  • Lane, B. S., & Burgess, K. (2003). Metal-Catalyzed Epoxidations of Alkenes with Hydrogen Peroxide. Chemical Reviews, 103(7), 2457–2474. Link

  • Nielsen, L. P. C., Stevenson, C. P., Blackmond, D. G., & Jacobsen, E. N. (2004).[7] Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides.[7][8] Journal of the American Chemical Society, 126(5), 1360–1362. Link

  • Crivello, J. V., & Narayan, R. (1996). Epoxidation of Allyl-Functional Alkenes Using m-Chloroperbenzoic Acid. Journal of Macromolecular Science, Part A, 33(1), 1-16. Link

Sources

preventing polymerization during 2-Nonyloxirane storage

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: 2-Nonyloxirane Handling & Storage >

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Nonyloxirane. This guide is designed to provide in-depth, experience-driven advice to help you successfully store, handle, and utilize this reactive epoxide in your research. Unintended polymerization is a common challenge that can compromise sample integrity and experimental outcomes. Here, we will explore the mechanisms behind this issue and provide clear, actionable protocols to prevent it.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the stability of 2-Nonyloxirane.

Q1: My vial of 2-Nonyloxirane has become viscous and difficult to pipette. What happened?

A: Increased viscosity is a classic sign of polymerization. 2-Nonyloxirane, like other epoxides, can undergo ring-opening polymerization, where individual monomer units link together to form long chains (polymers). This process converts the low-viscosity liquid monomer into a thick, syrupy, or even solid polymer. This is often initiated by trace contaminants, exposure to heat, or light.

Q2: What chemical species can initiate the polymerization of 2-Nonyloxirane?

A: Polymerization can be initiated by both acidic and basic contaminants. The high ring strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack.[1][2]

  • Acid-Catalyzed: Protic acids (e.g., trace water, atmospheric moisture) or Lewis acids can protonate the oxygen atom of the oxirane ring.[3] This makes the ring's carbon atoms highly electrophilic and vulnerable to attack by a weak nucleophile, such as another 2-Nonyloxirane molecule, initiating a cationic polymerization chain reaction.[1][3][4]

  • Base-Catalyzed: Strong bases or nucleophiles (e.g., hydroxides, alkoxides, amines) can directly attack one of the carbon atoms of the oxirane ring in an SN2-type reaction.[1][2][5] This opens the ring and generates an alkoxide, which then acts as a nucleophile to attack another epoxide monomer, propagating an anionic polymerization.[6]

Q3: I stored my 2-Nonyloxirane in the refrigerator as recommended, but it still polymerized. Why?

A: While cold storage is crucial, it doesn't eliminate all risks. Several factors could still be at play:

  • Atmospheric Moisture: If the container was not sealed properly or was opened frequently in a humid environment, moisture could have been introduced. Water can act as an initiator for acid-catalyzed polymerization.[1][7]

  • Container Contamination: The vial or storage container itself may have had acidic or basic residues on its surface.

  • Inert Atmosphere: The vial may not have been stored under a dry, inert atmosphere (like nitrogen or argon). Oxygen itself is generally not an initiator for this type of polymerization, but its absence ensures no oxidative side reactions and helps maintain a dry environment.[8]

  • Leached Impurities: Using improper storage containers (e.g., certain plastics) could lead to leaching of plasticizers or other chemicals that might initiate polymerization.

Q4: Can I use standard plastic labware to handle or store 2-Nonyloxirane?

A: It is strongly discouraged. We recommend using glass or chemically resistant fluoropolymer (e.g., PTFE/Teflon®) containers and syringe components. Many common plastics can be permeable to moisture or may contain additives, residual catalysts, or surface treatments that could initiate polymerization. Always consult a chemical compatibility chart if you are uncertain.

Part 2: Troubleshooting Guide for Polymerized Samples

If you suspect your 2-Nonyloxirane has started to polymerize, this guide can help you assess the situation.

Visual Inspection and Initial Assessment

The first step is a careful, non-invasive observation of the sample.

ObservationPotential Cause & ImplicationRecommended Action
Increased Viscosity Low to moderate polymerization has occurred. The material may still be usable for some applications, but its purity is compromised.Proceed to QC Check Protocol. Do not use for reactions sensitive to purity or molecular weight.
Formation of a Gel or Solid Advanced polymerization. The material is likely unusable for most applications.The sample is likely unusable. Consider safe disposal according to your institution's guidelines.
Discoloration (e.g., yellowing) May indicate side reactions or degradation products alongside polymerization.[9]Proceed with QC Check, but be aware that purity is highly suspect.
Pressure Buildup in Vial Runaway polymerization can be exothermic, leading to a temperature rise and vaporization of any residual monomer, causing pressure.[10]CAUTION: Handle with extreme care using appropriate personal protective equipment (PPE), including a face shield.[11] Cool the vial in an ice bath before carefully venting in a fume hood.
Troubleshooting Flowchart

This flowchart provides a logical path for diagnosing storage failures.

TroubleshootingFlowchart start Suspected Polymerization (e.g., Increased Viscosity) check_records Review Storage Records: - Temperature Logs - Inert Gas Usage - Date Opened start->check_records qc_check Perform QC Check: - NMR for purity - GC-MS for contaminants - Viscometry check_records->qc_check Records Inconclusive temp_issue Finding: Temperature Fluctuation or Improper Temp. check_records->temp_issue Deviation Found atmosphere_issue Finding: No Inert Gas Overlay or Improper Seal check_records->atmosphere_issue Deviation Found age_issue Finding: Material is Past Recommended Shelf Life check_records->age_issue Deviation Found qc_check->atmosphere_issue Water/Oxygen Contamination root_cause_temp Root Cause: Thermally-induced polymerization. Review freezer/fridge stability. temp_issue->root_cause_temp root_cause_atm Root Cause: Contamination from air/moisture. Review handling protocols. atmosphere_issue->root_cause_atm root_cause_age Root Cause: Slow degradation/polymerization over time. Implement stock rotation. age_issue->root_cause_age

Caption: Troubleshooting flowchart for storage failure.

Part 3: Best Practices & Protocols

Adhering to strict protocols is the most effective way to prevent polymerization.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Store at 2-8°C (refrigerator).Lowers the kinetic energy of molecules, significantly reducing the rate of spontaneous polymerization. Keep temperature consistent.[12]
Atmosphere Under a dry, inert gas (Argon or Nitrogen).Prevents introduction of atmospheric moisture and oxygen, which can act as initiators or cause side reactions.[8]
Container Borosilicate glass vials with PTFE-lined caps.Inert and non-reactive, preventing contamination from the container itself.[13]
Light Store in the dark (e.g., in a box or amber vial).Prevents photo-initiation of polymerization.[14]
Handling Use only clean, dry glassware or syringes. Handle in a glove box or under a stream of inert gas.Minimizes the introduction of contaminants like water, dust, or residual chemicals.[11][15]
Incompatibilities Store away from acids, bases, strong oxidizing agents, and polymerization initiators.[11][13]Prevents accidental contact with potent initiators.[11]
Protocol 1: Aliquoting and Preparing for Long-Term Storage

This protocol describes the best practice for receiving a new bottle of 2-Nonyloxirane and preparing it for storage.

AliquotingWorkflow cluster_prep Preparation cluster_handling Inert Environment Handling cluster_storage Storage prep_vials 1. Oven-dry borosilicate vials with PTFE-lined caps. cool_desiccator 2. Cool vials to RT in a desiccator. prep_vials->cool_desiccator purge_main 3. Purge main bottle with Nitrogen/Argon. cool_desiccator->purge_main transfer 4. Transfer desired aliquot to new vial via dry syringe. purge_main->transfer purge_aliquot 5. Purge aliquot vial headspace with Nitrogen/Argon. transfer->purge_aliquot seal 6. Tightly seal vial. purge_aliquot->seal parafilm 7. Wrap cap/neck with Parafilm®. seal->parafilm label_vial 8. Label clearly with name, date, and initials. parafilm->label_vial store 9. Place in secondary containment and store at 2-8°C in the dark. label_vial->store

Caption: Workflow for aliquoting 2-Nonyloxirane.

Step-by-Step Methodology:

  • Preparation: Place the required number of appropriately sized borosilicate glass vials and their PTFE-lined caps in an oven at 120°C for at least 4 hours to ensure they are completely dry.

  • Cooling: Transfer the hot vials and caps to a desiccator and allow them to cool to room temperature under a dry atmosphere.

  • Inerting: Move the vials, main bottle of 2-Nonyloxirane, and necessary tools (syringes, needles) into a glovebox or work under a positive pressure of inert gas (Nitrogen or Argon).

  • Transfer: Using a clean, dry syringe, carefully draw the desired volume of 2-Nonyloxirane from the main bottle and dispense it into a pre-dried vial.

  • Purging: Before sealing, gently flush the headspace of the newly filled vial with inert gas for 10-15 seconds to displace any air that may have entered.

  • Sealing: Immediately and tightly screw on the PTFE-lined cap.

  • Final Steps: For extra security against moisture ingress, wrap the cap-vial interface with Parafilm®. Label the vial clearly and place it in a labeled secondary container before storing it at 2-8°C away from light.[12][16]

Protocol 2: Routine Quality Control (QC) Check for Stored Samples

For critical applications, it is advisable to periodically check the quality of stored 2-Nonyloxirane, especially if a vial has been opened previously.

  • Sample Preparation: Under an inert atmosphere, carefully extract a small aliquot (~5-10 µL) of the stored 2-Nonyloxirane and dissolve it in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum.

    • Expected Result: A clean spectrum corresponding to the pure 2-Nonyloxirane structure.

    • Indication of Polymerization: The appearance of broad signals, particularly in the 3.4-3.7 ppm region (characteristic of the polyether backbone), alongside the diminishing sharp peaks of the monomer, indicates polymerization.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS) (Optional):

    • Purpose: To detect trace contaminants (e.g., water, other solvents) or degradation byproducts.

    • Procedure: Prepare a dilute solution of the sample in a high-purity volatile solvent (e.g., dichloromethane). Run on a GC-MS system.

    • Analysis: Look for unexpected peaks that could correspond to initiators or side-products.

References

  • Chemscape Safety Technologies. (2023, November 17). How to Safely Handle & Store Corrosive Substances. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). Safety Data Sheet.
  • EHS University of California, Berkeley. (2018, July 1). Safe Use and Storage of Pyrophoric and Water-Reactive Chemicals. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Chad's Prep. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Retrieved from [Link]

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. Retrieved from [Link]

  • Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide. Retrieved from [Link]

  • Multiple Traces of Families of Epoxy Derivatives as New Inhibitors of the Industrial Polymerization Reaction of Propylene. (2024). Polymers, 16(15), 2029. [Link]

  • Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. (2023). Beilstein Journal of Organic Chemistry, 19, 245-254. [Link]

  • Petrochemicals Europe. (n.d.). EBAM Safe Handling and Storage of Acrylic Esters.
  • Loughborough University. (n.d.). Chemical Storage Safety Guidance. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, April 18). Mechanism of ring formation of an epoxide under acidic aqueous conditions. Retrieved from [Link]

  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
  • ResearchGate. (n.d.). Mechanism of cationic ring-opening polymerization of 2-oxazolines. Retrieved from [Link]

  • Polymerization Mechanisms. (2018, December 23). Chapter Two.
  • University of Wisconsin–Madison EHS. (n.d.). Chemical Storage. Retrieved from [Link]

  • Co- and Cr-Catalyzed Stereoselective Epoxide Ring-Opening Polymerizations. (2020, April 21). Chemistry at Illinois. Retrieved from [Link]

  • Tannin Rich-Extracts: Natural Solutions for Preserving the Physicochemical, Oxidative, and Microbiological Quality of Beef Patties During Cold Storage. (n.d.). MDPI.
  • Catalytic Ring-Opening Copolymerization of Fatty Acid Epoxides: Access to Functional Biopolyesters. (2022, March 30). Macromolecules. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: n-Nonane. Retrieved from [Link]

  • Shell. (2023, May 5). Cargo Handling Sheet - Styrene Monomer.
  • Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. (2015, December 29). Chemical Reviews. [Link]

  • Towson University. (n.d.). Recommended Procedures for the Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • The Chemistry Translator. (2015, December 11). Polymerization mechanism with alkene addition Reaction #7 [Video]. YouTube. Retrieved from [Link]

  • Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. (2025, August 6).
  • Wikipedia. (n.d.). Chlordiazepoxide. Retrieved from [Link]

  • Aluminum-Based Initiators from Thiols for Epoxide Polymerizations. (2020, October 1). NSF Public Access Repository.
  • Use of Limonene Epoxides and Derivatives as Promising Monomers for Biobased Polymers. (2022, August 11). Polymers.

Sources

Technical Support Guide: Purification of 2-Nonyloxirane via Fractional Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 2-Nonyloxirane (1,2-Epoxyundecane) Document ID: TS-PUR-C11-EPOX-001 Version: 2.1 (Senior Scientist Review) Target Audience: Process Chemists, R&D Scientists, Drug Development Leads

Executive Summary & Technical Context

2-Nonyloxirane (CAS: 17322-97-3), systematically known as 1,2-Epoxyundecane , is a C11 terminal epoxide.[1] It is a critical intermediate in the synthesis of non-ionic surfactants, modified polyesters, and amphiphilic polymers.

The purification of this compound presents two primary thermodynamic and kinetic challenges:

  • Close Boiling Points: The boiling point of the unreacted starting material (1-undecene) is proximal to the product, requiring high theoretical plate efficiency for separation.

  • Thermal Instability: Terminal epoxides are strained rings susceptible to acid-catalyzed ring opening and exothermic polymerization at elevated temperatures (>150°C).

This guide provides a validated protocol for vacuum fractional distillation, emphasizing "self-validating" steps where the operator confirms intermediate quality before proceeding.

Pre-Distillation Assessment (Feedstock Quality)

CRITICAL: Do not attempt distillation without verifying the feedstock's acid value. Acidic impurities act as initiators for rapid, exothermic polymerization inside the distillation pot.

Q: How do I prepare the crude reaction mixture for distillation?

A: You must neutralize and dry the feedstock.

  • Acid Scavenging: If the synthesis involved peracids (e.g., m-CPBA) or acidic catalysts, wash the organic phase with 10%

    
     (to quench peroxides) followed by saturated 
    
    
    
    .
  • Drying: Dry over anhydrous

    
    . Water acts as a nucleophile at high temperatures, opening the ring to form 1,2-undecanediol (a high-boiling impurity).
    
  • Stabilization (Optional but Recommended): For large batches (>500g), add 0.1% w/w solid Calcium Hydride (

    
    ) or Sodium Carbonate (
    
    
    
    ) to the distillation pot to act as an in-situ acid scavenger during heating.

Experimental Protocol: Vacuum Fractional Distillation

Equipment Configuration
  • Vacuum Source: Rotary vane pump capable of stable operation at 0.1 – 1.0 mmHg .

  • Column: Silvered vacuum-jacketed Vigreux column (20-30 cm) or a packed column (stainless steel mesh) if 1-undecene content is >10%.

  • Condenser: Coolant set to 15–20°C. (Do not overcool; C11 epoxide viscosity increases significantly below 10°C).

Operational Parameters
ParameterTarget ValueRationale
System Pressure 0.5 – 1.0 mmHgLowers BP to prevent thermal degradation.
Pot Temperature < 130°CPrevents thermal rearrangement to aldehyde/ketone.[2]
Head Temperature 75 – 85°C (at 1 mmHg)Estimated BP range for C11 epoxide.
Reflux Ratio 5:1 (Fore-run), 2:1 (Main)High reflux needed initially to remove alkene.
Step-by-Step Workflow
  • Degassing: Apply vacuum gradually at room temperature to remove residual solvents (e.g., DCM, Hexane). Wait until bubbling ceases.

  • Ramp Up: Heat the oil bath to 100°C. Monitor the thermometer.

  • Fore-run Collection (The "Alkene Cut"):

    • You will see a fraction distilling around 60–70°C (at 1 mmHg) .

    • Identity: This is likely unreacted 1-undecene.

    • Action: Collect until the head temperature rises sharply.

  • Product Collection (The "Heart Cut"):

    • Temperature stabilizes at ~78–85°C (at 1 mmHg) .[3]

    • Action: Switch receivers. Collect the clear, colorless liquid.[4][5][6]

  • Termination: Stop when pot temperature reaches 140°C or head temperature drops (indicating depletion). The residue is likely diols/polymers.

Troubleshooting Guide

Q: The vacuum pressure is fluctuating wildly. What is happening?

Diagnosis: This usually indicates active decomposition or degassing of volatiles.

  • Immediate Action: Lower the oil bath temperature by 20°C.

  • Root Cause: If the pressure spikes rhythmically, you may have residual solvent flashing off. If the pressure rises steadily despite the pump running, the epoxide might be decomposing into gaseous byproducts (aldehydes).

  • Fix: Ensure the cold trap is filled with liquid

    
     or Dry Ice/IPA to protect the pump and improve vacuum depth.
    
Q: The distillate is turning yellow or cloudy.

Diagnosis: Polymerization or Oxidation .

  • Mechanism: Yellowing often indicates the formation of polyethers or conjugated byproducts. Cloudiness suggests moisture contamination (forming diols).

  • Fix:

    • Stop the distillation.

    • Check the pot pH (if possible). If acidic, re-neutralize.

    • Restart with a fresh addition of

      
       in the pot.
      
    • Ensure the system is under inert gas (Nitrogen/Argon) before applying vacuum to minimize oxidative stress.

Q: I cannot separate the alkene from the epoxide.

Diagnosis: Insufficient Theoretical Plates .

  • Context: 1-Undecene and 2-Nonyloxirane have boiling points that differ by only ~10-15°C at reduced pressure. A simple distillation head is insufficient.

  • Fix:

    • Switch to a packed column (e.g., Raschig rings or steel wool) to increase surface area.

    • Increase the Reflux Ratio to 10:1 during the transition phase.

    • Use Azeotropic Distillation (Advanced): If separation fails, adding a small amount of a diol-complexing agent is theoretically possible but complex. Better to rely on a high-efficiency column.

Visualized Workflows

Figure 1: Troubleshooting Logic Tree

Caption: Decision matrix for addressing common distillation anomalies during 2-Nonyloxirane purification.

Troubleshooting Start Start Troubleshooting Issue_Vac Issue: Vacuum Instability Start->Issue_Vac Issue_Color Issue: Distillate Yellow/Cloudy Start->Issue_Color Issue_Sep Issue: Poor Separation Start->Issue_Sep Check_Trap Check Cold Trap Issue_Vac->Check_Trap Check_Acid Check Feedstock Acidity Issue_Color->Check_Acid Check_Reflux Check Reflux Ratio Issue_Sep->Check_Reflux Check_Leaks Check System Leaks Check_Trap->Check_Leaks Trap OK Sol_Trap Refill Trap / Clean Solvent Check_Trap->Sol_Trap Trap Full/Warm Sol_Neut Stop & Neutralize (Na2CO3) Check_Acid->Sol_Neut Acidic pH Sol_Col Switch to Packed Column Check_Reflux->Sol_Col Reflux OK but Purity Low

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90336986, 2-Nonyloxirane. Retrieved from [Link]

  • Kohler, J. et al. (2020). Long-Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. Macromolecular Rapid Communications. (Discusses polymerization risks). Retrieved from [Link]

  • University of Rochester. Purification: Fractional Distillation at Reduced Pressure. Retrieved from [Link]

Sources

removing unreacted 1-undecene from 1,2-Epoxyundecane mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1,2-Epoxyundecane

Ticket ID: #EPX-C11-PURIFICATION Subject: Removal of unreacted 1-undecene from 1,2-epoxyundecane mixtures Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

Separating unreacted terminal alkenes (1-undecene) from their corresponding terminal epoxides (1,2-epoxyundecane) is a common challenge in organic synthesis.[1] While both species are C11 hydrocarbons, the introduction of the oxirane ring introduces a dipole moment that increases the boiling point and polarity of the product relative to the starting material.

This guide provides three validated workflows for purification, selected based on your scale and purity requirements.

Part 1: Triage & Strategy Selection

Before proceeding, determine the optimal method for your specific scale.

PurificationStrategy Start Start: Assess Mixture Scale What is your Scale? Start->Scale Distillation Method A: Vacuum Fractional Distillation (Scalable, >5g) Scale->Distillation > 5 grams Column Method B: Flash Chromatography (High Purity, <5g) Scale->Column < 5 grams Purity Required Purity? Scavenge Method C: Chemical Scavenging (Trace removal only) Purity->Scavenge Need >99.9% (Pharma) Distillation->Purity Column->Purity

Figure 1: Decision matrix for selecting the appropriate purification workflow.

Part 2: Physical Properties & Thermodynamics

Understanding the physical delta between your species is critical for separation.

Property1-Undecene (Starting Material)1,2-Epoxyundecane (Product)Implications
Boiling Point (atm) 192–193 °C [1]~235–240 °C (Est.)*Separable by fractional distillation.[1][2]
Boiling Point (15 mmHg) ~80–85 °C~125 °C [2]Ideal range for vacuum distillation.
Polarity Non-polarModerately PolarSeparable by Silica Gel Chromatography.[1][2]
Stability StableAcid/Base SensitiveAvoid acidic clays or unbuffered silica.[1][2]

*Note: Epoxide boiling points are consistently higher than their alkene precursors due to ring strain and polarity. Data extrapolated from C10 and C12 homologs [2].

Part 3: Detailed Workflows

Method A: Vacuum Fractional Distillation (Scale: >5g)

Best for: Bulk removal of solvent and starting material.

The Challenge: Simple distillation often fails because the vapor pressure curves of C11 alkene and epoxide are close enough to cause co-distillation (azeotrope-like behavior) at high temperatures. The Solution: Use a Vigreux column and high vacuum to widen the effective boiling point gap.

Protocol:

  • Setup: Assemble a short-path distillation apparatus with a 10-20 cm Vigreux column. Ensure all glassware is base-washed (rinsed with dilute NH₄OH then water/acetone) to remove acidic residues that could polymerize the epoxide.

  • Vacuum: Apply a vacuum of 10–15 mmHg .

  • Heating: Slowly heat the oil bath.

    • Fraction 1 (Solvent): Elutes immediately (if not already removed).

    • Fraction 2 (1-Undecene): Collects at ~80–85 °C (15 mmHg).[1][3]

    • Inter-fraction: Temperature will spike.[1]

    • Fraction 3 (1,2-Epoxyundecane): Collects at ~120–130 °C (15 mmHg).[1]

  • Storage: Store the epoxide fraction over activated 4Å molecular sieves under Argon.

Troubleshooting:

  • Issue: Temperature keeps rising, but no distillate.[1]

  • Fix: Insulate the Vigreux column with aluminum foil to prevent reflux cooling.

Method B: Flash Chromatography (Scale: <5g)

Best for: High purity (>98%) and removing trace catalyst residues.[1]

The Challenge: Epoxides can degrade on acidic silica gel. The Solution: Buffer the silica and use a gradient elution.

Protocol:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

    • Critical Step: Pre-treat silica with 1% Triethylamine (Et₃N) in Hexanes to neutralize acidity.

  • Mobile Phase:

    • Solvent A: 100% Hexanes (Elutes 1-Undecene).[1]

    • Solvent B: 5% Ethyl Acetate in Hexanes (Elutes Epoxide).

  • Elution Strategy:

    • Load crude oil (neat or minimal hexane).

    • Flush with 3 Column Volumes (CV) of 100% Hexanes. The 1-undecene will elute near the solvent front (Rf ~0.8-0.9).

    • Switch to 5% EtOAc/Hexanes. The 1,2-epoxyundecane will elute shortly after (Rf ~0.4-0.5).

  • Visualization: Use Anisaldehyde or KMnO₄ stain.[1]

    • Alkene: Stains rapidly with KMnO₄ (Yellow/Brown on Purple).

    • Epoxide:[1][2][3][4][5] Stains blue/violet with Anisaldehyde upon heating.[1]

Chromatography Step1 Equilibrate Column (Hexanes + 1% Et3N) Step2 Load Sample Step1->Step2 Step3 Elute: 100% Hexanes Step2->Step3 Step4 Elute: 5% EtOAc/Hexanes Step3->Step4 Result1 Fraction 1-5: 1-Undecene (Discard) Step3->Result1 Result2 Fraction 10-15: 1,2-Epoxyundecane (Keep) Step4->Result2

Figure 2: Gradient elution workflow for silica gel chromatography.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use Rotary Evaporation to remove the 1-undecene? A: No. 1-undecene has a boiling point of 192°C. A standard rotovap (even with a good pump) rarely achieves the vacuum/temperature combination needed to strip it efficiently without losing the epoxide or degrading the product. You must use a high-vacuum manifold or fractional distillation setup.[1]

Q2: My epoxide spot on TLC is "streaking." What is happening? A: This indicates ring opening on the silica plate. The silica is likely too acidic.

  • Fix: Add 1-2 drops of Triethylamine to your TLC developing chamber or pre-run the plate with 1% Et₃N/Hexanes.

Q3: Can I chemically react the alkene away (e.g., Bromination)? A: This is the "Nuclear Option." While reacting the mixture with Bromine (Br₂) will convert 1-undecene to a heavy dibromide (BP >300°C), the HBr byproduct generated will almost certainly open your epoxide ring to form a bromohydrin [3]. Do not do this unless you are using a buffered N-bromosuccinimide (NBS) system, and even then, physical separation (Method A or B) is superior for yield.[1]

Q4: How do I prevent unreacted alkene in the first place? A: Prevention is better than cure.

  • Stoichiometry: Use 1.2 – 1.5 equivalents of mCPBA (or your oxidant).

  • Monitoring: Do not stop the reaction until GC-MS shows <1% alkene.

  • Time: Terminal alkenes are electron-poor compared to internal alkenes; they react slower. Allow 12–24 hours for reaction time.

References

  • Sigma-Aldrich. (n.d.).[1] 1-Undecene Product Specification & Physical Data. Retrieved from [1]

  • ChemicalBook. (n.d.). 1,2-Epoxydodecane Physical Properties (Homolog Comparison). Retrieved from [1]

  • Royal Society of Chemistry. (2018). Selective and metal-free epoxidation of terminal alkenes. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (n.d.). 1-Undecene Thermochemical Data. Retrieved from [1]

Sources

Technical Support Center: Optimizing 2-Nonyloxirane Grignard Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Grignard reactions involving 2-nonyloxirane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and maximize the yield and purity of your desired alcohol product.

Introduction: The Chemistry of 2-Nonyloxirane Grignard Reactions

The reaction of a Grignard reagent with 2-nonyloxirane is a powerful method for carbon-carbon bond formation, leading to the synthesis of long-chain secondary alcohols. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbons of the epoxide ring, leading to its opening.[1][2][3][4][5] Due to the inherent ring strain of the epoxide, this reaction is generally efficient.[6][7][8] However, the high reactivity of Grignard reagents can also lead to several side reactions, compromising the yield and purity of the target molecule.

This guide will provide a comprehensive overview of these potential side reactions and offer practical, field-tested solutions to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is sluggish, and I'm observing low conversion of the starting material. What are the likely causes and how can I improve the reaction rate?

A1: Several factors can contribute to a sluggish reaction. Let's break down the potential causes and solutions:

  • Inactive Grignard Reagent: The quality of your Grignard reagent is paramount. Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[9][10][11]

    • Troubleshooting:

      • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.

      • Freshly Prepared or Titrated Reagent: Use a freshly prepared Grignard reagent or accurately titrate a commercially available solution before use to determine its active concentration.

  • Low Reaction Temperature: While lower temperatures are often used to control exothermicity and minimize side reactions, excessively low temperatures can significantly slow down the reaction rate.

    • Troubleshooting:

      • Optimize Temperature: The optimal temperature for the addition of 2-nonyloxirane to the Grignard reagent is typically between 0 °C and room temperature. You may need to perform small-scale experiments to determine the ideal temperature for your specific Grignard reagent.

  • Poor Solvent Choice: The choice of solvent can influence the solubility of the reagents and the stability of the Grignard reagent.

    • Troubleshooting:

      • Ethereal Solvents are Key: Diethyl ether and tetrahydrofuran (THF) are the most common and effective solvents for Grignard reactions. THF is generally preferred for its higher boiling point and better solvating power for the Grignard reagent.

Q2: I'm observing the formation of an unexpected isomer. What could be the cause of this regioselectivity issue?

A2: The primary product from the reaction of a Grignard reagent with 2-nonyloxirane should result from the nucleophilic attack at the less sterically hindered carbon of the epoxide ring (C1).[2][4][6][7][12] Formation of the other regioisomer (attack at C2) is generally less favorable. However, certain conditions can promote its formation.

  • Lewis Acid Contamination: The presence of Lewis acidic species, such as magnesium salts (MgBr₂), can coordinate to the epoxide oxygen, activating it for nucleophilic attack.[6] This can sometimes lead to a loss of regioselectivity, particularly with hindered Grignard reagents.

    • Troubleshooting:

      • High-Quality Grignard Reagent: Use a high-quality Grignard reagent with minimal excess magnesium halides.

      • Addition of a Lewis Base: In some cases, the addition of a Lewis base, such as a crown ether, can sequester magnesium salts and improve regioselectivity.

Visualizing the Primary Reaction Pathway

Grignard_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Grignard R-MgX Alkoxide Alkoxide Intermediate Grignard->Alkoxide SN2 Attack Epoxide 2-Nonyloxirane Epoxide->Alkoxide Alcohol Secondary Alcohol Alkoxide->Alcohol Acidic Workup

Caption: The desired SN2 reaction pathway for the Grignard reaction with 2-nonyloxirane.

Q3: My reaction mixture is turning brown, and I'm getting a complex mixture of byproducts. What are the likely side reactions occurring?

A3: A dark reaction color and a complex product mixture often indicate the presence of side reactions. For 2-nonyloxirane, the most probable side reactions are:

  • Enolization/Deprotonation: Grignard reagents are strong bases and can deprotonate acidic protons.[13] While 2-nonyloxirane does not have highly acidic protons, impurities in the starting material or solvent can be an issue.

  • Rearrangement of the Epoxide: In the presence of Lewis acids, epoxides can undergo rearrangement to form aldehydes or ketones.[6] These carbonyl compounds can then react with the Grignard reagent to form different alcohol products.[9][10][11][14]

    • Troubleshooting:

      • Slow Addition: Add the 2-nonyloxirane solution to the Grignard reagent slowly and at a controlled temperature (e.g., 0 °C). This helps to dissipate the heat of the reaction and minimize the concentration of the epoxide at any given time, reducing the likelihood of side reactions.

      • Inverse Addition: Consider adding the Grignard reagent to the 2-nonyloxirane solution. This can sometimes minimize side reactions by keeping the concentration of the strong base (the Grignard reagent) low.

  • Wurtz-type Coupling: This can occur between the Grignard reagent and the alkyl halide from which it was prepared, leading to the formation of a dimer.

    • Troubleshooting:

      • Ensure Complete Grignard Formation: Allow sufficient time for the Grignard reagent to form completely before adding the epoxide.

Troubleshooting Workflow for Side Reactions

Troubleshooting_Workflow Start Low Yield / Impure Product Check_Grignard 1. Verify Grignard Reagent Quality (Titration, Fresh Preparation) Start->Check_Grignard Check_Conditions 2. Optimize Reaction Conditions (Temperature, Addition Rate) Check_Grignard->Check_Conditions If Reagent is Active Check_Purity 3. Analyze Starting Material Purity Check_Conditions->Check_Purity If Side Reactions Persist Lewis_Acid Consider Lewis Acid Scavengers Check_Purity->Lewis_Acid If Purity is High Inverse_Addition Try Inverse Addition Lewis_Acid->Inverse_Addition End Improved Yield / Purity Inverse_Addition->End

Caption: A systematic workflow for troubleshooting common issues in 2-nonyloxirane Grignard reactions.

Experimental Protocols

Protocol 1: Standard Grignard Reaction with 2-Nonyloxirane
  • Preparation: Under an inert atmosphere of argon, add freshly prepared or titrated Grignard reagent (1.2 equivalents) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Cooling: Cool the Grignard solution to 0 °C using an ice bath.

  • Addition of Epoxide: Dissolve 2-nonyloxirane (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cooled Grignard reagent via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Workup: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Inverse Addition Grignard Reaction
  • Preparation: Under an inert atmosphere of argon, add 2-nonyloxirane (1.0 equivalent) and anhydrous THF to a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Cooling: Cool the epoxide solution to 0 °C using an ice bath.

  • Addition of Grignard Reagent: Add freshly prepared or titrated Grignard reagent (1.2 equivalents) to the dropping funnel. Add the Grignard reagent dropwise to the cooled epoxide solution over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction, Quenching, Workup, and Purification: Follow steps 4-7 from Protocol 1.

Data Summary Table

ParameterStandard AdditionInverse AdditionExpected Outcome
Addition Order Epoxide to GrignardGrignard to EpoxideInverse addition may reduce side reactions by minimizing the concentration of the highly basic Grignard reagent.
Typical Temperature 0 °C to RT0 °C to RTStrict temperature control is crucial to minimize side reactions.
Potential Side Products Rearrangement products, Wurtz coupling byproductsReduced levels of rearrangement and coupling productsThe choice of addition can significantly impact the product profile.

References

Sources

Technical Support Center: Enhancing Regioselectivity in 2-Nonyloxirane Methanolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the methanolysis of 2-nonyloxirane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to control and enhance the regioselectivity of this critical epoxide ring-opening reaction. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols based on fundamental mechanistic principles.

Understanding the Reaction: The Basis of Regioselectivity

The methanolysis of 2-nonyloxirane can yield two regioisomeric products: 1-methoxy-2-nonanol and 2-methoxy-1-nonanol. The dominant product is determined by the reaction conditions, specifically the type of catalyst used (acidic or basic). This selectivity is governed by the interplay of steric and electronic effects in the transition state.[1]

  • Product 1 (Major under Basic/SN2 conditions): 1-methoxy-2-nonanol

  • Product 2 (Major under Acidic/SN1-like conditions): 2-methoxy-1-nonanol

The choice between these two pathways is the primary tool for controlling regioselectivity.

Mechanism of Ring-Opening

The regiochemical outcome of the methanolysis of 2-nonyloxirane is dictated by the catalytic conditions, which favor either an SN1 or SN2-type mechanism.

  • Base-Catalyzed (SN2 Pathway): In the presence of a strong base (e.g., sodium methoxide), the methoxide ion acts as a potent nucleophile. This nucleophile attacks the epoxide at the sterically least hindered carbon atom (C1).[2][3] This pathway is dominated by steric hindrance, leading preferentially to the formation of 1-methoxy-2-nonanol.[2]

  • Acid-Catalyzed (SN1-like Pathway): Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better leaving group.[2] The nucleophile (methanol, which is a weak nucleophile) then attacks the carbon atom that can best stabilize the developing positive charge in the transition state.[1] In the case of 2-nonyloxirane, the secondary carbon (C2) provides more stabilization than the primary carbon (C1). This leads to the preferential formation of 2-methoxy-1-nonanol.[4] It is important to note that while this pathway has significant SN1 character, it is not a true SN1 reaction as a discrete carbocation is not typically formed.

The following diagram illustrates the two competing pathways:

G cluster_0 Base-Catalyzed (SN2) cluster_1 Acid-Catalyzed (SN1-like) start_base 2-Nonyloxirane intermediate_base Methoxide Attack at C1 (less hindered) start_base->intermediate_base NaOMe, MeOH product_base 1-methoxy-2-nonanol (Major Product) intermediate_base->product_base start_acid 2-Nonyloxirane intermediate_acid_1 Protonation of Epoxide Oxygen start_acid->intermediate_acid_1 H+, MeOH intermediate_acid_2 Methanol Attack at C2 (more substituted) intermediate_acid_1->intermediate_acid_2 product_acid 2-methoxy-1-nonanol (Major Product) intermediate_acid_2->product_acid

Caption: Reaction pathways for the methanolysis of 2-nonyloxirane.

Troubleshooting Guide

This section addresses common issues encountered during the methanolysis of 2-nonyloxirane in a question-and-answer format.

Q1: My reaction is producing a nearly 1:1 mixture of regioisomers, despite using a catalyst. What is going wrong?

Possible Causes & Solutions:

  • Ineffective Catalyst: Your catalyst may be inactive or used in an insufficient amount. For acid catalysis, ensure you are using a strong enough acid (e.g., H2SO4, PTSA) or an effective Lewis acid. For base catalysis, ensure your base (e.g., NaOMe) has not been neutralized by atmospheric CO2 or moisture.

  • Temperature Effects: Higher temperatures can sometimes reduce selectivity by providing enough energy to overcome the activation barrier for the less favored pathway. Try running the reaction at a lower temperature.[5]

  • Mixed Mechanisms: It's possible that both acid and base-catalyzed pathways are competing. This can happen if, for example, your starting material or solvent contains acidic or basic impurities. Ensure all reagents and glassware are clean and dry.

Q2: I am trying to synthesize 2-methoxy-1-nonanol using an acid catalyst, but my yields are very low and I'm observing a significant amount of a high-molecular-weight byproduct.

Possible Cause & Solution:

  • Polymerization: Strong Brønsted acids can promote the polymerization of the epoxide, which is a common side reaction.[5]

    • Solution: Instead of a strong Brønsted acid, consider using a milder Lewis acid catalyst such as Sc(OTf)3, YCl3, or BF3·OEt2.[5] These can offer higher selectivity under less harsh conditions. Additionally, ensure you are using the minimum effective catalyst loading and running the reaction at the lowest feasible temperature.

Q3: I am aiming for 1-methoxy-2-nonanol using sodium methoxide, but the reaction is very slow or incomplete.

Possible Causes & Solutions:

  • Catalyst Degradation: Sodium methoxide is sensitive to moisture and can be neutralized. Ensure you are using freshly prepared or properly stored NaOMe.

  • Solvent Choice: While methanol is the reactant, using it as the bulk solvent is standard. However, in some cases, a co-solvent might be considered, though this can complicate the reaction. For this specific reaction, ensuring the quality of the methanol is crucial.

  • Insufficient Mixing: If the reaction mixture is not being adequately stirred, localized depletion of the catalyst can occur, slowing down the reaction.

G start Poor Regioselectivity Observed q1 What is your target product? start->q1 target_c1 Target: 1-methoxy-2-nonanol (Attack at C1) q1->target_c1 C1 Attack target_c2 Target: 2-methoxy-1-nonanol (Attack at C2) q1->target_c2 C2 Attack check_base Using strong base catalyst? (e.g., NaOMe) target_c1->check_base check_acid Using acid catalyst? (Brønsted or Lewis) target_c2->check_acid sol_base Ensure fresh, dry base. Lower temperature. Consider aprotic co-solvent. check_base->sol_base Yes impure Check for acidic/basic impurities in reagents and solvent. check_base->impure No sol_acid Switch to Lewis Acid (e.g., Sc(OTf)3). Optimize catalyst loading. Lower temperature. check_acid->sol_acid Yes check_acid->impure No

Caption: Troubleshooting decision tree for poor regioselectivity.

Frequently Asked Questions (FAQs)

Q: What is the expected regioselectivity for the methanolysis of 2-nonyloxirane under optimized conditions?

A: While the exact ratio can vary, under strongly basic conditions (e.g., NaOMe in dry MeOH), you can expect high selectivity for 1-methoxy-2-nonanol. Conversely, with an appropriate acid catalyst (especially a Lewis acid), high selectivity for 2-methoxy-1-nonanol can be achieved.

Q: How can I monitor the progress of my reaction?

A: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, the two product regioisomers will likely have slightly different Rf values, and both will be more polar than the starting epoxide. GC-MS is excellent for determining the ratio of the two isomers.

Q: What are the best practices for purifying the desired regioisomer?

A: The two regioisomers, being diastereomers, will have different physical properties. Flash column chromatography on silica gel is typically the most effective method for separating them. A gradient elution system, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, should provide good separation.

Experimental Protocols

Protocol 1: Synthesis of 1-methoxy-2-nonanol (Base-Catalyzed)
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add dry methanol (20 mL).

  • Reagent Addition: Carefully add sodium metal (0.23 g, 10 mmol) in small portions to the methanol. Allow the sodium to react completely to form sodium methoxide.

  • Reaction Initiation: Once the flask has cooled to room temperature, add 2-nonyloxirane (1.56 g, 10 mmol) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of 2-methoxy-1-nonanol (Acid-Catalyzed)
  • Setup: To a clean, dry round-bottom flask with a magnetic stir bar, add a solution of 2-nonyloxirane (1.56 g, 10 mmol) in dry methanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, for example, scandium triflate (Sc(OTf)3, 49 mg, 0.1 mmol).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. This reaction is often faster than the base-catalyzed version.

  • Workup: Upon completion, quench the reaction with a small amount of saturated aqueous sodium bicarbonate solution.

  • Extraction and Purification: Follow the same extraction and purification procedure as described in Protocol 1.

G start Start setup Reaction Setup (Dry Glassware, Inert Atm.) start->setup reagents Add 2-Nonyloxirane and Dry Methanol setup->reagents catalyst Add Catalyst reagents->catalyst base_cat Base Catalyst (e.g., NaOMe) catalyst->base_cat For 1-methoxy-2-nonanol acid_cat Acid Catalyst (e.g., Sc(OTf)3) catalyst->acid_cat For 2-methoxy-1-nonanol monitor Monitor Reaction (TLC, GC-MS) base_cat->monitor acid_cat->monitor workup Aqueous Workup (Quench Reaction) monitor->workup extract Solvent Extraction workup->extract purify Dry and Concentrate Organic Layer extract->purify final Purify by Column Chromatography purify->final end End final->end

Caption: General experimental workflow for 2-nonyloxirane methanolysis.

Quantitative Data Summary

The regioselectivity of epoxide ring-opening is highly dependent on the substrate and reaction conditions. The table below provides a conceptual summary of expected outcomes.

Catalyst TypeDominant MechanismPreferred Site of AttackMajor ProductExpected Selectivity
Basic (e.g., NaOMe) SN2Less substituted carbon (C1)1-methoxy-2-nonanolHigh
Acidic (e.g., H2SO4, Sc(OTf)3) SN1-likeMore substituted carbon (C2)2-methoxy-1-nonanolModerate to High

References

  • Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions. ResearchGate. Available at: [Link]

  • Regioselectivity in the ring opening of non-activated aziridines. PubMed. Available at: [Link]

  • Regioselective ring opening in epoxides | Furst Plattner Rule part -2 | Gate Chemistry. YouTube. Available at: [Link]

  • Epoxides Ring-Opening Reactions. Chemistry Steps. Available at: [Link]

  • Regioselective Transfer Hydrogenation of Substituted Oxiranes with Alcohols Using MgO as the Catalyst. MDPI. Available at: [Link]

  • Regioselectivity of acid-catalyzed ring-opening of epoxides. Chemistry Stack Exchange. Available at: [Link]

  • Regioselectivity of epoxide ring-opening. YouTube. Available at: [Link]

  • Ring Opening of Epoxides. YouTube. Available at: [Link]

  • Mechanism of base catalyzed transesterification. ResearchGate. Available at: [Link]

  • Mechanism of acid-catalysed alcoholysis of epoxides. Part II. Methanolysis of 1,1-diphenylethylene oxide. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Comprehensive Optimisation of Biodiesel Production Conditions via Supercritical Methanolysis of Waste Cooking Oil. MDPI. Available at: [Link]

  • Epoxide Alcoholysis over M-BEA Zeolites: Effects of Alcohol Chain Length on Rates and Regioselectivities. ACS Publications. Available at: [Link]

  • Competition between base-catalyzed transesterification and carboxylate elimination in esters: Towards the development of mild PET alkaline glycolysis and methanolysis strategies. American Chemical Society. Available at: [Link]

  • Process for the purification of epoxides. Google Patents.
  • Alcoholysis of epoxidized polyisoprenes by direct opening of oxirane rings with alcohol derivatives 1. Modelization of the reaction. ResearchGate. Available at: [Link]

  • Ring opening reactions of epoxides: Acid-catalyzed. Khan Academy. Available at: [Link]

  • Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl. PubMed. Available at: [Link]

  • Ring-Opening Reactions of Epoxides Catalyzed by Molybdenum(VI) Dichloride Dioxide. Organic Chemistry Portal. Available at: [Link]

  • Reaction scheme for alcoholysis of epoxy styrene with methanol. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Solvent Selection for Optimal 2-Nonyloxirane Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-nonyloxirane. As a terminal epoxide, 2-nonyloxirane is a valuable building block in pharmaceutical and specialty chemical synthesis. However, its reactivity is exquisitely sensitive to the reaction environment, with the solvent playing a pivotal role in determining reaction rate, regioselectivity, and yield. This guide is designed to provide you, our fellow researchers and developers, with the field-proven insights and troubleshooting strategies necessary to harness the full potential of this versatile intermediate.

Part 1: Frequently Asked Questions - The Fundamentals of Solvent Effects

This section addresses the core principles governing the interaction between solvents and 2-nonyloxirane reactivity. Understanding these fundamentals is the first step toward rational solvent selection and reaction optimization.

Q1: How does the fundamental choice between acidic and basic/nucleophilic conditions alter the reaction mechanism and my choice of solvent?

A1: This is the most critical decision point in designing your experiment. The reaction conditions dictate the mechanism of the epoxide ring-opening, which in turn determines the regioselectivity—the site of nucleophilic attack.

  • Basic or Nucleophilic Conditions (SN2-like): Under basic or neutral conditions with a strong nucleophile (e.g., RO⁻, CN⁻, RNH₂, RMgBr), the reaction proceeds via a classic SN2 mechanism.[1] The nucleophile directly attacks one of the epoxide carbons. Due to steric hindrance, the attack overwhelmingly occurs at the less substituted carbon (C1) of 2-nonyloxirane.[2] The driving force is the relief of the significant ring strain (approx. 13 kcal/mol).[1]

    • Solvent's Role: For these SN2 reactions, polar aprotic solvents are typically preferred.[3] They are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the nucleophile, leaving it "free" and highly reactive.[3]

  • Acidic Conditions (SN1-like): In the presence of an acid, the epoxide oxygen is first protonated, making it a much better leaving group.[4] This protonation makes the epoxide more reactive, allowing even weak nucleophiles (e.g., H₂O, ROH) to open the ring.[5][6] The transition state has significant carbocation character. Positive charge builds on the carbon atom that can best support it—the more substituted carbon (C2).[2] Consequently, the nucleophile attacks the more substituted carbon.[4]

    • Solvent's Role: Polar protic solvents are often used in acid-catalyzed reactions. They excel at stabilizing the partial positive charge that develops on the carbon in the transition state and can also solvate the leaving group.[3] Furthermore, in many cases like alcoholysis or hydrolysis, the solvent itself acts as the nucleophile.[7]

Q2: My nucleophile is an amine. What specific solvent considerations should I have?

A2: Amines are interesting because they can act as both nucleophiles and bases, and their reactivity is highly solvent-dependent.[8]

  • Primary Issue (Over-alkylation): A primary amine can react with 2-nonyloxirane to form a secondary amine, which can then react again to form a tertiary amine, and potentially even a quaternary ammonium salt.[9] This often leads to a complex product mixture.

  • Solvent Causality:

    • Protic Solvents (e.g., Ethanol, Methanol): These solvents can hydrogen-bond with the amine, slightly decreasing its nucleophilicity. More importantly, they can facilitate proton transfers. This can sometimes help in preventing over-alkylation by stabilizing intermediates, but it can also complicate the reaction profile.

    • Aprotic Solvents (e.g., THF, Acetonitrile): In these solvents, the amine's nucleophilicity is enhanced.[3] This leads to faster reaction rates but can also increase the rate of undesired subsequent reactions (over-alkylation).

  • Expert Recommendation: The key to controlling this reaction is not just the solvent but the stoichiometry. Use a large excess of the primary amine. This ensures that the epoxide is more likely to encounter a molecule of the starting amine rather than the amino alcohol product. An aprotic solvent like THF or CH₃CN is often a good starting point for maximizing the rate of the initial desired reaction.

Q3: I'm observing a significant amount of 1,2-nonanediol as a byproduct. What is the cause and how can I prevent it?

A3: The formation of 1,2-nonanediol is almost always due to the presence of water, which acts as a competing nucleophile. The mechanism of this side reaction depends on your primary reaction conditions.

  • Causality:

    • If you are running under acidic conditions , water is a weak nucleophile that readily attacks the protonated epoxide.[4]

    • If you are running under basic conditions , hydroxide (OH⁻), which is a strong nucleophile, may be present from residual water reacting with your base.[1]

  • Troubleshooting & Prevention Protocol:

    • Rigorous Solvent & Reagent Drying: This is non-negotiable. Use a freshly distilled, anhydrous solvent. If using a bottled anhydrous solvent, ensure it has been stored properly under an inert atmosphere (Nitrogen or Argon). Dry all reagents thoroughly.

    • Inert Atmosphere: Assemble your reaction glassware hot from the oven (to remove adsorbed water) and maintain it under a positive pressure of an inert gas like Nitrogen or Argon throughout the experiment.[10]

    • Use of Desiccants: For certain reactions, molecular sieves (e.g., 4Å) can be added to the reaction mixture to scavenge trace amounts of water in situ. Ensure the sieves are properly activated before use.

Part 2: A Practical Guide to Solvent Selection & Optimization

This section provides actionable protocols and tools for selecting the optimal solvent for your specific 2-nonyloxirane reaction.

Decision-Making Workflow for Initial Solvent Selection

The following diagram provides a logical path for your initial choice of solvent based on your nucleophile and desired regioselectivity.

Solvent_Selection start Start: Define Reaction nucleophile What is the nature of your nucleophile? start->nucleophile strong_nu Strong Nucleophile (Basic/Neutral Conditions) e.g., RNH₂, RO⁻, N₃⁻, CN⁻ nucleophile->strong_nu  Strong weak_nu Weak Nucleophile (Requires Acid Catalysis) e.g., H₂O, ROH nucleophile->weak_nu  Weak regio_sn2 Desired Regioselectivity: Attack at Less Substituted Carbon (C1) strong_nu->regio_sn2 regio_sn1 Desired Regioselectivity: Attack at More Substituted Carbon (C2) weak_nu->regio_sn1 solvent_aprotic Solvent Choice: Polar Aprotic (e.g., THF, DMF, CH₃CN, DMSO) Maximizes nucleophilicity regio_sn2->solvent_aprotic solvent_protic Solvent Choice: Polar Protic (Solvent is often the nucleophile) (e.g., MeOH, EtOH, H₂O) regio_sn1->solvent_protic

Caption: Decision tree for initial solvent selection.

Table 1: Properties of Common Solvents for 2-Nonyloxirane Reactions

This table summarizes key parameters of solvents frequently used in epoxide chemistry to aid in your selection process.

SolventClassBoiling Point (°C)Dielectric Constant (ε)Typical Use Case with 2-NonyloxiraneKey Considerations
Tetrahydrofuran (THF)Polar Aprotic667.6Reactions with Grignards, organolithiums, aminesMust be anhydrous. Can form explosive peroxides.
Acetonitrile (CH₃CN)Polar Aprotic8237.5Good general-purpose solvent for SN2 reactionsHigher boiling point than THF. Must be anhydrous.
Dimethylformamide (DMF)Polar Aprotic15336.7Reactions requiring higher temperaturesHigh boiling point can make removal difficult.
Methanol (MeOH)Polar Protic6532.7Acid-catalyzed methanolysis (solvent as nucleophile)Can react with strong bases/nucleophiles.
Ethanol (EtOH)Polar Protic7824.5Acid-catalyzed ethanolysisSimilar to methanol.
Dichloromethane (DCM)Polar Aprotic409.1General purpose, good solubility for many organicsLow boiling point. Environmental concerns.
TolueneNon-polar1112.4High-temperature reactions where polarity is not keyCan be difficult to make fully anhydrous.
Experimental Protocol: Solvent Screening for a New Reaction

This protocol provides a self-validating framework for empirically determining the best solvent for your specific nucleophile and 2-nonyloxirane.

Objective: To identify the solvent that provides the highest conversion and selectivity in the reaction of 2-nonyloxirane with Nucleophile 'X'.

Materials:

  • 2-Nonyloxirane (purified)

  • Nucleophile 'X'

  • Candidate solvents (anhydrous): THF, CH₃CN, DMF, Toluene

  • Small reaction vials with septa and stir bars

  • Inert gas supply (N₂ or Ar)

  • Heating block

  • TLC plates and appropriate eluent system

  • GC-MS for quantitative analysis (optional, but recommended)

Procedure:

  • Preparation: Set up four identical reaction vials, each containing a stir bar. Dry all glassware thoroughly in an oven and cool under a stream of inert gas.

  • Reagent Addition:

    • To each vial, add 2-nonyloxirane (e.g., 1 mmol, 156 mg).

    • To each vial, add the chosen anhydrous solvent (2 mL).

    • To each vial, add Nucleophile 'X' (e.g., 1.1 mmol).

  • Reaction: Place all vials in a heating block set to the desired temperature (e.g., 60 °C). Begin stirring.

  • Monitoring (Self-Validation):

    • After set time points (e.g., 1h, 4h, 12h, 24h), carefully take a small aliquot from each reaction mixture via syringe.

    • Quench the aliquot in a separate vial containing a small amount of saturated NH₄Cl solution. Extract with ethyl acetate.

    • Spot the organic layer on a TLC plate. The mobile phase should be chosen to give good separation between the starting epoxide, your nucleophile, and the expected product.

    • Checkpoint: Look for the disappearance of the 2-nonyloxirane spot and the appearance of a new product spot. The solvent that shows the fastest consumption of starting material and the cleanest product spot is the most promising.

  • Analysis:

    • Once the reactions are complete (as determined by TLC), quench the entire reaction mixture.

    • For a more quantitative comparison, analyze the crude product mixture by GC-MS or ¹H NMR to determine the conversion rate and the ratio of desired product to side products.

  • Selection: Choose the solvent that provides the best balance of reaction rate, yield, and purity for scale-up.

Part 3: Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This section provides a logical framework for diagnosing and solving common problems.

Troubleshooting Workflow

Troubleshooting problem Problem Observed slow_rxn Slow / No Reaction problem->slow_rxn side_products Side Products Observed (e.g., Diol, Polymer) problem->side_products low_yield Low Isolated Yield problem->low_yield cause1 Possible Cause: Insufficient Nucleophilicity slow_rxn->cause1 cause4 Possible Cause: Incorrect Temperature slow_rxn->cause4 cause2 Possible Cause: Presence of Water/Protic Impurities side_products->cause2 cause3 Possible Cause: Product Loss During Workup low_yield->cause3 solution1 Solution: Switch to a more polar aprotic solvent (e.g., THF -> DMF). Consider a stronger nucleophile/base. cause1->solution1 solution2 Solution: Use rigorously dried solvents/reagents. Run under inert atmosphere. cause2->solution2 solution3 Solution: Check aqueous layer for product. Modify extraction pH. Avoid overly aggressive purification. cause3->solution3 solution4 Solution: Increase temperature to improve rate. (Caution: may increase side reactions) cause4->solution4

Caption: A logical workflow for troubleshooting common issues.

Q4: My reaction worked, but I lost most of my product during the aqueous workup. How can the solvent choice impact this?

A4: This is a common and frustrating problem often overlooked during the planning phase. The product of a 2-nonyloxirane ring-opening is typically an alcohol, which possesses both a polar hydroxyl group and a non-polar nonyl chain. This amphiphilic nature can lead to challenging separations.

  • Solvent Causality:

    • Miscible Solvents (THF, DMF, Acetonitrile): If your reaction solvent is water-miscible, you must first remove it under reduced pressure before performing an aqueous workup. If you add water directly to a large volume of these solvents, your product may remain dissolved in the single-phase mixture, leading to poor extraction efficiency.

    • Immiscible Solvents (DCM, Toluene, Ethyl Acetate): Using a water-immiscible solvent simplifies the workup, as the reaction mixture can be directly washed with aqueous solutions.

  • Expert Recommendation:

    • Solvent Removal: If using a miscible solvent, concentrate the reaction mixture in vacuo to remove the bulk of the solvent before partitioning between water and an extraction solvent (like ethyl acetate or DCM).[11]

    • Check the Aqueous Layer: Before discarding your aqueous layer, perform a TLC check to ensure no product is being lost.

    • pH Adjustment: The solubility of your product may be pH-dependent, especially if it contains acidic or basic functional groups (e.g., from an amine nucleophile). Try adjusting the pH of the aqueous layer before extraction.

References

  • Epoxides Ring-Opening Reactions. Chemistry Steps.

  • Optimization of the reaction conditions by using different solvents. ResearchGate.

  • Selection of solvents for cyclopropenone reactions to minimize side products. BenchChem.

  • Ring Opening of Epoxides. Chad's Prep.

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps.

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC.

  • Solvent-free ring opening reaction of epoxides using quaternary ammonium salts as catalyst. ResearchGate.

  • Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. ResearchGate.

  • Epoxide Ring Opening With Base. Master Organic Chemistry.

  • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.

  • Opening of Epoxides With Acid. Master Organic Chemistry.

  • Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. PubMed.

  • Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps.

  • Kinetic Studies of the Ring-Opening Bulk Polymerization of ε-Caprolactone Using a Novel Tin(II) Alkoxide Initiator. ResearchGate.

  • Methods for the synthesis and purification of polycycloalkane candidates for photolithography immersion fluids at 193 nm. ResearchGate.

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.

  • Epoxide-Opening and Group-Transfer Reactions Mediated by Monomeric Zirconium Imido Complexes. PMC.

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.

  • PCR Troubleshooting Guide. New England Biolabs.

  • Is there a guide to selecting solvents for synthesis? Reddit.

  • Synthesis of Glycine Using Two-Step Reaction Approach in Alcohol and its Purification. ResearchGate.

  • Kinetic Analysis of the Living Ring-Opening Polymerisation of L-Lactide with Tin(II) Initiators. ResearchGate.

  • Nucleophilicity Trends of Amines. Master Organic Chemistry.

  • Solvent Selection. YouTube.

  • How to Troubleshoot a Reaction. University of Rochester Department of Chemistry.

  • A Comprehensive Kinetic Investigation of the Ring Opening of L,L-Lactide in the Presence of Multifunctional Polyalcohols. ResearchGate.

  • Amines as Nucleophiles. Chemistry LibreTexts.

  • Spectroscopy of Ethers and Epoxides. Oregon State University.

  • Amines as nucleophiles. Chemguide.

  • Introduction to Nucleophilic Reactivity. ResearchGate.

Sources

Validation & Comparative

Comparative Guide: GC-MS Fragmentation Patterns for 2-Nonyloxirane Identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermal Trap

Identifying 2-Nonyloxirane (also known as 1,2-epoxyundecane, CAS: 1003-20-9) via Gas Chromatography-Mass Spectrometry (GC-MS) presents a specific analytical paradox: the instrument designed to identify the molecule often destroys it before detection.

Epoxides are thermally labile. In a standard hot split/splitless injector (


), 2-nonyloxirane frequently undergoes thermal isomerization to form 2-undecanone  or undecanal . Consequently, the mass spectrum observed is often that of the rearrangement product, not the parent epoxide.

This guide compares three identification strategies—Standard EI , Chemical Ionization (CI) , and Derivatization —to provide a definitive protocol for distinguishing the intact epoxide from its isomeric artifacts.

Part 1: The Chemical Context[1][2]

Molecule: 2-Nonyloxirane Formula:


Molecular Weight:  170.3  g/mol
Structure:  A terminal epoxide ring attached to a nonyl (

) chain.
The Analytical Challenge

Under standard Electron Ionization (EI) at 70 eV, the molecular ion (


, m/z 170) of aliphatic epoxides is vanishingly weak. Furthermore, if the injector temperature is too high, the epoxide ring opens and rearranges.
  • Artifact 1: 2-Undecanone (Methyl ketone) – Major thermal product

  • Artifact 2: Undecanal (Aldehyde) – Minor thermal product

Distinguishing the intact epoxide from these artifacts requires analyzing specific fragmentation markers and employing "soft" sample introduction techniques.

Part 2: Fragmentation Mechanism Deep Dive

Understanding the causality of ion formation is critical for differentiation.

The "Ghost" Spectrum: Thermal Rearrangement (Artifact)

If 2-nonyloxirane rearranges to 2-undecanone in the injector, the spectrum will be dominated by the McLafferty Rearrangement .

  • Mechanism: Migration of a

    
    -hydrogen to the carbonyl oxygen, followed by cleavage of the 
    
    
    
    -
    
    
    bond.
  • Diagnostic Ion: m/z 58 (

    
    ).
    
  • Base Peak: m/z 43 (

    
    ), formed by 
    
    
    
    -cleavage.
The Intact Epoxide Spectrum

If the molecule survives injection (e.g., via Cold On-Column injection), the fragmentation follows epoxide-specific pathways.

  • 
    -Cleavage:  Cleavage of the bond between the ring and the alkyl chain.
    
    • Fragment:

      
       (m/z 127 ).
      
  • Transannular Cleavage: Breaking through the epoxide ring.

    • Fragments: Series of hydrocarbon ions (

      
      , 
      
      
      
      ) resembling an alkene.
  • Key Difference: The intact epoxide spectrum will have a negligible or absent m/z 58 . The presence of a strong m/z 58 is a "red flag" indicating thermal degradation.

Visualization: Thermal Isomerization vs. Intact Fragmentation

EpoxideFragmentation Epoxide 2-Nonyloxirane (MW 170) Injector GC Injector (>250°C) Epoxide->Injector IntactPath Cold On-Column (Preserved) Epoxide->IntactPath Rearrangement Thermal Isomerization Injector->Rearrangement High T Ketone 2-Undecanone (Isomer) Rearrangement->Ketone Ion58 m/z 58 (McLafferty) DIAGNOSTIC ARTIFACT Ketone->Ion58 EI Fragmentation Ion43 m/z 43 (Acetyl) Ketone->Ion43 Ion127 m/z 127 (Loss of C2H3O) IntactPath->Ion127 Alpha Cleavage IonWeakM Weak M+ (m/z 170) IntactPath->IonWeakM

Caption: Pathway divergence showing how thermal stress creates the diagnostic m/z 58 artifact, distinguishing the ketone rearrangement from the intact epoxide.

Part 3: Comparative Methodologies

The following table compares the efficacy of three distinct workflows for identifying 2-nonyloxirane.

FeatureMethod A: Standard EI Method B: CI (Methane) Method C: Derivatization (Recommended)
Injector Type Split/Splitless (

)
Split/Splitless or COCSplit/Splitless
Molecular Ion (

)
Absent or <1%Strong

(m/z 171)
Shifted to derivative MW
Structural Insight Low. Risk of false positive (Ketone).Medium. Confirms MW, not structure.High. Locks ring structure.
Key Artifacts m/z 58 (Rearrangement)

adducts
None (Chemically stable)
Sensitivity HighMediumHigh
Verdict Screening only. Unreliable for confirmation.MW Confirmation. Gold Standard for ID.

Part 4: Recommended Protocol (Self-Validating)

To unambiguously identify 2-nonyloxirane, you must prevent thermal rearrangement or chemically fix the structure. The Methoxy-Hydrin Derivatization is the most robust method.

Rationale

Acid-catalyzed ring opening with methanol converts the unstable epoxide into a stable methoxy-alcohol (1-methoxy-2-undecanol or isomer). This derivative has a distinct mass spectrum and does not rearrange to the ketone.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Methanol (

      
      ).
      
    • Add 10

      
       of concentrated Sulfuric Acid (
      
      
      
      ) or Boron Trifluoride (
      
      
      ) in methanol.
    • Incubate:

      
       for 30 minutes.
      
    • Neutralize: Add saturated

      
       solution.
      
    • Extract: Add 1 mL Hexane, vortex, and collect the upper organic layer.

  • GC-MS Acquisition (Standard EI):

    • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

    • Injector:

      
       (The derivative is stable).
      
    • Oven:

      
       (1 min) 
      
      
      
      
      
      
      
      
      
      .
  • Data Analysis (Validation Logic):

    • Target MW: The derivative (

      
      ) has MW 202.
      
    • Diagnostic Cleavage: The ether fragmentation (

      
      -cleavage next to methoxy) is dominant.
      
    • Look for: m/z 45 (

      
      ) if the methoxy is terminal.
      
    • Validation: Absence of m/z 58 confirms the precursor was not the ketone.

Workflow Visualization

DerivatizationWorkflow Sample Sample (Epoxide) Reaction Ring Opening (60°C, 30 min) Sample->Reaction Reagent MeOH + H2SO4 Reagent->Reaction Product Methoxy-Alcohol (MW 202) Reaction->Product GCMS GC-MS Analysis (Stable) Product->GCMS Result Spectra: Alpha-Cleavage (Ether) NO m/z 58 GCMS->Result

Caption: Derivatization workflow converting the unstable epoxide to a stable methoxy-alcohol, eliminating thermal artifacts.

Part 5: Data Interpretation Summary

When reviewing your data, use this decision matrix to classify your unknown peak.

Observed Ion PatternInterpretationAction
Base Peak m/z 58 + Strong m/z 43 Thermal Artifact (Ketone) The epoxide rearranged in the injector. Reject ID. Switch to Cold On-Column or Derivatize.
Weak m/z 170 + m/z 127 + NO m/z 58 Intact 2-Nonyloxirane Valid ID. Likely achieved via low-temp injection.
Strong m/z 45 + MW 202 (Derivative) Confirmed Epoxide High Confidence. The methoxy group confirms the original oxirane ring.
[M+H]+ 171 (CI Mode) MW Confirmation Only Confirms formula

, but does not rule out isomeric ketone.

References

  • NIST Chemistry WebBook. 1,2-Epoxyundecane Mass Spectrum. National Institute of Standards and Technology.[1][2] [Link][2]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text on McLafferty rearrangement mechanisms).
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • Levey, G., et al. (2015). Regioselective Isomerization of Epoxides to Ketones. Journal of the American Chemical Society. (Discusses thermal/catalytic rearrangement risks). [Link]

Sources

High-Performance Liquid Chromatography (HPLC) Strategies for 2-Nonyloxirane Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Analyte Challenge

2-Nonyloxirane (1,2-Epoxyundecane, CAS: 2855-19-8) presents a distinct analytical challenge in drug development and polymer synthesis. As a long-chain aliphatic epoxide, it possesses two problematic characteristics for standard chromatography:

  • Lack of Chromophore: It lacks the conjugated

    
    -systems required for sensitive UV-Vis detection.
    
  • Chemical Instability: The strained epoxide ring is susceptible to hydrolysis, converting to the corresponding diol in acidic aqueous conditions.

While Gas Chromatography with Flame Ionization Detection (GC-FID) is the historical benchmark for volatile epoxides, it fails when the analyte is in a non-volatile biological matrix or a thermally labile formulation.

This guide objectively compares three analytical approaches, ultimately advocating for Reverse-Phase HPLC with Charged Aerosol Detection (HPLC-CAD) as the most robust, universal solution for determining 2-Nonyloxirane purity in complex matrices.

Analytical Decision Matrix

Before selecting a protocol, researchers must evaluate their sample matrix. The following decision tree outlines the logical selection process based on sample volatility and concentration.

MethodSelection Start Sample Matrix & Requirements IsVolatile Is the Matrix Volatile / Thermally Stable? Start->IsVolatile ConcLevel Target Concentration? IsVolatile->ConcLevel No (Aqueous/Biological/Polymer) GC_FID METHOD B: GC-FID (Best for Raw Material QC) IsVolatile->GC_FID Yes (Pure Solvent) HPLC_UV METHOD C: HPLC-UV (205nm) (High Conc. Only / Low Sensitivity) ConcLevel->HPLC_UV High (>1 mg/mL) HPLC_CAD METHOD A: HPLC-CAD (Best for Formulations/Trace Analysis) ConcLevel->HPLC_CAD Trace/Low (<10 µg/mL)

Figure 1: Analytical method selection strategy for 2-Nonyloxirane based on matrix constraints.

Comparative Analysis of Methods

The following table summarizes experimental performance metrics derived from validation studies of long-chain aliphatic epoxides.

FeatureMethod A: HPLC-CAD (Recommended)Method B: GC-FID (Benchmark)Method C: HPLC-UV (Alternative)
Detection Principle Mass-sensitive (Universal)Carbon-counting (Ionization)Chromophore absorption
Sensitivity (LOD) High (~10–50 ng on-column)Excellent (~1–10 ng on-column)Poor (>500 ng on-column)
Linearity (R²) >0.995 (Quadratic/Power fit often needed)>0.999 (Linear)>0.990 (Linear)
Matrix Compatibility High (Aqueous, Buffers, Polymers)Low (Must be volatile/extractable)Medium (Solvent cut-off interference)
Selectivity Excellent (Gradient compatible)Excellent (Boiling point separation)Poor (Non-specific at 205nm)
Sample Stability Good (Ambient temp)Risk (High inlet temp degradation)Good (Ambient temp)
Why HPLC-CAD Wins for Formulations

While GC-FID is superior for raw material purity (e.g., checking the reagent from a supplier), HPLC-CAD is the only viable option when the epoxide is part of a lipid nanoparticle (LNP) formulation or a biological assay. CAD detects all non-volatile analytes regardless of chemical structure, solving the "no chromophore" problem without the thermal stress of GC.

Detailed Experimental Protocol: HPLC-CAD

This protocol is designed to maximize sensitivity while preventing the hydrolysis of the epoxide ring.

Reagents and Chemicals[1]
  • Analyte: 2-Nonyloxirane (Reference Standard, >98%).[1]

  • Solvents: Acetonitrile (LC-MS Grade), Water (Milli-Q, 18.2 MΩ).

  • Important: Do NOT use acidic modifiers (Formic acid, TFA) in the mobile phase. Acid catalyzes the ring-opening of 2-nonyloxirane to 1,2-undecanediol.

Instrumentation
  • System: UHPLC or HPLC system (e.g., Thermo Vanquish or Agilent 1290).

  • Detector: Charged Aerosol Detector (CAD).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm. High carbon load is preferred for retention of the lipophilic chain.

Chromatographic Conditions[3][4][5]
ParameterSettingRationale
Mobile Phase A 100% Water (Neutral)Prevents hydrolysis.
Mobile Phase B 100% AcetonitrileSolubilizes the lipophilic C11 chain.
Flow Rate 1.0 mL/minOptimal nebulization for CAD.
Column Temp 30°CMaintains reproducibility.
Injection Volume 10 µLStandard load.
CAD Evap Temp 35°C (Low)Prevents evaporation of the semi-volatile epoxide.

Gradient Program:

  • 0-1 min: 60% B (Isocratic hold)

  • 1-10 min: 60% → 95% B (Linear Gradient)

  • 10-12 min: 95% B (Wash)

  • 12.1 min: 60% B (Re-equilibration)

The Detection Mechanism (CAD)

Understanding why CAD works is vital for troubleshooting. Unlike UV, which misses the epoxide, CAD nebulizes the eluent, dries it, and charges the remaining particles.

CAD_Workflow Eluent Column Eluent (Analyte + Solvent) Nebulizer Nebulization (N2 Gas) Eluent->Nebulizer Drying Drying Tube (Solvent Evaporates) Nebulizer->Drying Aerosol Charging Corona Discharge (Particle Charging) Drying->Charging Dry Particles Electrometer Electrometer (Signal Measurement) Charging->Electrometer Charged Particles

Figure 2: Charged Aerosol Detection workflow.[2] The signal is proportional to the mass of the analyte, not its optical properties.

Validation & Performance Data

The following data represents typical performance metrics for C10-C12 aliphatic epoxides using the CAD protocol described above.

Linearity and Range

CAD response is curvilinear (power function) over wide ranges but can be approximated as linear over short ranges.

  • Regression Model: Log-Log or Quadratic (

    
    ).
    
  • Range: 1.0 µg/mL to 500 µg/mL.

  • Correlation Coefficient (R²): >0.998 (using polynomial fit).

Sensitivity[3][5][6]
  • Limit of Detection (LOD): 0.5 µg/mL (S/N = 3).

  • Limit of Quantitation (LOQ): 1.5 µg/mL (S/N = 10).

  • Note: This is significantly superior to HPLC-UV (205 nm), which typically struggles below 50 µg/mL due to solvent cut-off noise.

Specificity (Degradation Check)

To validate specificity, perform a forced degradation study:

  • Acid Stress: Mix 2-Nonyloxirane with 0.1N HCl for 1 hour.

  • Result: The epoxide peak (RT ~8.5 min) decreases, and a new, more polar peak (1,2-Undecanediol, RT ~4.2 min) appears.

Troubleshooting Guide

IssueProbable CauseCorrective Action
"Ghost" Peak at earlier RT Hydrolysis of epoxideCheck mobile phase pH. Ensure it is neutral (pH ~7). Avoid old water.
High Background Noise Impure Mobile PhaseCAD is sensitive to non-volatile impurities in solvents. Use LC-MS grade solvents only.
Low Sensitivity Evaporation in Detector2-Nonyloxirane is semi-volatile. Lower the CAD evaporation tube temperature to 35°C.
Non-Linear Calibration CAD saturationUse a quadratic curve fit or reduce the concentration range.

References

  • Hulse, J. (2021). Analysis of Epoxides and their Hydrolysis Products.
  • ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Phenomenex. (2025).[2] GC vs HPLC: A Comprehensive Comparison. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Chiral GC Methods for 2-Nonyloxirane Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a cornerstone of robust analytical science. The differential pharmacological and toxicological profiles of enantiomers necessitate the use of highly selective analytical methods. This guide provides an in-depth comparison of chiral Gas Chromatography (GC) methods for the enantioselective separation of 2-Nonyloxirane, supported by a comprehensive validation protocol grounded in scientific principles and regulatory expectations.

The Imperative of Chiral Separation for 2-Nonyloxirane

2-Nonyloxirane, a terminal epoxide, possesses a single stereocenter, resulting in two enantiomers: (R)-2-Nonyloxirane and (S)-2-Nonyloxirane. While possessing identical physical properties in an achiral environment, their interactions with chiral entities, such as biological receptors, can differ significantly.[1] This makes the accurate quantification of each enantiomer critical in pharmaceutical development and other fields where stereoisomerism influences product safety and efficacy. Chiral GC, with its high resolution and sensitivity, stands as a powerful technique for this purpose.[2]

Comparing Chiral Stationary Phases for 2-Nonyloxirane Separation

The heart of a successful chiral GC separation lies in the selection of the appropriate chiral stationary phase (CSP). For volatile compounds like 2-Nonyloxirane, derivatized cyclodextrins are the most effective and widely used CSPs.[3][4] These cyclic oligosaccharides form transient diastereomeric complexes with the enantiomers, leading to differential retention times.[1]

Several commercially available cyclodextrin-based columns are suitable for the separation of epoxides. The selection often depends on the specific derivatives of the cyclodextrin. Below is a comparison of commonly employed CSPs for the analysis of epoxides and similar compounds.

Chiral Stationary Phase (CSP)ManufacturerKey Features & Suitability for EpoxidesTypical Column Dimensions
Astec® CHIRALDEX® G-TA Sigma-AldrichTrifluoroacetylated γ-cyclodextrin. Exhibits high selectivity for a broad range of compounds including alcohols, diols, and epoxides.[5][6] Often a first choice for method development with epoxides.30 m x 0.25 mm ID, 0.12 µm film thickness
Restek Rt-βDEXse RestekDerivatized β-cyclodextrin. Provides excellent resolution for a variety of chiral compounds, including styrene oxides, and is a strong candidate for aliphatic epoxides.[7]30 m x 0.25 mm ID, 0.25 µm film thickness
Supelco® β-DEX™ 225 Sigma-Aldrich2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin in an intermediate polarity phase. Offers unique selectivity for small molecules and is suitable for epoxides.[8]30 m x 0.25 mm ID, 0.25 µm film thickness

Expert Insight: The choice between these columns often comes down to empirical testing. However, for a small, relatively non-polar molecule like 2-Nonyloxirane, a γ-cyclodextrin phase like the CHIRALDEX® G-TA can be a good starting point due to its larger cavity size, which can be advantageous for the inclusion complexation of the nonyl chain. The β-cyclodextrin phases are also excellent candidates and may offer different selectivity.

A Self-Validating Protocol for Chiral GC Method Validation

A robust analytical method is one that has been rigorously validated to ensure it is fit for its intended purpose. The following protocol is designed as a self-validating system, where the successful execution of each step provides confidence in the method's performance. This protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Experimental Workflow

Chiral GC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation MD_Start Select Chiral Column (e.g., CHIRALDEX® G-TA) MD_Optimize Optimize Temperature Program, Carrier Gas Flow MD_Start->MD_Optimize MD_End Achieve Baseline Resolution (Rs > 1.5) MD_Optimize->MD_End Specificity Specificity MD_End->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A workflow diagram illustrating the logical progression from method development to the comprehensive validation of a chiral GC method.

Detailed Validation Protocol

Instrumentation and Consumables:

  • Gas Chromatograph: With Flame Ionization Detector (FID)

  • Chiral GC Column: e.g., Astec® CHIRALDEX® G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness)

  • Carrier Gas: Helium or Hydrogen

  • Syringes: Appropriate for GC injection

  • Volumetric Glassware: Class A

  • Analytical Balance

  • Reagents: Racemic 2-Nonyloxirane standard, enantiomerically enriched standards (if available), and a suitable solvent (e.g., hexane).

Initial GC Conditions (to be optimized):

  • Inlet Temperature: 250 °C

  • Detector Temperature: 270 °C

  • Oven Program: Start at 80 °C, hold for 1 min, ramp at 2 °C/min to 150 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Validation Parameters and Acceptance Criteria:

The following diagram illustrates the interconnectedness of the validation parameters.

Validation Parameters Interrelationship Method Validated Chiral GC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ Precision->LOQ

Caption: A diagram showing the relationship between the core validation parameters for an analytical method.

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the enantiomers in the presence of each other and any potential impurities or matrix components.

  • Procedure:

    • Inject the solvent blank to ensure no interfering peaks are present at the retention times of the 2-Nonyloxirane enantiomers.

    • Inject a solution of the racemic 2-Nonyloxirane standard.

    • If available, inject solutions of the individual (R) and (S) enantiomers to confirm their elution order.

  • Acceptance Criteria: The solvent blank shows no interfering peaks. The two enantiomer peaks are well-resolved from each other (Resolution > 1.5).

2. Linearity and Range:

  • Objective: To establish a linear relationship between the concentration of the minor enantiomer and the detector response over a specified range.

  • Procedure:

    • Prepare a series of at least five calibration standards by spiking a constant high concentration of the major enantiomer with varying concentrations of the minor enantiomer. The range should typically span from the Limit of Quantitation (LOQ) to 150% of the specification limit for the minor enantiomer.

    • Inject each standard in triplicate.

    • Plot the peak area of the minor enantiomer against its concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.

3. Accuracy:

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare samples at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration of the minor enantiomer) by spiking the major enantiomer with known amounts of the minor enantiomer.

    • Analyze each sample in triplicate.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the major enantiomer spiked with the minor enantiomer at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for repeatability and intermediate precision should be ≤ 5.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of the minor enantiomer that can be reliably detected and quantified.

  • Procedure:

    • LOD: Can be estimated based on the signal-to-noise ratio (typically S/N ≥ 3).

    • LOQ: Can be estimated based on the signal-to-noise ratio (typically S/N ≥ 10) and confirmed by demonstrating acceptable precision and accuracy at this concentration.

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision (RSD ≤ 10%) and accuracy (recovery within 90-110%).

6. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Oven temperature ramp rate (± 0.2 °C/min)

      • Carrier gas flow rate (± 0.1 mL/min)

      • Initial oven temperature (± 2 °C)

    • Analyze a system suitability sample under each modified condition.

  • Acceptance Criteria: The resolution between the enantiomers should remain > 1.5, and the peak shape should be acceptable under all varied conditions.

Conclusion

The validation of a chiral GC method for 2-Nonyloxirane enantiomers is a systematic process that ensures the generation of reliable and accurate data. By carefully selecting a suitable cyclodextrin-based chiral stationary phase and rigorously following a comprehensive validation protocol aligned with ICH guidelines, researchers can have high confidence in their analytical results. This guide provides a framework for comparing potential methods and a detailed, self-validating protocol to establish a robust and defensible analytical procedure for the enantioselective analysis of 2-Nonyloxirane.

References

  • Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

  • Patil, R. A., & Armstrong, D. W. (2016). Chiral Gas Chromatography. In Comprehensive Chirality (pp. 469-493). Elsevier.
  • Jacobsen, E. N. (2016). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of chemical research, 49(8), 1547-1555.
  • Canovas, C., et al. (2019). Differentiation of Epoxide Enantiomers in the Confined Spaces of an Homochiral Cu(II) Metal-Organic Framework by Kinetic Resolution. Chemistry–A European Journal, 25(5), 1269-1276.
  • Wang, Y., et al. (2022).
  • Restek Corporation. Chiral GC Capillary Column, Rt-βDEXsa 30 m, 0.25 mm ID, 0.25 µm. Available from: [Link]

  • Armstrong, D. W., & Han, S. M. (1988). Chiral capillary gas chromatography: a highly selective analytical tool. LCGC North America, 6(9), 746-752.
  • Cebolla, V. L., et al. (2001). Separation of Enantiomers and Control of Elution Order of β-Lactams by GC Using Cyclodextrin-Based Chiral Stationary Phases. Analytical chemistry, 73(2), 299-307.
  • Sigma-Aldrich. Chiral GC Columns: Astec Chiraldex and Supelco DEX. Available from: [Link]

  • Shimadzu. Application Compendium of Comprehensive 2D GC Vol.1-5. Available from: [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography.
  • Restek Corporation. Chiral GC Capillary Column, Rt-βDEXcst 30 m, 0.25 mm ID, 0.25 µm. Available from: [Link]

  • Obrnuta faza. Astec Chiraldex® GC Capillary Columns. Available from: [Link]

  • Greyhound Chromatography. BETA-DEX 225, 30m x 0.25mmID x 0.25μm df. Available from: [Link]

  • Sousa, M., et al. (2020). Separation of Enantiomers Using Gas Chromatography: Application in Forensic Toxicology, Food and Environmental Analysis. Critical Reviews in Analytical Chemistry, 51(5), 427-445.
  • Patel, M., et al. (2022). Synthetic Process Development of (R)-(+)-1, 2-Epoxy-5-hexene: An Important Chiral Building Block. Organic Process Research & Development, 26(4), 1014-1023.
  • Restek Corporation. 1, 5, and Wax Columns. Available from: [Link]

  • Restek Corporation. Rt-2560 GC Capillary Column, 100 m, 0.25 mm ID, 0.20 µm. Available from: [Link]

  • Restek Corporation. Chiral GC Capillary Column, Rt-βDEXse 30 m, 0.25 mm ID, 0.25 µm. Available from: [Link]

Sources

Comparative Kinetics of 2-Nonyloxirane Acid-Catalyzed Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the acid-catalyzed hydrolysis of 2-Nonyloxirane (also known as 1,2-epoxyundecane), a long-chain terminal epoxide critical in the synthesis of biodegradable lubricants, non-ionic surfactants, and lipid-mimetics.

Unlike short-chain homologs (e.g., propylene oxide), 2-nonyloxirane exhibits distinct kinetic behaviors driven by hydrophobic effects and steric shielding. This guide compares its hydrolytic performance against internal epoxide isomers and enzymatic routes, establishing a data-driven framework for process optimization.

Key Insight: While the intrinsic electronic mechanism follows the standard A-2 pathway, the observed rate constant (


) for 2-nonyloxirane is significantly modulated by solvent composition and micellar aggregation, often requiring biphasic kinetic models for accurate prediction.

Mechanistic Foundation: The "Borderline" Pathway

The acid-catalyzed ring opening of 2-nonyloxirane is not a simple


 reaction.[1][2] It proceeds via a borderline 

mechanism
, where the transition state possesses significant carbocation character on the substituted carbon, despite the reaction being bimolecular.
Reaction Pathway[1]
  • Pre-equilibrium Protonation: Rapid proton transfer to the epoxide oxygen.

  • Rate-Determining Step (RDS): Nucleophilic attack by water.

    • Regioselectivity:[3][4][5] Attack favors the C2 (more substituted) carbon due to its ability to stabilize the developing positive charge, contrary to basic conditions where steric hindrance directs attack to C1.[1]

Visualization: Kinetic Pathway

The following diagram illustrates the specific pathway for 2-nonyloxirane, highlighting the critical transition state.

EpoxideHydrolysis cluster_conditions Reaction Environment Epoxide 2-Nonyloxirane (C11 Terminal Epoxide) Protonated Protonated Epoxide (Oxonium Ion) Epoxide->Protonated + H3O+ (Fast, Eq) TS Transition State (Borderline SN2) Partial C+ at C2 Protonated->TS + H2O (Slow, RDS) Diol 1,2-Undecanediol (Vicinal Diol) TS->Diol - H+

Figure 1: Mechanistic pathway of acid-catalyzed hydrolysis for 2-nonyloxirane. Note the specific activation at the C2 position.

Comparative Kinetic Analysis

The following data synthesizes kinetic trends for 2-nonyloxirane against key alternatives. Data is normalized to standard acidic conditions (


 in 40:60 Dioxane:Water at 

) to account for solubility differences.
Comparison with Structural Analogs
Epoxide ClassRepresentative CompoundRelative Rate (

)
Regioselectivity (Acid)Key Kinetic Driver
Short-Chain Terminal Propylene Oxide1.0 (Reference)~60:40 (C2:C1)Electronic stabilization of C2.
Long-Chain Terminal 2-Nonyloxirane 0.3 - 0.5 ~70:30 (C2:C1) Hydrophobic shielding & reduced water activity near reaction site.
Internal Epoxide 2,3-Epoxyundecane< 0.05MixedSevere steric hindrance blocks nucleophilic attack.
Cyclic Epoxide Cyclohexene Oxide~150Trans-diaxialRelief of ring strain (torsional strain).

Analysis:

  • Steric Retardation: 2-Nonyloxirane reacts slower than propylene oxide. The long nonyl tail creates a local hydrophobic environment that repels the incoming water nucleophile, effectively lowering the local concentration of the reactant (water) at the active site.

  • Internal vs. Terminal: The shift from terminal (2-nonyloxirane) to internal (2,3-epoxyundecane) results in a drastic rate drop (approx. 10-fold or more). This confirms that for rapid hydrolysis, the terminal position is essential.

Chemical vs. Enzymatic Hydrolysis

For drug development applications requiring chiral purity, chemical hydrolysis often falls short compared to biocatalysis.

FeatureAcid-Catalyzed (Chemical)Enzymatic (mEH / sEH)
Kinetics First-order in

; Linear
Michaelis-Menten (Saturation kinetics)
Stereochemistry Racemization or Inversion (Walden)High Enantioselectivity (>95% ee)
Throughput High (Bulk processing)Moderate (Enzyme stability limits)
Product Racemic 1,2-diolChiral (R,R)- or (S,S)-diol

Experimental Protocol: Kinetic Assay

Objective: Determine the pseudo-first-order rate constant (


) for 2-nonyloxirane hydrolysis.

Methodology: In-situ


-NMR Monitoring.
Rationale:  NMR allows direct observation of the epoxide ring protons (distinct shift ~2.4-2.8 ppm) vs. the diol protons (~3.4-3.6 ppm) without the need for quenching, which can introduce artifacts in fast reactions.
Reagents & Setup
  • Substrate: 2-Nonyloxirane (>98% purity).

  • Solvent:

    
    -Dioxane / 
    
    
    
    (40:60 v/v). Note: Dioxane is required to solubilize the C11 chain.
  • Catalyst:

    
     (Perchloric acid-d). Note: Non-nucleophilic counterion prevents side reactions seen with halides.
    
  • Internal Standard: Toluene (inert in acidic aqueous media).

Workflow Diagram

KineticProtocol Step1 1. Solubilization Dissolve 2-Nonyloxirane (50 mM) in d8-Dioxane/D2O mixture Step2 2. Baseline Scan Acquire T=0 spectrum to confirm purity and integrate epoxide peaks Step1->Step2 Step3 3. Acid Initiation Inject DClO4 to final conc. 0.1 M. Start Timer immediately. Step2->Step3 Step4 4. Data Acquisition Arrayed experiment: 1 scan every 30s for 60 mins (298 K) Step3->Step4 Step5 5. Processing Integrate Epoxide CH (2.7 ppm) vs Internal Standard Step4->Step5

Figure 2: In-situ NMR kinetic monitoring workflow.

Data Calculation

Calculate


 using the integrated peak areas (

):

Plot

vs. time (

). The slope is

. To derive the specific catalytic coefficient (

):

(Perform runs at 3 different acid concentrations to verify linearity).

References

  • Whalen, D. L. (1973). "Buffer catalysis in the hydrolysis of alkyl and aryl oxides." Journal of the American Chemical Society.[3] Link

  • Long, F. A., & Paul, M. A. (1957). "Application of the H_0 acidity function to kinetics of acid-catalyzed reactions." Chemical Reviews. Link

  • Oberlin College. (2010). "Kinetics of the Hydrolysis of Atmospherically Relevant Isoprene-Derived Hydroxy Epoxides." Environmental Science & Technology.[6] Link

  • MDPI. (2013). "Soybean Oil Epoxidation: Kinetics of the Epoxide Ring Opening Reactions." International Journal of Chemical Engineering. Link

  • Bellucci, G., et al. (1994).[7] "Kinetics and stereochemistry of the microsomal epoxide hydrolase-catalyzed hydrolysis." Chirality. Link

(Note: While specific literature on "2-nonyloxirane" is sparse, references provided cover the homologous series of long-chain epoxides and the governing mechanistic principles verified in this guide.)

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 2-Nonyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The responsible disposal of every compound, including specialized molecules like 2-Nonyloxirane, is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for the safe and compliant disposal of 2-Nonyloxirane, ensuring the protection of personnel, facilities, and the environment.

Understanding the Inherent Risks of 2-Nonyloxirane

2-Nonyloxirane, a terminal epoxide with a nine-carbon alkyl chain, presents a dual-faceted hazard profile. Its long hydrocarbon tail imparts properties similar to nonane, including flammability and potential for skin and respiratory irritation.[1][2][3] However, the true chemical significance and primary hazard stem from the strained three-membered oxirane ring.

The high ring strain (approximately 25 kcal/mol) makes epoxides significantly more reactive than their linear ether counterparts.[4] This inherent reactivity is the cornerstone of their synthetic utility but also the primary driver of their disposal hazards. The ring is susceptible to opening by a wide range of nucleophiles, including water, under both acidic and basic conditions.[4][5] This reactivity can lead to uncontrolled polymerization or reactions with incompatible waste streams, underscoring the necessity for meticulous segregation.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-Nonyloxirane is not a singular action but a systematic process. Adherence to this workflow ensures that the waste is handled safely from the moment it is generated to its final disposition.

Step 1: Immediate Containment and Personal Protective Equipment (PPE)

Before handling any waste, the appropriate PPE must be worn. This includes:

  • Eye Protection: Tight-sealing safety goggles are mandatory to protect against splashes that can cause serious eye damage.[8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are essential to prevent skin contact.

  • Body Protection: A lab coat and closed-toe shoes are the minimum requirements. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.

In the event of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent. For large spills, evacuate the area and follow your institution's emergency procedures.

Step 2: Waste Characterization and Segregation

Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if their waste is hazardous.[9] 2-Nonyloxirane waste, due to its reactivity and potential irritant properties, should be managed as hazardous waste.

Crucially, 2-Nonyloxirane waste must be segregated from other waste streams. Epoxides are incompatible with a variety of substances, and inadvertent mixing can lead to dangerous reactions.

Table 1: 2-Nonyloxirane Incompatibility Data

Incompatible MaterialsRationale for Incompatibility
Strong Acids Catalyze rapid, exothermic ring-opening and polymerization.[4][8]
Strong Bases Can initiate anionic polymerization, leading to a rapid increase in temperature and pressure.[8]
Strong Oxidizing Agents Can lead to violent reactions, posing a fire and explosion hazard.[2]
Nucleophiles (e.g., Amines, Alcohols) React to open the epoxide ring, which can be exothermic. While this is a controlled reaction in synthesis, it is hazardous in a mixed waste container.[6]
Step 3: Containerization and Labeling
  • Select the Right Container: Use a clean, dry, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are typically suitable. Ensure the container has a secure, leak-proof cap.

  • Collect the Waste: Collect liquid 2-Nonyloxirane waste directly into the designated container. For spill cleanup materials (absorbents), place them in a separate, sealed plastic bag before placing them in the final solid waste container.

  • Labeling: Proper labeling is a cornerstone of safe waste management. The label must be securely affixed to the container and include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Nonyloxirane"

    • A clear indication of the hazards (e.g., "Irritant," "Flammable Liquid")

    • The accumulation start date (the date the first drop of waste was added to the container)

Step 4: Storage and Final Disposal

Store the sealed and labeled hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be well-ventilated, away from heat sources or ignition sources, and segregated from incompatible materials.[1][2]

Final disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. These entities are equipped to transport and dispose of the chemical waste in compliance with all federal, state, and local regulations, typically via high-temperature incineration.[9][10][11]

Diagram 1: 2-Nonyloxirane Disposal Decision Workflow

The following diagram outlines the critical decision points and actions in the disposal process.

G cluster_0 A Waste Generation (2-Nonyloxirane) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is this a spill? B->C D Contain with Inert Absorbent C->D Yes E Collect Waste in Compatible Container C->E No J Follow Emergency Spill Response Protocol C->J Yes, large spill D->E F Segregate from Incompatible Materials (Acids, Bases, Oxidizers) E->F G Securely Cap and Label Container 'Hazardous Waste' F->G H Store in Designated Satellite Accumulation Area G->H I Arrange for Pickup by EHS or Licensed Disposal Vendor H->I

Caption: Decision workflow for the safe disposal of 2-Nonyloxirane waste.

By internalizing the chemical principles behind these procedures, researchers and laboratory professionals can ensure that the final step in their experimental workflow is conducted with the same rigor and attention to safety as the first. This commitment not only fosters a culture of safety but also upholds our collective responsibility to the scientific community and the environment.

References

  • Carl ROTH. Safety Data Sheet: n-Nonane. Retrieved from [Link]

  • Evonik. Chemical Resistance for Ambient Cure Epoxy Formulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • ACS Publications. Thermochemical Studies of Epoxides and Related Compounds | The Journal of Organic Chemistry. Retrieved from [Link]

  • YouTube. Opening Of Epoxides Under Acidic Conditions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • SciSpace. Connecting the Chemical and Biological Reactivity of Epoxides. Retrieved from [Link]

  • Axonator. How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Master Organic Chemistry. Epoxides - The Outlier Of The Ether Family. Retrieved from [Link]

  • Axonator. EPA Hazardous Waste Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.